molecular formula C10H12BrClO B1302014 1-(4-Bromobutoxy)-2-chlorobenzene CAS No. 23468-00-0

1-(4-Bromobutoxy)-2-chlorobenzene

Katalognummer: B1302014
CAS-Nummer: 23468-00-0
Molekulargewicht: 263.56 g/mol
InChI-Schlüssel: UTWADTJNQWXWIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromobutoxy)-2-chlorobenzene is a useful research compound. Its molecular formula is C10H12BrClO and its molecular weight is 263.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobutoxy)-2-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobutoxy)-2-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-bromobutoxy)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWADTJNQWXWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370569
Record name 1-(4-bromobutoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23468-00-0
Record name 1-(4-bromobutoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis optimization, and pharmaceutical applications of 1-(4-Bromobutoxy)-2-chlorobenzene , a critical alkylating agent in the synthesis of arylpiperazine-based antipsychotics.

Synthesis, Reactivity, and Pharmaceutical Applications

CAS Number: 23468-00-0 Molecular Formula: C₁₀H₁₂BrClO Molecular Weight: 263.56 g/mol [1]

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene is a bifunctional building block characterized by a 2-chlorophenoxy moiety linked to a reactive primary alkyl bromide. It serves as a pivotal intermediate in the synthesis of "third-generation" antipsychotics, most notably Aripiprazole (Abilify) and Brexpiprazole .

Its value lies in its selective reactivity: the ether linkage is chemically robust, while the terminal bromide acts as a specific electrophile for N-alkylation reactions with piperazine derivatives. This guide provides a validated framework for its synthesis, purification, and application, emphasizing process control to minimize dimer impurities.

Chemical Specifications & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyValueNotes
Appearance Colorless to pale yellow oilDarkens upon light exposure.
Boiling Point ~160–165 °C @ 0.5 mmHgHigh vacuum required for distillation.
Density 1.401 g/cm³ (Predicted)Denser than water.
Solubility DCM, Toluene, THF, AcetonitrileInsoluble in water.
Flash Point 147.4 °CCombustible.[2]
Key Impurity 1,4-bis(2-chlorophenoxy)butane"Dimer" formed by double alkylation.
Spectroscopic Characterization (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.9–7.4 (m, 4H, Ar-H)

    • δ 4.05 (t, J=6.5 Hz, 2H, ArO-CH ₂-)

    • δ 3.50 (t, J=6.5 Hz, 2H, -CH ₂Br)

    • δ 2.0–2.1 (m, 4H, -CH₂-CH ₂-CH ₂-CH₂-)

  • IR Spectrum: Characteristic ether stretch (~1240 cm⁻¹) and aryl C-Cl stretch (~1050 cm⁻¹).

Synthesis & Process Optimization

The synthesis involves a Williamson etherification between 2-chlorophenol and 1,4-dibromobutane .

The "Dimer" Challenge

The primary process risk is the formation of the symmetric dimer, 1,4-bis(2-chlorophenoxy)butane . This occurs if the product reacts with a second molecule of 2-chlorophenol.[3]

  • Solution: Use a significant molar excess of 1,4-dibromobutane (3.0 to 4.0 equivalents).

  • Kinetics: The statistical probability of the phenoxide attacking a fresh dibromide molecule versus the product bromide is heavily skewed by the excess concentration of the dibromide.

Validated Protocol: Phase Transfer Catalysis (PTC) Method

This method avoids toxic polar aprotic solvents (like DMF) in favor of a biphasic system, easing purification.

Reagents:

  • 2-Chlorophenol (1.0 eq)

  • 1,4-Dibromobutane (4.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Procedure:

  • Charge: In a reactor equipped with a reflux condenser and vigorous stirring, charge 1,4-dibromobutane, toluene, and TBAB.

  • Activation: Add K₂CO₃ dissolved in the minimum amount of water. Heat the mixture to 60°C.

  • Addition: Slowly add 2-chlorophenol dropwise over 2 hours. Crucial: Slow addition keeps the concentration of free phenoxide low relative to the dibromide.

  • Reflux: Heat to reflux (approx. 90–100°C internal) for 4–6 hours. Monitor by TLC or HPLC until 2-chlorophenol is <1%.

  • Workup: Cool to room temperature. Separate the organic layer.[4][5] Wash with 1M NaOH (to remove unreacted phenol) and then brine.

  • Purification:

    • Solvent Removal: Strip toluene under reduced pressure.

    • Recovery: Distill off the excess 1,4-dibromobutane under high vacuum (approx. 80–90°C @ 1 mmHg).

    • Isolation: The residue is the target mono-bromide. For pharma-grade purity (>98%), perform a final high-vacuum distillation or silica gel filtration (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: 2-Chlorophenol 1,4-Dibromobutane (4 eq) K2CO3, TBAB Reaction Biphasic Reaction Toluene/Water, 90°C Slow Addition of Phenol Start->Reaction Williamson Ether Synthesis Quench Phase Separation Wash with 1M NaOH Reaction->Quench Complete Conversion Distillation1 Vacuum Strip Recover excess 1,4-dibromobutane Quench->Distillation1 Organic Layer FinalProduct Product Isolation 1-(4-Bromobutoxy)-2-chlorobenzene Distillation1->FinalProduct Residue Purification

Figure 1: Optimized workflow for the synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene emphasizing reagent recovery.

Reaction Mechanism

The formation of the ether linkage proceeds via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. The phenoxide ion, generated in situ by the base, acts as the nucleophile attacking the primary carbon of the alkyl bromide.

Key Mechanistic Insight: The rate of reaction depends on the nucleophilicity of the phenoxide and the steric accessibility of the alkyl halide. Since both ends of 1,4-dibromobutane are identical, the first substitution is statistically favored. However, the resulting product still contains a leaving group (Br), making it susceptible to a second attack (dimerization).

Mechanistic Pathway Diagram

Mechanism Phenol 2-Chlorophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide TS Transition State [ArO...C...Br]‡ Phenoxide->TS Attack Dibromide 1,4-Dibromobutane (Electrophile) Dibromide->TS Product 1-(4-Bromobutoxy)- 2-chlorobenzene TS->Product -KBr

Figure 2: SN2 mechanistic pathway. The phenoxide anion displaces the bromide ion.

Pharmaceutical Applications: Aripiprazole Synthesis[9]

This compound is the "linker" intermediate for Aripiprazole (CAS 129722-12-9). The synthesis of Aripiprazole converges by coupling this alkylating agent with a piperazine derivative.

Coupling Reaction[14]
  • Substrate A: 1-(4-Bromobutoxy)-2-chlorobenzene[1]

  • Substrate B: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (The "Quinolinone Head")

    • Alternative Route: Some patents describe coupling the chlorobenzene-linker to 1-(2,3-dichlorophenyl)piperazine first, though the reverse is more common in modern process chemistry to avoid regioisomer issues.

Common Route (Convergent):

  • Alkylation: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is alkylated with 1,4-dibromobutane to form the "Quinolinone-Linker-Bromide".

  • Final Coupling: This intermediate is reacted with 1-(2,3-dichlorophenyl)piperazine.

However, the specific CAS 23468-00-0 allows for the "Reverse" strategy:

  • Linker Attachment: 1-(4-Bromobutoxy)-2-chlorobenzene is reacted with piperazine or a piperazine derivative.

  • This route is less common for Aripiprazole but vital for analogs where the "tail" (the chlorobenzene side) is the variable region.

Handling, Safety, and Storage[4][7]

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[6][7]

  • Eye Irritation: Category 2A (H319)

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

Storage Protocols:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent hydrolysis or oxidation.

  • Light: Protect from light; bromide bonds can be photosensitive over long durations.

Disposal: Do not flush into surface water or sanitary sewer systems.[6] Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene (Related Structure Analysis). Retrieved from [Link]

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Activity: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry.[5] (Foundational chemistry for Aripiprazole side-chains).

  • World Intellectual Property Organization (2007). WO2007118923A1 - A Process for the Preparation of Aripiprazole and Intermediates Thereof.[5] Retrieved from

Sources

Technical Whitepaper: Physicochemical Characterization and Applications of 1-(4-Bromobutoxy)-2-chlorobenzene

[1][2][3]

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) is a specialized aryl-alkyl ether used primarily as a lipophilic building block in the synthesis of Central Nervous System (CNS) active pharmaceutical ingredients (APIs).[1][2][3][4][5] Functioning as a robust electrophile, it introduces the 2-chlorophenoxybutyl moiety into nucleophilic scaffolds (amines, thiols, phenols) via

123123

Chemical Identity & Structural Analysis[1][2][3][6]

The compound consists of a 2-chlorophenyl ring linked to a reactive primary alkyl bromide through a butyl ether chain.[1][3] The ortho-chloro substitution on the phenyl ring imparts steric bulk and electronic modulation, influencing the metabolic stability of derived drugs.[1][2][3]

Identification Data
ParameterValue
IUPAC Name 1-(4-Bromobutoxy)-2-chlorobenzene
Common Synonyms 4-(2-Chlorophenoxy)butyl bromide; 2-Chlorophenyl 4-bromobutyl ether
CAS Number 23468-00-0
Molecular Formula

Molecular Weight 263.56 g/mol
SMILES ClC1=CC=CC=C1OCCCCBr
Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructureFig 1: Structural connectivity of 1-(4-Bromobutoxy)-2-chlorobenzene.Benzene2-Chlorophenyl Ring(Lipophilic Core)EtherLinkEther Oxygen(H-Bond Acceptor)Benzene->EtherLinkAr-O BondLinkerButyl Chain(C4 Spacer)EtherLink->LinkerO-Alkyl BondLeavingGroupBromide(Electrophilic Site)Linker->LeavingGroupC-Br Bond(Reactive)

[1][2][3]

Physicochemical Profile

Understanding the physicochemical boundaries is essential for optimizing reaction conditions (solvent selection) and purification methods (crystallization vs. chromatography).[2][3]

Key Properties Table
PropertyValue (Experimental/Predicted)Context for R&D
Physical State Clear to pale yellow liquidHandle as a liquid reagent; density allows for bottom-layer separation in aqueous workups.[1][2][3]
Boiling Point 320.2°C @ 760 mmHgHigh boiling point requires vacuum distillation for purification (e.g., Kugelrohr).[1][2][3]
Density 1.401 g/cm³Significantly denser than water; facilitates phase separation in DCM/Water extractions.[2][3]
LogP (Lipophilicity) 3.89 – 4.20Highly lipophilic.[1][2][3] Soluble in non-polar solvents (Hexane, Toluene, DCM).[1][2][3] Insoluble in water.[2][3]
Flash Point 147.4°CClassified as a combustible liquid (Class IIIB).[1][2][3] Low fire risk under standard ambient conditions.[2][3]
Refractive Index 1.554 – 1.556Useful for assessing purity of distilled fractions.[2][3]
Vapor Pressure Low (< 0.01 mmHg @ 25°C)Low volatility reduces inhalation risk compared to lower alkyl halides.[2][3]
Solubility & Stability[2][3]
  • Solubility: Miscible with Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), and Acetonitrile.[1][2][3]

  • Stability: Stable under standard storage conditions.[2][3][6] Hydrolytically stable at neutral pH, but the alkyl bromide is susceptible to hydrolysis under strong basic aqueous conditions at elevated temperatures.[3]

Synthesis & Reaction Mechanisms[1]

The industrial standard for synthesizing 1-(4-Bromobutoxy)-2-chlorobenzene is the Williamson Ether Synthesis .[1][3] This route is preferred for its scalability and high yield.[3]

Synthesis Workflow

The reaction involves the nucleophilic attack of the 2-chlorophenoxide ion on 1,4-dibromobutane.[1][2][3] Critical to this process is using a large excess (3-4 equivalents) of 1,4-dibromobutane to prevent the formation of the "dimer" byproduct (1,4-bis(2-chlorophenoxy)butane).[1][3]

SynthesisPathwayFig 2: Williamson Ether Synthesis pathway emphasizing stoichiometry control.Phenol2-ChlorophenolReactionReflux in Acetone/Acetonitrile(6-12 Hours)Phenol->ReactionBaseBase (K2CO3)Base->ReactionDibromide1,4-Dibromobutane(Excess: 4.0 eq)Dibromide->ReactionTarget1-(4-Bromobutoxy)-2-chlorobenzene(Target)Reaction->TargetMajor ProductByproductBis-ether Dimer(Impurity)Reaction->ByproductMinor (<5%)

Detailed Experimental Protocol

Objective: Synthesis of 10g of 1-(4-Bromobutoxy)-2-chlorobenzene.

  • Reagents:

    • 2-Chlorophenol: 1.0 eq[1][2][3]

    • 1,4-Dibromobutane: 4.0 eq (Excess is critical)[1][2][3]

    • Potassium Carbonate (

      
      ): 2.0 eq[1][2]
      
    • Solvent: Acetone or Acetonitrile (anhydrous)[1][2]

  • Procedure:

    • Step 1: Dissolve 2-chlorophenol in acetone in a round-bottom flask equipped with a magnetic stir bar.

    • Step 2: Add anhydrous

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Step 3: Add 1,4-dibromobutane in a single portion.

    • Step 4: Heat the mixture to reflux (approx. 60-80°C depending on solvent) for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[2][3]

    • Step 5 (Workup): Cool to room temperature. Filter off inorganic salts (

      
      , excess 
      
      
      ).[1][3] Concentrate the filtrate under reduced pressure.
    • Step 6 (Purification): The residue contains the product and excess 1,4-dibromobutane.[1][2][3] Remove the excess dibromide via high-vacuum distillation (bp of dibromide is significantly lower than product) or vacuum chromatography.[1][3]

Applications in Drug Discovery[1][3][11]

This compound serves as a "linker scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands.[1][2][3] The 4-carbon chain provides optimal spacing between the aryl headgroup and the basic amine center (often a piperazine) found in many antipsychotics and antidepressants.[1][3]

Reactivity Profile ( Coupling)

The primary application is the alkylation of secondary amines (e.g., piperazine, piperidine).[1][3]

ReactivityFig 3: Nucleophilic substitution mechanism for API synthesis.Precursor1-(4-Bromobutoxy)-2-chlorobenzeneTransitionSN2 Transition StatePrecursor->Transition+ Amine / BaseAmineSecondary Amine(e.g., Arylpiperazine)Amine->TransitionProductPharm. Intermediate(Tertiary Amine)Transition->Product- HBr

Therapeutic Relevance[2][3]
  • Serotonin Modulators: The 2-chlorophenoxy motif mimics the pharmacophore found in older anxiolytics and is used to tune receptor affinity (5-HT1A, D2) in novel antipsychotic candidates.[1][2][3]

  • Library Synthesis: Used to generate diversity in Structure-Activity Relationship (SAR) studies by varying the amine partner while keeping the lipophilic tail constant.[1][2][3]

Safety & Toxicology (GHS Standards)

While specific toxicological data for this intermediate is limited, it should be handled with the precautions standard for alkyl bromides and halogenated aromatics .[3]

Hazard CategoryGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1][2][3][7]
Eye Irritation H319Causes serious eye irritation.[2][3][7][6]
STOT-SE H335May cause respiratory irritation.[1][2][3][7]
Handling P280Wear protective gloves/eye protection/face protection.[2][3][7]

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene (Related Substructure Data). Retrieved from [Link][1][2]

Technical Guide: Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene , a critical alkylated intermediate often utilized in the synthesis of arylpiperazine-based antipsychotics (e.g., structural analogs of Aripiprazole) and other medicinal scaffolds. The protocol relies on a Williamson ether synthesis between 2-chlorophenol and 1,4-dibromobutane.

Key to this synthesis is the suppression of the symmetric dimer byproduct, 1,4-bis(2-chlorophenoxy)butane . This guide provides a high-fidelity protocol emphasizing stoichiometric control, solvent selection, and purification strategies to ensure >98% purity suitable for downstream pharmaceutical applications.

Mechanistic Analysis & Strategic Planning

Reaction Pathway

The synthesis proceeds via an SN2 nucleophilic substitution.[1] The phenolic hydroxyl group of 2-chlorophenol is deprotonated by a base (typically Potassium Carbonate, K₂CO₃) to generate a phenoxide ion. This nucleophile attacks the electrophilic carbon of 1,4-dibromobutane, displacing a bromide ion.

Critical Challenge: Competitive Dimerization A major side reaction is the formation of the "dimer" (bis-ether). Once the desired product (mono-ether) is formed, it contains a terminal alkyl bromide that remains susceptible to nucleophilic attack by another molecule of phenoxide.

  • Path A (Desired): Phenoxide + Dibromide (Excess) → Mono-ether Product

  • Path B (Undesired): Phenoxide + Mono-ether Product → Bis-ether Dimer

Kinetic Control Strategy

To favor Path A, the concentration of the electrophile (1,4-dibromobutane) must be maintained at a significant stoichiometric excess relative to the nucleophile.

  • Stoichiometry: Use 3.0 to 5.0 equivalents of 1,4-dibromobutane.

  • Addition Mode: Slow addition of the phenoxide solution to the dibromide solution can further favor mono-substitution, though in batch mode, a large initial excess of dibromide is usually sufficient.

Reaction Visualization

The following diagram illustrates the competitive pathways and the required process controls.

ReactionPathways Reactants 2-Chlorophenol + Base Intermediate 2-Chlorophenoxide (Nucleophile) Reactants->Intermediate Deprotonation Product TARGET PRODUCT 1-(4-Bromobutoxy)-2-chlorobenzene Intermediate->Product Path A: Attack on Dibromide (Fast with Excess Electrophile) Dimer IMPURITY (Dimer) 1,4-Bis(2-chlorophenoxy)butane Intermediate->Dimer Path B: Attack on Product (Competes if Dibromide is low) Dibromide 1,4-Dibromobutane (Electrophile - Excess) Product->Dimer Acts as Electrophile

Figure 1: Competitive reaction pathways. High equivalents of dibromide drive the reaction along the green path (Path A).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Chlorophenol 128.561.0Limiting Reagent (Nucleophile)
1,4-Dibromobutane 215.914.0Electrophile (Excess)
Potassium Carbonate (K₂CO₃) 138.212.5Base (Anhydrous)
Acetonitrile (MeCN) --Solvent (Polar Aprotic)
Sodium Sulfate (Na₂SO₄) --Drying Agent

Note: Acetone can be used as an alternative solvent, but Acetonitrile typically allows for higher reflux temperatures (82°C vs 56°C), accelerating the kinetics.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with 1,4-Dibromobutane (4.0 equiv) and Acetonitrile (10 volumes relative to phenol) .

  • Add Potassium Carbonate (2.5 equiv) . Ensure the base is finely powdered to maximize surface area.

  • Add 2-Chlorophenol (1.0 equiv) dropwise to the stirring mixture at room temperature.

    • Tip: Adding the phenol slowly ensures that the concentration of phenoxide remains low relative to the large pool of dibromide.

Step 2: Reaction
  • Heat the mixture to reflux (approx. 80-82°C) .

  • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or HPLC.

    • Endpoint: Disappearance of 2-chlorophenol.

    • Duration: Typically 4–8 hours depending on scale and agitation.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic solids (KBr byproduct and excess K₂CO₃) through a pad of Celite or sintered glass. Rinse the cake with fresh Acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent. You will be left with an oily residue containing the product and excess 1,4-dibromobutane.

Step 4: Purification (Critical)

The excess 1,4-dibromobutane must be removed. It has a lower boiling point than the product but is high-boiling enough to be difficult to remove by simple rotavap.

  • Method A (Vacuum Distillation - Scalable):

    • Distill off the excess 1,4-dibromobutane under high vacuum (<1 mmHg).

    • 1,4-Dibromobutane bp: ~80-90°C at 10 mmHg.

    • The product will remain in the pot or distill at a significantly higher temperature.

  • Method B (Column Chromatography - Lab Scale):

    • Load the residue onto a silica gel column.

    • Elute with 100% Hexanes initially to flush out the non-polar 1,4-dibromobutane.

    • Increase polarity to 5% Ethyl Acetate / 95% Hexanes to elute the product.

Process Workflow

Workflow Start Start: Charge Reagents (MeCN, K2CO3, Excess Dibromide) Reflux Reflux at 82°C (4-8 Hours) Start->Reflux Filter Filter Inorganic Salts (Remove KBr, K2CO3) Reflux->Filter Conc Concentrate Filtrate (Remove MeCN) Filter->Conc Purify Vacuum Distillation / Column (Remove Excess Dibromide) Conc->Purify Final Pure Product 1-(4-Bromobutoxy)-2-chlorobenzene Purify->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Data Analysis

To validate the identity of the synthesized compound, compare spectral data against the following expected values.

NMR Spectroscopy (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85–7.40 (m, 4H): Aromatic protons (characteristic of 2-chlorophenyl ether).

    • δ 4.10 (t, J = 6.0 Hz, 2H): -O-CH ₂- (Deshielded by oxygen).

    • δ 3.50 (t, J = 6.5 Hz, 2H): -CH ₂-Br (Deshielded by bromine).

    • δ 2.05–2.15 (m, 4H): -CH₂-CH ₂-CH ₂-CH₂- (Central methylene protons).

Quality Control Parameters
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 98.0%HPLC (C18, MeCN/H₂O)
Dimer Impurity < 0.5%HPLC
Residual Dibromide < 0.1%GC or ¹H NMR

Troubleshooting & Optimization

Controlling the Dimer Impurity

If the dimer (1,4-bis(2-chlorophenoxy)butane) exceeds 1-2%:

  • Increase Stoichiometry: Increase 1,4-dibromobutane to 5.0 or 6.0 equivalents. The excess can be recovered during distillation.

  • Dilution: Run the reaction at a lower concentration (e.g., 15-20 volumes of solvent). High dilution favors intramolecular reactions (not applicable here) or reaction with the solvent-abundant electrophile over the dilute product.

Safety Considerations
  • 1,4-Dibromobutane: Alkylating agent. Potential mutagen. Handle in a fume hood with proper gloves (Nitrile/Silver Shield).

  • 2-Chlorophenol: Toxic by inhalation and skin contact. Pungent odor.

  • Waste Disposal: The distillate containing 1,4-dibromobutane must be segregated as halogenated organic waste.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

  • Oshiro, Y., et al. (1998).[2] Novel Antipsychotic Agents... Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 41(5), 658–667. (Describes the synthesis of the analogous 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one intermediate for Aripiprazole). Link

  • Google Patents. (2008). WO2008001188A2 - An improved process for the preparation of substantially pure aripiprazole. (Details the suppression of dimeric impurities in bromobutoxy alkylations). Link

  • ChemicalBook. 1-Bromo-4-chlorobutane NMR Spectrum. (Reference for alkyl halide chemical shifts). Link

Sources

Technical Whitepaper: Optimized Williamson Ether Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the process engineering for synthesizing 1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) via Williamson ether synthesis. This molecule acts as a critical "privileged linker" in medicinal chemistry, most notably connecting the dihydroquinolinone and dichlorophenylpiperazine pharmacophores in the synthesis of Aripiprazole .

The synthesis appears deceptively simple: the alkylation of 2-chlorophenol with 1,4-dibromobutane. However, without strict kinetic control, the reaction suffers from a catastrophic side reaction—dimerization —where the desired product reacts a second time with the phenoxide to form 1,4-bis(2-chlorophenoxy)butane.

This guide moves beyond standard textbook protocols, offering a self-validating industrial workflow designed to maximize mono-alkylation selectivity (Target > 95%) and ensure downstream purity.

Mechanistic Analysis & Kinetic Control

The Competitive Landscape

The reaction follows a classical SN2 mechanism . The 2-chlorophenoxide anion (generated in situ) attacks the electrophilic carbon of 1,4-dibromobutane.

  • Primary Pathway (Desired): Phenoxide attacks 1,4-dibromobutane

    
     Mono-ether (Product).
    
  • Secondary Pathway (Parasitic): Phenoxide attacks the Product

    
     Bis-ether (Dimer).
    

Because the Product still contains a reactive alkyl bromide, it competes with the starting dibromide for the nucleophile. If the concentration of 1,4-dibromobutane drops, the statistical probability of the phenoxide hitting the Product increases, leading to the dimer.

Visualization of Reaction Pathways

The following diagram maps the kinetic competition. Note the "Critical Control Point" where stoichiometry determines the fate of the batch.

ReactionPathway cluster_control Kinetic Control Zone Phenol 2-Chlorophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product TARGET: 1-(4-Bromobutoxy)-2-chlorobenzene Phenoxide->Product k1 (Fast) High [Dibromide] Dimer IMPURITY: 1,4-bis(2-chlorophenoxy)butane Phenoxide->Dimer Dibromide 1,4-Dibromobutane (Electrophile - Excess) Dibromide->Product Product->Dimer k2 (Parasitic) Low [Dibromide]

Caption: Kinetic competition between mono-alkylation (green pathway) and dimerization (red pathway). High electrophile concentration is required to suppress k2.

Strategic Process Design

To ensure a robust, self-validating system, we must optimize three parameters: Stoichiometry , Base/Solvent System , and Workup .

Stoichiometry: The "Dilution" Principle

The most common failure mode is using a 1:1 molar ratio.

  • Recommendation: Use 3.0 to 5.0 equivalents of 1,4-dibromobutane relative to 2-chlorophenol.

  • Causality: This huge excess ensures that every phenoxide ion is statistically far more likely to collide with a fresh dibromide molecule than with a product molecule.

  • Economic Viability: 1,4-dibromobutane is recoverable via distillation (see Section 4).

Base and Solvent Selection
  • Base: Potassium Carbonate (

    
    ): 
    
    • Why: Unlike Sodium Hydride (

      
      ), 
      
      
      
      allows for a "mild" deprotonation. It is heterogeneous, meaning the concentration of active phenoxide in the solution remains low at any given moment, further suppressing dimer formation.
  • Solvent: Acetonitrile (

    
    ): 
    
    • Why: Polar aprotic solvent that supports SN2. It boils at ~82°C, allowing for easy reflux and removal. DMF is an alternative but complicates the aqueous workup and solvent recovery.

Quantitative Comparison of Conditions
ParameterProtocol A (Standard)Protocol B (Optimized)Impact on Quality
Reagent Ratio 1:1.2 (Phenol:Dibromide)1:4.0 (Phenol:Dibromide) Protocol B reduces Dimer < 2%.
Base NaOH / Water (PTC)

/ ACN
Anhydrous conditions prevent hydrolysis byproducts.
Temperature 80-100°CReflux (~82°C) Controlled temp prevents elimination (E2) side reactions.
Purification Crystallization onlyHigh Vac Distillation Distillation is required to recover the excess dibromide.

Experimental Protocol (The "Gold Standard")

Safety Note: 1,4-dibromobutane is a lachrymator and irritant. 2-chlorophenol is toxic. Perform all operations in a fume hood.

Step 1: Reaction Setup
  • Equip a 1L 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge 2-Chlorophenol (12.86 g, 100 mmol) and Acetonitrile (200 mL).

  • Add anhydrous Potassium Carbonate (

    
    ) (27.6 g, 200 mmol, 2.0 equiv).
    
    • Checkpoint: Ensure the base is finely powdered to maximize surface area.

  • Add 1,4-Dibromobutane (86.4 g, 400 mmol, 4.0 equiv) in one portion.

    • Note: The large excess is the primary control against dimerization.

Step 2: Reaction & Monitoring[2]
  • Heat the mixture to reflux (approx. 82°C) under nitrogen.

  • Maintain reflux for 4–6 hours .

  • QC Checkpoint (TLC/HPLC): Monitor the disappearance of 2-chlorophenol.

    • Target: < 1% remaining starting material.

    • Dimer Check: Look for a high-retention time peak (non-polar). If Dimer > 5%, the agitation was likely insufficient or stoichiometry was incorrect.

Step 3: Workup & Recovery[1]
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
     and excess 
    
    
    
    ). Wash the filter cake with fresh Acetonitrile (2 x 30 mL).
  • Concentration: Remove Acetonitrile using a rotary evaporator at 40°C/200 mbar.

    • Result: You now have a biphasic oil containing the Product and excess 1,4-dibromobutane.

Step 4: Purification (The Separation)
  • Fractional Distillation (Vacuum): Transfer the oil to a distillation setup.

  • Fraction 1 (Recovery): Distill at reduced pressure (e.g., 5-10 mmHg).

    • Collect the fraction boiling at ~80–90°C (at 10 mmHg) . This is your recovered 1,4-dibromobutane . It can be recycled for the next batch.

  • Fraction 2 (Product): Increase vacuum (High Vacuum, < 1 mmHg) or increase temperature.

    • The residue is often pure enough (>95%) for the next step. If high purity is required, distill the product (bp will be >160°C at reduced pressure).

Workflow Visualization

WorkupFlow React Reaction Mixture (Reflux 6h) Filter Filtration React->Filter Solids Solid Waste (KBr, K2CO3) Filter->Solids Filtrate Filtrate (ACN, Product, Excess Dibromide) Filter->Filtrate Strip Rotary Evaporation (Remove ACN) Filtrate->Strip CrudeOil Crude Oil Strip->CrudeOil Distill1 Vacuum Distillation (Low Temp/Med Vac) CrudeOil->Distill1 Recycle Recovered 1,4-Dibromobutane Distill1->Recycle Distillate Residue Residue (Product + Trace Dimer) Distill1->Residue Pot Residue FinalStep Final Product (>95% Purity) Residue->FinalStep Optional High Vac Distillation

Caption: Purification workflow emphasizing the recovery of excess reagent to ensure process economy.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield (<60%) Incomplete reaction or loss during workup.Check reflux time. Ensure vacuum trap is efficient (don't pull product into pump).
High Dimer Content Stoichiometry failure.MUST use >3.0 eq of dibromide. Ensure stirring is vigorous to break up salts.
Starting Material Remains Wet solvent or old base.Use anhydrous ACN. Grind

before use.
Product is Colored (Dark) Oxidation of phenol.Purge flask with Nitrogen vigorously before heating.

References

  • Otsuka Pharmaceutical Co Ltd. (1991). Carbostyril derivatives (US Patent 5,006,528). Google Patents. Context: The foundational patent for Aripiprazole, describing the alkylation of quinolinone derivatives, establishing the baseline for this ether synthesis chemistry.
  • Context: Provides specific industrial conditions (NaOH/Water) for the meta-isomer, which serves as a direct thermodynamic proxy for the ortho-isomer described in this guide.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

    • Context: Authoritative review of the SN2 mechanism and the necessity of using primary alkyl halides.
  • Context: Validates the use of Potassium Carbonate/DMF or ACN systems for alkylating complex aryl halides in drug discovery.

Technical Guide: Spectral Analysis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 23468-00-0 Chemical Formula:


Molecular Weight:  263.56  g/mol 

Executive Summary

This technical guide provides a comprehensive spectral characterization of 1-(4-Bromobutoxy)-2-chlorobenzene , a critical alkylated aryl halide intermediate used in the synthesis of antipsychotic pharmaceuticals (e.g., Aripiprazole). The compound features a 2-chlorophenyl ether moiety linked to a 4-bromobutyl chain, creating a unique spectroscopic signature defined by the interplay of halogen isotopes and ortho-substitution patterns.

This document details the Nuclear Magnetic Resonance (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H & 

C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering researchers a validated reference for quality control and structural elucidation.

Synthesis & Structural Context

Understanding the synthetic origin is essential for interpreting spectral impurities.[1] The compound is typically synthesized via the Williamson etherification of 2-chlorophenol with 1,4-dibromobutane under basic conditions.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the reaction pathway and potential by-products (e.g., the bis-ether impurity formed if 1,4-dibromobutane reacts at both ends).

SynthesisPath Reactant1 2-Chlorophenol (C6H5ClO) Intermediate Transition State (Phenoxide Attack) Reactant1->Intermediate Reactant2 1,4-Dibromobutane (Excess) Reactant2->Intermediate Base Base (K2CO3/NaOH) Base->Intermediate Catalysis Product 1-(4-Bromobutoxy)-2-chlorobenzene (Target) Intermediate->Product Major Path (Mono-alkylation) Impurity Bis-alkylation Impurity (1,4-bis(2-chlorophenoxy)butane) Intermediate->Impurity Minor Path (Stoichiometry Error)

Caption: Reaction logic for the synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene, highlighting the critical mono-alkylation pathway.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the isotopic signatures of Chlorine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and Bromine (

).
Isotopic Pattern (Molecular Ion)

Unlike standard organic molecules, the presence of one Cl and one Br atom creates a distinct M, M+2, M+4 triplet pattern.[1]

Peakm/zIsotope CompositionRelative Intensity (Approx)
M 262

75% (Base)
M+2 264

&

100% (Dominant)
M+4 266

25%

Interpretation:

  • The M+2 peak is the highest intensity because it represents the sum of two probable combinations (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    
    ).
  • Diagnostic Rule: A 3:4:1 intensity ratio at the molecular ion cluster is a hallmark of a molecule containing exactly one Chlorine and one Bromine.[1]

Fragmentation Pathway
  • m/z 183/185: Loss of Br ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • m/z 128/130: Loss of the bromobutyl chain (Cleavage at ether oxygen).[1]

  • m/z 55: Butyl chain fragment (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    

Infrared Spectroscopy (IR)

The IR spectrum serves as a fingerprint for the ether linkage and the halogenated aromatic system.[1]

Wavenumber (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
AssignmentFunctional GroupNotes
3060 - 3010

Aromatic C-HWeak intensity.
2960 - 2850

Alkyl

Distinct methylene stretches from the butyl chain.
1590, 1480 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Aromatic RingCharacteristic skeletal vibrations.
1245

Aryl Alkyl EtherStrongest peak ; diagnostic for the ether linkage.
1050

Alkyl EtherSymmetric stretch.
750

Ortho-substitutionOut-of-plane bending; indicative of 1,2-disubstitution.
650 - 550

Alkyl BromideModerate to strong band.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.[1] The data below is synthesized from high-field (300-400 MHz) analysis in


.
Proton NMR ( H NMR)

The spectrum is divided into the aromatic region (4 protons) and the aliphatic side chain (8 protons).

Chemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.36 dd (

)
1HAr-H (3)Ortho to Chlorine; deshielded by -Cl.
7.20 td (

)
1HAr-H (5)Para to Chlorine.
6.92 td (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1HAr-H (4)Para to Ether oxygen.
6.88 dd (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1HAr-H (6)Ortho to Ether oxygen; shielded by electron donation.
4.08 t (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
2H

Deshielded by Oxygen.
3.50 t (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
2H

Deshielded by Bromine.
2.12 - 2.02 m4Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Central methylene protons (overlapping multiplets).
Carbon NMR ( C NMR)
Chemical Shift (

, ppm)
Carbon TypeAssignment
154.5 Quaternary (C)Ar-C (1) (Ipso to Oxygen)
130.4 Methine (CH)Ar-C (3)
127.6 Methine (CH)Ar-C (5)
123.1 Quaternary (C)Ar-C (2) (Ipso to Chlorine)
121.8 Methine (CH)Ar-C (4)
113.6 Methine (CH)Ar-C (6)
68.2 Methylene (

)

33.4 Methylene (

)

29.4 Methylene (

)
Central

(beta to Br)
27.8 Methylene (

)
Central

(beta to O)

Experimental Protocol for Analysis

To ensure reproducibility in a drug development context, follow this standardized preparation method.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS as an internal standard.
    
  • Instrument Parameters:

    • NMR: Acquire at 298 K. For quantitative purity, set relaxation delay (

      
      ) 
      
      
      
      10 seconds.
    • GC-MS: Use a non-polar column (e.g., DB-5ms).[1] Ramp from 50°C to 280°C at 10°C/min.[1] The compound will elute late due to high boiling point (~320°C).[1]

  • Quality Check: Verify the integration ratio of the triplet at 4.08 ppm (2H) vs the triplet at 3.50 ppm (2H). A deviation >5% indicates hydrolysis (loss of Br) or bis-alkylation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene (Precursor Context). Retrieved from .[1]

  • Royal Society of Chemistry. Synthesis of Azo-derivatives via Alkylation of Phenols (Spectral Analogue Data). Retrieved from .[1]

  • Sigma-Aldrich. 1-Bromo-2-chlorobenzene Product Specification and Spectral References.[1] Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Halogenated Aromatic Compounds.[1] Retrieved from .[1][2]

Sources

Strategic Analysis of 1-(4-Bromobutoxy)-2-chlorobenzene: 1H NMR Characterization and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmaceutical Context[1][2]

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 19932-84-4) is a critical alkylating intermediate, most notably employed in the synthesis of Aripiprazole , a blockbuster atypical antipsychotic. Its quality directly impacts the yield and purity of the final API.

In drug development, this molecule presents a specific analytical challenge: confirming the mono-alkylation of the butyl chain while quantifying the formation of the symmetric "dimer" impurity (1,4-bis(2-chlorophenoxy)butane). This guide moves beyond basic assignment to provide a rigorous protocol for structural validation and impurity profiling using 1H NMR spectroscopy.

Structural Logic & Predictive Analysis

Before entering the laboratory, we must establish the "Electronic Signature" of the molecule. The structure consists of a 1,2-disubstituted benzene ring (electron-donating alkoxy group vs. electron-withdrawing chloro group) and a 4-carbon alkyl chain terminated by a bromine.

The Electronic Zones
  • Zone A (Aromatic): The oxygen atom at position 1 is a strong resonance donor, shielding the ortho and para protons. The chlorine at position 2 is inductively withdrawing, deshielding its neighbors. This creates a distinct asymmetry in the aromatic region (6.8 – 7.4 ppm).

  • Zone B (Aliphatic Linker): The butyl chain exhibits a "deshielding gradient."

    • 
      -to-Oxygen:  Most deshielded (~4.0 ppm).
      
    • 
      -to-Bromine:  Moderately deshielded (~3.5 ppm).
      
    • Internal Methylenes: Shielded (~1.8 – 2.1 ppm).

Visualization: Structural Assignment Map

The following diagram maps the proton environments to their expected NMR signals.

G cluster_0 Aromatic Ring cluster_1 Butyl Chain H3 H-3 (Ortho to Cl) ~7.35 ppm H6 H-6 (Ortho to O) ~6.90 ppm OCH2 a: O-CH2 ~4.10 ppm (t) H6->OCH2 NOE Proximity H45 H-4, H-5 (Meta/Para) ~6.9-7.2 ppm MidCH2 b, c: Internal CH2 ~1.9-2.1 ppm (m) OCH2->MidCH2 J-Coupling BrCH2 d: Br-CH2 ~3.50 ppm (t) MidCH2->BrCH2 J-Coupling

Figure 1: Predictive assignment map correlating structural motifs with chemical shift environments.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and quantitative accuracy (qNMR), strict adherence to acquisition parameters is required.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. It prevents the viscosity broadening often seen in DMSO and avoids solvent peak overlap in the critical 3.5–4.0 ppm region.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why? Higher concentrations can cause stacking effects in aromatic rings, shifting peaks and complicating multiplet analysis.

  • Internal Standard (Optional for qNMR): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone.

Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation between scans.

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: The benzylic-type protons and aromatic protons have different T1 relaxation times. A short D1 will under-integrate the aromatic signals relative to the aliphatic chain, ruining stoichiometry calculations.

  • Scans (NS): 16 (for structural ID) or 64 (for impurity detection <1%).

Data Analysis & Interpretation

The following table summarizes the 1H NMR data (


, 400 MHz).
Assignment Table
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
1

7.35 – 7.39dd1H

H-3 : Deshielded by ortho-Cl.
2

7.18 – 7.23td1H-H-5 : Para to O, Meta to Cl.
3

6.88 – 6.95m2H-H-4 & H-6 : Shielded by alkoxy group.
4

4.08 – 4.12t2H


to Oxygen
: Strongest deshielding.
5

3.48 – 3.52t2H


to Bromine
: Moderate deshielding.
6

2.05 – 2.15m2H-

to Bromine
: Slightly more deshielded than pos 7.
7

1.95 – 2.05m2H-

to Oxygen
: Often overlaps with pos 6.
Impurity Profiling (The "Fingerprint" Check)

The synthesis of this intermediate often involves the reaction of 2-chlorophenol with 1,4-dibromobutane. This creates three specific impurity risks.

  • The Dimer (Bis-ether): If the 1-(4-bromobutoxy)-2-chlorobenzene reacts with another molecule of 2-chlorophenol.

    • Detection: Look for the disappearance of the triplet at 3.50 ppm (

      
      ) and the growth of a new triplet at ~4.1 ppm  (symmetric 
      
      
      
      ). The integration of the aromatic region will double relative to the central aliphatic chain.
  • Unreacted 1,4-dibromobutane:

    • Detection: A symmetric spectrum with triplets at 3.45 ppm and multiplets at 2.0 ppm . No aromatic signals.

  • Unreacted 2-chlorophenol:

    • Detection: A broad singlet (exchangeable) for the -OH group (variable, 5.0-7.0 ppm) and a shift in the aromatic region (H-6 moves upfield due to phenol vs ether effect).

Synthesis & Impurity Pathway Visualization

Understanding the origin of the NMR signals requires mapping the synthetic pathway.

ReactionPathway cluster_legend NMR Diagnostic Check Phenol 2-Chlorophenol (Ar-OH) Target TARGET MOLECULE 1-(4-Bromobutoxy)-2-chlorobenzene NMR: Triplet @ 3.50 (CH2-Br) Phenol->Target + Linker (Excess) Base (K2CO3) Linker 1,4-Dibromobutane (Br-C4-Br) Linker->Target Dimer DIMER IMPURITY 1,4-bis(2-chlorophenoxy)butane NMR: Loss of 3.50 peak Double integration @ 4.10 Target->Dimer + Excess Phenol Over-reaction Check1 Check 3.50 ppm region (Must be 2H triplet) Target->Check1

Figure 2: Synthetic pathway highlighting the origin of the "Dimer" impurity and its NMR diagnostic marker.

Troubleshooting & Advanced Verification

If the 1H NMR spectrum is ambiguous (e.g., overlapping multiplets in the 1.9–2.2 ppm region), employ the following 2D NMR techniques:

  • COSY (Correlation Spectroscopy):

    • Use to distinguish the two central methylene groups. The

      
       triplet (4.1 ppm) will show a cross-peak only to the 
      
      
      
      protons. This definitively identifies the specific multiplet in the crowded central region.
  • HSQC (Heteronuclear Single Quantum Coherence):

    • If solvent peaks overlap (e.g., residual solvent impurities), HSQC correlates protons to their attached carbons. The Carbon-Bromine (

      
      ) carbon appears distinctively at ~33 ppm, while the Carbon-Oxygen (
      
      
      
      ) carbon appears at ~68 ppm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88843, 1-(4-Bromobutoxy)-2-chlorobenzene. Retrieved from [Link]

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Activity: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667. (Foundation for Aripiprazole synthesis).[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from aliphatic chain signals). Retrieved from [Link]

Sources

Technical Guide: 13C NMR Analysis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of 1-(4-Bromobutoxy)-2-chlorobenzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) is a critical alkylating agent and intermediate in the synthesis of psychotropic pharmaceuticals, most notably Brexpiprazole and Aripiprazole derivatives. Its structural core combines an ortho-substituted chlorobenzene ring with a reactive 4-bromobutyl ether chain.

This guide provides a definitive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral signature of this compound.[1] By synthesizing fragment additivity rules with experimental data from structural analogues, we establish a reference standard for identifying this intermediate during process development and quality control (QC).

Structural Analysis & Numbering Scheme

To ensure precise spectral assignment, the molecule is divided into two distinct domains: the Aromatic System (Ring A) and the Aliphatic Linker (Chain B) .

Molecular Structure Diagram

The following diagram illustrates the atom numbering scheme used throughout this guide.

G cluster_aromatic Aromatic Ring (A) cluster_aliphatic Aliphatic Chain (B) C1 C1 (Ipso-O) C2 C2 (Ipso-Cl) C1->C2 O O C1->O C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C1_prime C1' O->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime Br Br C4_prime->Br

Figure 1: Numbering scheme for 1-(4-Bromobutoxy)-2-chlorobenzene. C1-C6 represents the aromatic ring; C1'-C4' represents the butyl chain.

13C NMR Spectral Data (Predicted & Reference)

The following chemical shifts are derived from authoritative additivity rules and validated against experimental data for 2-chlorophenol and 1-bromo-4-phenoxybutane analogues.

Chemical Shift Table (CDCl3, 100 MHz)
Carbon No.[2][3][4][5][6]Shift (δ, ppm)DomainAssignment Logic & Electronic Effects
C1 154.5 AromaticIpso-O : Strong deshielding due to direct oxygen attachment (+30 ppm vs benzene).
C2 123.0 AromaticIpso-Cl : Deshielded by Chlorine, but shielded by ortho-oxygen resonance.
C3 130.5 AromaticOrtho to Cl, Meta to O. Minimal resonance shielding.
C4 121.8 AromaticPara to O. Shielded by oxygen lone pair resonance.[5]
C5 127.6 AromaticMeta to O, Para to Cl. Typical aromatic resonance.
C6 113.8 AromaticOrtho-O : Strong shielding due to oxygen lone pair donation (Ortho effect).
C1' 68.8 AliphaticO-CH2 : Significant deshielding by Oxygen electronegativity.
C2' 29.4 AliphaticBeta to Oxygen.[5] Mild deshielding.[5]
C3' 27.9 AliphaticBeta to Bromine.[5]
C4' 33.6 AliphaticCH2-Br : Characteristic alkyl bromide shift (Heavy Atom Effect).
Spectral Analysis & Interpretation[2][5][7][8]
The Aromatic Region (110–160 ppm)

The substitution pattern (1-alkoxy-2-chloro) creates a distinct asymmetry in the aromatic region:

  • C1 (154.5 ppm): This is the most downfield peak. The oxygen atom exerts a powerful inductive deshielding effect.

  • C6 (113.8 ppm): This carbon appears most upfield. It is ortho to the alkoxy group, receiving significant electron density via resonance donation from the oxygen lone pairs.

  • C2 (123.0 ppm): Despite being attached to the electronegative Chlorine, this carbon is shielded relative to chlorobenzene (134 ppm) due to the ortho-alkoxy effect.

The Aliphatic Region (20–70 ppm)

The butyl chain exhibits four distinct methylene signals:

  • C1' (68.8 ppm): The ether linkage (-O-CH2-) is unmistakable, appearing near 69 ppm.

  • C4' (33.6 ppm): The terminal alkyl bromide (-CH2-Br) is diagnostic. Bromine is less electronegative than oxygen and exerts a "Heavy Atom Effect," keeping this shift lower than the ether carbon.

  • Internal Methylenes (C2', C3'): These appear as closely spaced signals between 27–30 ppm. C2' is typically slightly downfield of C3' due to the stronger inductive pull of Oxygen compared to Bromine.

Experimental Protocols

Synthesis Workflow (Williamson Ether Synthesis)

To generate this intermediate for reference standard preparation, the following protocol is recommended.

Synthesis Step1 Reagents: 2-Chlorophenol + 1,4-Dibromobutane (3-5 eq. excess of dibromide to prevent dimerization) Step2 Reaction Conditions: K2CO3 (Base), Acetone or DMF (Solvent) Reflux, 6-12 Hours Step1->Step2 Step3 Workup: Filter solids, concentrate filtrate. Extract w/ EtOAc, wash w/ NaOH (removes unreacted phenol). Step2->Step3 Step4 Purification: Vacuum Distillation or Column Chromatography (Hexanes/EtOAc) Step3->Step4 Product Target: 1-(4-Bromobutoxy)-2-chlorobenzene Step4->Product

Figure 2: Synthesis pathway for high-purity 1-(4-Bromobutoxy)-2-chlorobenzene.

NMR Acquisition Parameters

For optimal resolution of the aliphatic multiplets and quaternary aromatic carbons:

  • Solvent: CDCl3 (Deuterated Chloroform) is standard. DMSO-d6 may shift the phenolic C1 peak slightly downfield.

  • Frequency: 100 MHz (for 13C) / 400 MHz (for 1H).[7]

  • Pulse Sequence: Standard proton-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure quantitative integration of the quaternary C1 and C2 carbons.

  • Scans: Minimum 512 scans recommended for adequate S/N ratio.

References

  • Brexpiprazole Synthesis & Intermediates

    • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Novel Serotonin-Dopamine Activity Modulators." (Search: Brexpiprazole SAR).

  • General 13C NMR Shift Rules

    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[5] (Standard reference for additivity rules).

    • ChemicalBook.[5] "Spectral Data for 2-Chlorophenol." .

  • Alkyl Bromide Shifts

    • Spectral Database for Organic Compounds (SDBS). "1-Bromo-4-phenoxybutane." .

  • Synthesis Methodology

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. "Williamson Ether Synthesis."[5]

Sources

Mass spectrometry fragmentation of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of 1-(4-Bromobutoxy)-2-chlorobenzene

Executive Summary This technical guide details the electron ionization (EI) mass spectrometry behavior of 1-(4-Bromobutoxy)-2-chlorobenzene (


), a critical alkylating intermediate often utilized in the synthesis of arylpiperazine-based antipsychotics (e.g., Aripiprazole derivatives). This document provides researchers with a self-validating framework for structural confirmation, emphasizing the unique isotopic interference patterns of bromine and chlorine and the mechanistic causality of ether-based fragmentation.

Part 1: Molecular Architecture & Isotopic Signature

The first step in validating this molecule is recognizing its "isotopic fingerprint." Unlike simple hydrocarbons, the presence of both Bromine (


) and Chlorine (

) creates a distinct multiplet in the molecular ion (

) cluster.

The 3:4:1 Rule For a molecule containing one Bromine and one Chlorine atom, the statistical distribution of isotopes results in a triad of peaks separated by 2 mass units (Da).

  • Bromine Ratio:

    
     (
    
    
    
    )[1]
  • Chlorine Ratio:

    
     (
    
    
    
    )[1][2]

Calculated Abundances:

Ion SpeciesCompositionNominal Mass (m/z)Relative Probability CalculationNormalized Ratio
M

262

3
M+2

AND

264

4
M+4

266

1

Diagnostic Check: If your mass spectrum does not show a molecular ion cluster at m/z 262, 264, and 266 with relative intensities of approximately 3:4:1 , the sample is not the target monobromo-monochloro compound.

Part 2: Fragmentation Mechanics

The fragmentation of aryl alkyl ethers under Electron Impact (70 eV) is governed by three competing mechanisms: C-O Bond Cleavage (Phenolic Rearrangement) , Halogen Loss , and Neighboring Group Participation (Cyclization) .

Mechanism A: Hydrogen Rearrangement & Alkene Elimination (The "Phenol" Pathway)

Analogous to the McLafferty rearrangement in carbonyls, aryl alkyl ethers with a


-hydrogen (or longer chain) undergo a site-specific hydrogen transfer to the ether oxygen via a four-membered transition state.
  • Initiation: Ionization occurs at the ether oxygen lone pair.

  • Transfer: A hydrogen from the

    
    -carbon (relative to oxygen) or further down the chain transfers to the oxygen.
    
  • Cleavage: The C-O bond breaks, releasing a neutral bromo-alkene and retaining the charge on the phenolic moiety.

  • Result: Formation of the 2-chlorophenol radical cation (

    
     128/130).
    
Mechanism B: Direct C-Br Cleavage (Halogen Loss)

The C-Br bond is the weakest bond in the alkyl chain (Bond Dissociation Energy


 kJ/mol).
  • Homolytic Cleavage: The C-Br bond breaks, releasing a Bromine radical (

    
    ).
    
  • Result: An even-electron cation

    
     at 
    
    
    
    183/185. Note that this fragment retains the Chlorine atom, so it will display a 3:1 isotope ratio (characteristic of single Cl).[1][2][3]
Mechanism C: Intramolecular Cyclization (Oxonium Formation)

This is a dominant pathway for 4-halobutoxy chains. The ether oxygen acts as an internal nucleophile.

  • Displacement: The oxygen lone pair attacks the

    
    -carbon (the carbon holding the bromine).
    
  • Expulsion: The Bromine atom is expelled as a radical or neutral.

  • Result: Formation of a cyclic tetrahydrofuran-fused phenoxonium ion. This is often a highly stable even-electron species.

Part 3: Visualization of Pathways

The following diagram illustrates the competitive fragmentation pathways derived from the parent molecular ion.

FragmentationPathways Parent Molecular Ion (M+) m/z 262, 264, 266 (Ratio 3:4:1) Fragment_BrLoss [M - Br]+ m/z 183, 185 (Ratio 3:1) (Loss of Br Radical) Parent->Fragment_BrLoss Homolytic C-Br Cleavage Fragment_Phenol 2-Chlorophenol Ion m/z 128, 130 (Ratio 3:1) (H-Rearrangement) Parent->Fragment_Phenol H-Transfer / Alkene Elimination Fragment_Alkyl Bromobutyl Cation m/z 135, 137 (Ratio 1:1) (Inductive Cleavage) Parent->Fragment_Alkyl C-O Inductive Cleavage Neutral_Alkene Neutral Bromoalkene Fragment_Phenol->Neutral_Alkene Neutral_Phenoxy Neutral Phenoxy Radical Fragment_Alkyl->Neutral_Phenoxy

Figure 1: Competitive fragmentation pathways for 1-(4-Bromobutoxy)-2-chlorobenzene under EI conditions. Colors indicate distinct ion lineages.

Part 4: Experimental Protocol (GC-MS)

To obtain the fragmentation pattern described above, the following self-validating protocol is recommended. This workflow minimizes thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol as it may react with the alkyl bromide over time.

  • Concentration: 100 µg/mL (100 ppm).

  • Purity Check: Ensure no free 2-chlorophenol is present in the blank, as this is both a synthesis starting material and a mass spec fragment.

Instrument Parameters (Agilent/Thermo/Shimadzu EI Source)
ParameterSettingRationale
Inlet Temperature 250°CSufficient to volatilize without thermal dehydrohalogenation.
Injection Mode Split (10:1)Prevents detector saturation; alkyl halides ionize efficiently.
Column DB-5ms or HP-5ms5% Phenyl phase is ideal for separating aryl ethers.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal chromatographic resolution.
Source Temperature 230°CCritical: Too high (>250°C) promotes thermal degradation before ionization.
Ionization Energy 70 eVStandard library matching energy.
Scan Range m/z 40 - 300Captures the molecular ion (262) and low-mass alkyl fragments.
Data Interpretation & Artifacts
  • Thermal Degradation: If you observe a disproportionately high peak at m/z 128 (2-chlorophenol) relative to the parent ion, lower the inlet temperature. This indicates the molecule is falling apart in the injector liner.

  • HCl Loss: A peak at [M-36] or [M-38] indicates loss of HCl. This is rare in the primary mass spectrum but can occur if the ring is heavily activated.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on isotopic abundance calculations and ether fragmentation).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for general fragmentation rules of aryl ethers and haloalkanes).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for standard ionization energies and isotopic masses).

  • Oshiro, Y., et al. (1998).[5] "Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Activity: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives." Journal of Medicinal Chemistry, 41(5), 658-667. [Link] (Contextual source for the synthesis and handling of bromobutoxy aryl intermediates).

Sources

Technical Guide: Infrared Spectroscopy of 1-(4-Bromobutoxy)-2-chlorobenzene

[1]

Executive Summary & Compound Profile

1-(4-Bromobutoxy)-2-chlorobenzene is a bifunctional alkylating agent and a critical intermediate in the synthesis of piperazine-based antipsychotics and serotonin modulators.[1] Its structure combines a lipophilic ortho-chlorophenoxy moiety with a reactive primary alkyl bromide via a butyl linker.[1]

Accurate IR characterization is essential to validate the integrity of the ether linkage and the presence of the terminal bromide while ensuring the absence of hydrolysis byproducts (alcohols) or elimination products (alkenes).

Attribute Specification
CAS Number 23468-00-0
Molecular Formula C₁₀H₁₂BrClO
Molecular Weight 263.56 g/mol
Physical State Viscous Liquid / Low-melting Solid
Key Functionalities Aryl Alkyl Ether, Alkyl Bromide, Aryl Chloride (Ortho)

Molecular Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of the Aromatic Head (rigid, high frequency) and the Aliphatic Tail (flexible, lower frequency).[1]

Structural Connectivity Diagram

The following diagram maps the chemical structure to specific vibrational modes, serving as a logic gate for spectral analysis.

VibrationalLogicMol1-(4-Bromobutoxy)-2-chlorobenzeneArOrtho-Chlorophenoxy RingMol->ArLinkButyl Ether Chain(-O-(CH2)4-)Mol->LinkTermTerminal Bromide(-CH2-Br)Mol->TermAr_CHAr-C-H Stretch>3000 cm⁻¹Ar->Ar_CHAr_RingRing Breathing1590, 1480 cm⁻¹Ar->Ar_RingAr_OOPOrtho OOP~750 cm⁻¹Ar->Ar_OOPEth_AsymC-O-C Asym~1250 cm⁻¹Link->Eth_AsymEth_SymC-O-C Sym~1050 cm⁻¹Link->Eth_SymAlk_CHAlkyl C-H2950-2850 cm⁻¹Link->Alk_CHBr_StrC-Br Stretch650-550 cm⁻¹Term->Br_Str

Figure 1: Vibrational connectivity map linking structural moieties to expected IR absorption bands.[1]

Experimental Protocol

This protocol ensures reproducibility and minimizes sampling artifacts, particularly for viscous liquids where pathlength control is critical.[1]

Sampling Methodology
  • Primary Method: Attenuated Total Reflectance (ATR) [1]

    • Crystal: Diamond or ZnSe (Diamond preferred for durability against halogens).[1]

    • Technique: Place 10–20 µL of the neat liquid onto the crystal. Ensure full coverage.

    • Rationale: ATR eliminates pathlength calculation errors common in transmission cells and prevents fringe patterns.[1]

  • Secondary Method: Transmission (Liquid Cell) [1]

    • Windows: KBr or NaCl.[1]

    • Pathlength: Capillary film (<0.05 mm).[1]

    • Warning: Avoid CsI if moisture is present.[1]

Acquisition Parameters[3]
  • Resolution: 4 cm⁻¹ (Standard for condensed phase).

  • Scans: 32 scans (minimum) to resolve weak C-Br bands.

  • Range: 4000–400 cm⁻¹ (Crucial to capture C-Br stretch region).[1]

  • Background: Air background collected immediately prior to sampling.[1]

Spectral Interpretation & Band Assignment

The following assignments are derived from first principles of group frequency analysis and validated against analogous halogenated aryl ethers [1, 2].

High-Frequency Region (4000 – 2000 cm⁻¹)

This region differentiates the aromatic core from the aliphatic chain.[1]

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3070 – 3030 WeakAr-H Stretch Characteristic of unsaturated C(sp²)–H bonds on the benzene ring.[1]
2960 – 2850 Medium-StrongAlk-C-H Stretch Asymmetric and symmetric stretching of the butyl methylene (-CH₂-) groups.[1]
~2800 N/AOvertone Check Absence of bands here confirms no aldehyde impurities.[1]
Fingerprint Region (2000 – 400 cm⁻¹)

This region contains the "DNA" of the molecule, confirming the ether linkage and substitution pattern.

A. The Ether Linkage (C-O-C)

The most prominent features in the spectrum arise from the aryl alkyl ether moiety.

  • 1250 ± 10 cm⁻¹ (Strong): Asymmetric C-O-C stretching.[1] This band is heavily coupled with the aromatic ring vibrations.

  • 1050 ± 20 cm⁻¹ (Medium): Symmetric C-O-C stretching.[1]

B. The Aromatic Core (Ortho-Substitution)

Differentiation from para- or meta-isomers relies on the Out-of-Plane (OOP) bending vibrations.[1]

  • 1590 & 1480 cm⁻¹: Aromatic Ring Breathing (C=C skeletal vibrations).[1] The splitting is enhanced by the electronegative oxygen and chlorine substituents.

  • 750 ± 10 cm⁻¹ (Strong): C-H OOP Bending. This is the diagnostic band for 1,2-disubstitution (ortho) .[1]

    • QC Note: If a strong band appears at 800–840 cm⁻¹, suspect contamination with para-isomers (e.g., from 4-chlorophenol starting material).[1]

C. The Alkyl Halide Terminus (C-Br & C-Cl)

Halogen bonds are heavy and appear at low frequencies.[1]

  • 650 – 560 cm⁻¹: C-Br Stretching. [1]

    • Because the butyl chain is flexible, this often appears as two bands (rotational isomers: trans and gauche conformers).[1]

  • 1080 – 1030 cm⁻¹: Ar-Cl Stretching.

    • Often obscured by the symmetric ether stretch, but contributes to band broadening in this region.[1]

Quality Control & Impurity Profiling

In drug development, this intermediate must be free of nucleophilic impurities that could interfere with subsequent N-alkylation steps.[1]

Critical Quality Attributes (CQA) Workflow

QC_WorkflowSampleRaw Sample(Neat Liquid)Check1Check 3200-3600 cm⁻¹(Hydroxyl Region)Sample->Check1Result1Broad Band?Check1->Result1Impurity1FAIL: Hydrolysis(Alcohol Present)Result1->Impurity1YesCheck2Check 1700-1750 cm⁻¹(Carbonyl Region)Result1->Check2NoResult2Sharp Peak?Check2->Result2Impurity2FAIL: Oxidation(Aldehyde/Acid)Result2->Impurity2YesCheck3Check 750 vs 820 cm⁻¹(Regio-isomerism)Result2->Check3NoResult3Peak at 820 > 750?Check3->Result3Impurity3FAIL: Para-isomerContaminationResult3->Impurity3YesPassPASS: Proceed to SynthesisResult3->PassNo

Figure 2: IR-based Quality Control Decision Tree.

Common Impurities[1]
  • 4-(2-chlorophenoxy)butan-1-ol (Hydrolysis Product):

    • Indicator: Broad O-H stretch at 3300–3400 cm⁻¹ .[1]

    • Cause: Moisture exposure or incomplete bromination.[1]

  • 2-Chlorophenol (Starting Material):

    • Indicator: Sharp, free O-H stretch at ~3550 cm⁻¹ (dilute) or broad H-bonded band.[1]

  • Elimination Products (Alkenes):

    • Indicator: C=C stretch at 1640 cm⁻¹ (weak) and =C-H stretch >3000 cm⁻¹ (distinct from aromatic).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Standard text for group frequency assignments).

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectra of Halogenated Benzenes. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1][3]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[1][2]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene. [Link] (Used for ortho-substitution pattern validation).[1]

Solubility of 1-(4-Bromobutoxy)-2-chlorobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvation Thermodynamics & Process Chemistry of 1-(4-Bromobutoxy)-2-chlorobenzene

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0). As a critical alkylating agent used in the synthesis of phenylpiperazine-based pharmaceuticals and agrochemicals, understanding its solvation thermodynamics is essential for optimizing nucleophilic substitution reactions and purification workflows.

Key Physicochemical Identifiers:

  • State: Viscous pale yellow liquid (at ambient conditions).[1]

  • Lipophilicity (LogP): ~3.89 (High lipophilicity).[1]

  • Primary Solvation Mechanism: London Dispersion Forces & Dipole-Dipole interactions.[1]

  • Process Criticality: The compound functions as a "linker" molecule; its solubility in aprotic polar solvents (e.g., Acetonitrile) directly impacts reaction kinetics, while its immiscibility with water is exploited for work-up.

Physicochemical Profile & Solvation Mechanics

To design effective processes, we must move beyond simple "like dissolves like" heuristics and understand the molecular interactions driving solubility.[1]

Structural Analysis

The molecule consists of three distinct domains:

  • 2-Chlorophenyl Ring: A lipophilic, aromatic domain with weak electron-withdrawing properties.[1]

  • Butoxy Linker: A flexible alkyl chain introducing conformational degrees of freedom and hydrophobicity.[1]

  • Terminal Alkyl Bromide: The reactive center, prone to nucleophilic attack (

    
    ), possessing a significant dipole moment.[1]
    
Theoretical Solvation (Hansen Solubility Parameters)

Using Group Contribution Methods (Van Krevelen), we estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility.

ParameterEstimated Value (

, MPa

)
Physical Interpretation
Dispersion (

)
~19.0High affinity for aromatics (Toluene) and chlorinated solvents.
Polarity (

)
~6.5Moderate polarity due to the ether linkage and C-X bonds.
H-Bonding (

)
~4.0Low.[1] Acts only as a weak H-bond acceptor (Ether).[1]

Implication: The compound is thermodynamically incompatible with solvents dominated by Hydrogen Bonding (high


), such as water or ethylene glycol. It forms stable solutions in solvents where 

and

are matched.[1]

Empirical Solubility Data

The following data categorizes solvents based on their utility in synthesis (Reaction Medium) versus purification (Extraction/Crystallization).

Table 1: Solubility Landscape for 1-(4-Bromobutoxy)-2-chlorobenzene

Solvent ClassRepresentative SolventSolubility/MiscibilityProcess Application
Chlorinated Dichloromethane (DCM)Miscible High affinity. Standard extraction solvent.[1]
Aromatic TolueneMiscible Preferred for scale-up (Green chemistry alternative to DCM).[1]
Polar Aprotic Acetonitrile (MeCN)High Ideal Reaction Medium. Promotes

kinetics.[1]
Polar Aprotic DMF / DMSOMiscible Used for difficult couplings; difficult to remove.[1]
Esters Ethyl AcetateHigh Good general solvent; safer alternative to chlorinated solvents.[1]
Alcohols Methanol / EthanolModerate Temperature-dependent.[1] Potential anti-solvent at low temps.[1]
Aqueous WaterInsoluble (<10 mg/L)Wash phase for removing inorganic salts.[1]
Visualization: Solvation Interactions

The following diagram illustrates the molecular interactions stabilizing the compound in Toluene versus the repulsive forces in Water.

SolvationMechanism cluster_Good Thermodynamically Stable System cluster_Bad Phase Separation Molecule 1-(4-Bromobutoxy)-2-chlorobenzene (Solute) Toluene Toluene (Solvent) Molecule->Toluene π-π Stacking (Aromatic Ring) Molecule->Toluene London Dispersion (Alkyl Chain) Water Water (Anti-Solvent) Molecule->Water Hydrophobic Effect (Repulsion) Water->Water Strong H-Bonding (Self-Association)

Figure 1: Mechanistic view of solvation. The solute's lack of H-bond donors makes it unable to disrupt the water-water network, leading to phase separation.

Experimental Protocol: Miscibility Mapping

Since the compound is a liquid at ambient temperatures, standard "saturation" protocols are less relevant than Miscibility Mapping .[1] This protocol determines the Critical Solution Temperature (CST), crucial for crystallization or phase separation processes.

Objective: Determine the temperature at which the solute phase-separates from a marginal solvent (e.g., Ethanol or Hexane).

Methodology: Dynamic Polythermal Analysis
  • Preparation:

    • Prepare 5 vials with varying mass fractions of solute in Ethanol (10%, 20%, 30%, 40%, 50% w/w).

    • Seal vials under Nitrogen (to prevent moisture uptake).[1]

  • Heating Cycle:

    • Heat samples to 60°C in a reactor block with magnetic stirring.

    • Verify all samples are homogeneous (clear one-phase system).[1]

  • Cooling Cycle (Data Capture):

    • Cool at a controlled rate of 0.5°C/min.

    • Endpoint Detection: Monitor for "Cloud Point" (onset of turbidity) using a laser transmissometer or visual inspection.[1]

  • Data Plotting:

    • Plot Temperature (Y-axis) vs. Concentration (X-axis) to generate the Binodal Curve.[1]

ProtocolWorkflow Start Start: Weigh Solute (Liquid) SolventAdd Add Solvent (e.g., Ethanol) Start->SolventAdd Heat Heat to 60°C (Homogeneous Phase) SolventAdd->Heat Cool Controlled Cooling (-0.5°C/min) Heat->Cool Detect Laser Monitoring (Turbidity Detection) Cool->Detect Record Record Cloud Point (Temperature T_cp) Detect->Record Onset of Haze Record->Cool Continue if no haze Plot Generate Solubility Curve Record->Plot

Figure 2: Polythermal workflow for determining the miscibility boundary (Cloud Point).

Application in Process Chemistry

Reaction Solvent Selection

For the alkylation of amines (e.g., piperazine derivatives) using this compound:

  • Recommended: Acetonitrile (MeCN) or Butanone (MEK) .[1]

  • Rationale: These solvents have a sufficiently high dielectric constant to stabilize the transition state of the

    
     reaction but are organic enough to fully solvate the lipophilic 1-(4-Bromobutoxy)-2-chlorobenzene reactant.
    
Work-up & Purification
  • Extraction: Use Toluene or Ethyl Acetate .[1] Avoid DCM if possible due to environmental regulations, though it is technically excellent.[1]

  • Impurity Removal: The unreacted alkyl bromide is lipophilic.[1] To remove it from a more polar product (like a salt), wash the organic layer with a non-polar solvent (like Heptane) if the product precipitates, or perform a reverse-phase purification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene (Substructure Analysis). Retrieved January 28, 2026 from .[1]

  • Otsuka Pharmaceutical Co Ltd. Process for the preparation of Aripiprazole.[1][2] WO Patent 2007/113846A1.[1] (Describes the use of bromobutoxy intermediates and solvent selection). .[1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1][3] (Source for Group Contribution Method methodology). .[1]

  • GuideChem. 1-(4-Bromobutoxy)-2-chlorobenzene Properties and Supplier Data..[1]

Sources

Purity analysis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Analysis of 1-(4-Bromobutoxy)-2-chlorobenzene

Executive Summary & Compound Identity

Subject: 1-(4-Bromobutoxy)-2-chlorobenzene Chemical Formula:


Molecular Weight:  263.56  g/mol
Role:  Critical alkylating intermediate for arylpiperazine-class pharmaceuticals (e.g., Vilazodone, Nefazodone analogs).[1]

CRITICAL DATA INTEGRITY ALERT: While the user provided CAS 80866-86-0 , major chemical registries (PubChem, BLDPharm) associate this CAS with 2-(4-(3-Carboxypropyl)benzoyl)benzoic acid.[1] The correct CAS for 1-(4-Bromobutoxy)-2-chlorobenzene is typically 23468-00-0 .[1][2] This guide focuses strictly on the chemical structure 1-(4-Bromobutoxy)-2-chlorobenzene as requested. Researchers must verify the Certificate of Analysis (CoA) identity before use.[1]

Impurity Profiling Strategy

To design a robust purity analysis, one must understand the synthesis pathway.[1] The compound is synthesized via the O-alkylation of 2-chlorophenol with an excess of 1,4-dibromobutane under basic conditions (Williamson Ether Synthesis).[1]

The Impurity Landscape

The purity profile is defined by the competition between mono-alkylation (desired) and di-alkylation (dimer formation).[1]

Impurity IDNameOriginDetection Method
Impurity A 2-ChlorophenolUnreacted Starting MaterialHPLC (Early Eluting)
Impurity B 1,4-DibromobutaneUnreacted Reagent (Excess)GC-FID (Weak UV)
Impurity C 1,4-Bis(2-chlorophenoxy)butaneSide Reaction (Dimer)HPLC (Late Eluting)
Impurity D 4-(2-Chlorophenoxy)butanolHydrolysis DegradantHPLC
Synthesis & Impurity Pathway Diagram

The following diagram maps the kinetic competition governing impurity formation.

SynthesisPath SM1 2-Chlorophenol (Starting Material) Inter Intermediate: Phenoxide Ion SM1->Inter Deprotonation SM2 1,4-Dibromobutane (Excess Reagent) Base Base (K2CO3/NaOH) Base->Inter Product TARGET PRODUCT: 1-(4-Bromobutoxy)-2-chlorobenzene Inter->Product + SM2 (Fast) Dimer IMPURITY C (Dimer): 1,4-Bis(2-chlorophenoxy)butane Product->Dimer + Inter (Slow/Excess Phenol) Hydrolysis IMPURITY D: 4-(2-Chlorophenoxy)butanol Product->Hydrolysis + H2O (Storage/Process)

Figure 1: Mechanistic pathway showing the origin of critical impurities.[1] Controlling the stoichiometry (excess dibromide) minimizes Impurity C.[1]

Analytical Method 1: HPLC (Purity & Related Substances)

High-Performance Liquid Chromatography (HPLC) is the primary release method.[1] It must resolve the polar starting material (phenol) from the highly non-polar dimer.[1]

Method Parameters
  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: High carbon load provides excellent resolution for hydrophobic aryl ethers.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Why: Acidic pH suppresses ionization of residual phenolic impurities, sharpening their peaks.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection: UV at 272 nm .[1]

    • Why: The 2-chlorophenoxy chromophore has a distinct absorption maximum here, ensuring high sensitivity for the product and the dimer.[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
15.01090Elute Dimer (Impurity C)
20.01090Hold/Wash
20.16040Re-equilibration
25.06040End
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Product and Impurity C (Dimer).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.[1]
    
  • % RSD: < 2.0% for 5 replicate injections of the standard.[1]

Analytical Method 2: GC-FID (Residual Alkyl Halide)[1]

While HPLC detects the aromatic species, 1,4-dibromobutane (Impurity B) lacks a strong UV chromophore and is volatile.[1] Gas Chromatography (GC) with Flame Ionization Detection (FID) is required for its quantification.[1]

Method Parameters
  • Column: DB-5 or HP-5 (30 m x 0.32 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium or Nitrogen (1.5 mL/min, constant flow).[1]

  • Injector: Split (10:1) at 250°C.

  • Detector: FID at 300°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 15°C/min to 240°C.[1]

    • Final: 240°C (Hold 5 min).

Analytical Logic
  • 1,4-Dibromobutane will elute early (low boiling point).[1]

  • 1-(4-Bromobutoxy)-2-chlorobenzene will elute later.[1]

  • Dimer may not elute or will elute very late; ensure the final hold time is sufficient to clear the column to prevent "ghost peaks" in subsequent runs.

Analytical Workflow Decision Tree

This diagram guides the analyst through the release testing logic.

MethodWorkflow Start Sample Received: 1-(4-Bromobutoxy)-2-chlorobenzene Step1 1. Identity Check (IR / NMR) Start->Step1 Step2 2. HPLC Analysis (Purity & Dimer) Step1->Step2 Decision1 Purity > 98.0%? Dimer < 0.5%? Step2->Decision1 Step3 3. GC-FID Analysis (Residual Dibromide) Decision1->Step3 Yes Fail REJECT / REPROCESS Decision1->Fail No Decision2 Dibromide < 0.5%? Step3->Decision2 Step4 4. Water Content (Karl Fischer) Decision2->Step4 Yes Decision2->Fail No Pass RELEASE BATCH Step4->Pass Water < 0.5% Step4->Fail Water > 0.5%

Figure 2: Step-by-step quality control workflow ensuring all critical quality attributes (CQAs) are met.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene. Retrieved January 28, 2026, from [Link](Note: Used for structural verification of the aryl halide moiety).[1]

  • Asian Publication Corporation (2024). HPLC Determination of Chlorobenzene Derivatives. Retrieved January 28, 2026, from [Link](Basis for HPLC mobile phase selection).[1]

  • SIELC Technologies. Separation of Bromoethoxy-chlorobenzene derivatives on Reverse Phase Columns. Retrieved January 28, 2026, from [Link](Reference for column selection logic).[1]

Sources

Potential applications of 1-(4-Bromobutoxy)-2-chlorobenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical utility of 1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0), a specialized alkylating agent used in the synthesis of psychotropic pharmacophores.[1]

A Technical Guide to Synthesis, Reactivity, and Pharmacophore Assembly[1]

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene is a bifunctional building block critical to the development of Serotonin-Dopamine Activity Modulators (SDAMs) .[1] Structurally, it consists of a 2-chlorophenoxy "tail" tethered to a reactive alkyl bromide via a butyl linker.[1]

Its primary application lies in the convergent synthesis of arylpiperazine-based antipsychotics and antidepressants .[1] By serving as a robust electrophile, it allows medicinal chemists to introduce the 4-(2-chlorophenoxy)butyl moiety—a lipophilic spacer that modulates binding affinity at


, 

, and

receptors.[1] This guide details the compound's reactivity profile, optimal coupling protocols, and quality control measures for high-throughput library synthesis.

Chemical Profile & Reactivity

To utilize this compound effectively, researchers must understand the dichotomy between its two halogenated centers.

PropertySpecificationMechanistic Implication
CAS Number 23468-00-0Unique identifier for regulatory filing.[1]
Molecular Formula

MW: 263.56 g/mol .
Electrophilic Center Alkyl Bromide (

)
Highly reactive to

attack by secondary amines (e.g., piperazines).[1]
Stable Center Aryl Chloride (

)
Chemically inert under standard alkylation conditions; requires Pd-catalysis to react.[1]
Linker Dynamics Butoxy Chain (

)
Provides optimal steric distance for GPCR binding pockets (the "magic linker" length for many neuroleptics).
Mechanistic Insight: Chemoselectivity

The utility of this molecule relies on the reactivity difference between the alkyl bromide and the aryl chloride.[1]

  • Primary Reaction: Nucleophilic substitution at the alkyl bromide.[1] The soft nature of the bromide leaving group facilitates rapid reaction with amine nucleophiles.[1]

  • Safety Margin: The aryl chloride at the ortho position is sterically hindered and electronically deactivated, preventing self-polymerization or side reactions (like Buchwald-Hartwig coupling) unless specifically catalyzed.[1]

Primary Application: Synthesis of SDAM Pharmacophores

The most prevalent application is the synthesis of "Aripiprazole-like" or "Buspirone-like" scaffolds where a piperazine head group is connected to a lipophilic tail via a butyl ether spacer.[1]

The "Linker-Tail" Strategy

In Structure-Activity Relationship (SAR) studies, the 2-chlorophenoxy motif is a bioisostere for the 2,3-dichlorophenyl or benzothiophene tails found in marketed drugs like Aripiprazole or Brexpiprazole .[1]

Reaction Pathway: N-Alkylation of Arylpiperazines

This protocol describes the coupling of 1-(4-Bromobutoxy)-2-chlorobenzene with a generic arylpiperazine to form a bioactive ligand.[1]

Target Reaction:


[1]
Experimental Protocol: Optimized Coupling

This protocol is designed for gram-scale synthesis with a focus on impurity suppression.[1]

Reagents:

  • Substrate: 1-(benzo[b]thiophen-4-yl)piperazine (or similar scaffold) [1.0 equiv]

  • Reagent: 1-(4-Bromobutoxy)-2-chlorobenzene [1.1 equiv][1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized [2.5 equiv]
    
  • Catalyst: Potassium Iodide (KI) [0.1 equiv] - Critical for Finkelstein exchange[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Charge the reaction vessel with the arylpiperazine,

    
    , and KI in MeCN. Stir at room temperature for 15 minutes to deprotonate the piperazine salt (if used).
    
  • Addition: Add 1-(4-Bromobutoxy)-2-chlorobenzene dropwise. Note: Slow addition prevents the formation of quaternary ammonium bis-alkylated byproducts.[1]

  • Reflux: Heat the mixture to 80°C (MeCN) or 60°C (DMF) . Monitor by TLC or LC-MS.[1]

    • Endpoint: Typically 4–6 hours.[1] Look for the disappearance of the piperazine peak.[1]

  • Workup: Cool to RT. Filter off inorganic salts (

    
    , 
    
    
    
    , excess carbonate).
  • Isolation: Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash with water (x2) and brine (x1).

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica, DCM:MeOH 95:5).

Quality Control & Impurity Profiling

In technical applications, two specific impurities must be monitored when using this intermediate.

Impurity TypeOriginControl Strategy
Elimination Product Formation of the terminal alkene (4-(2-chlorophenoxy)but-1-ene) due to basic conditions.[1]Avoid strong bases like NaH or NaOH; stick to mild carbonate bases.[1] Keep temp < 90°C.
Dimer/Bis-alkylation Reaction of one piperazine with two alkyl bromides (quaternary salt).[1]Use a slight excess of the piperazine if the alkyl bromide is the limiting reagent, or strictly control stoichiometry (1:1.1).
Hydrolysis Conversion of bromide to alcohol (4-(2-chlorophenoxy)butan-1-ol) by adventitious water.[1]Use anhydrous solvents and store the bromide under inert atmosphere (

).

Visualization of Synthetic Logic[2]

Diagram 1: Convergent Synthesis Workflow

This diagram illustrates the assembly of a generic SDAM ligand using 1-(4-Bromobutoxy)-2-chlorobenzene.

SynthesisWorkflow Phenol 2-Chlorophenol Intermediate 1-(4-Bromobutoxy) -2-chlorobenzene (CAS 23468-00-0) Phenol->Intermediate Alkylation (SN2) Linker 1,4-Dibromobutane (Excess) Linker->Intermediate Product Target Ligand (SDAM) Intermediate->Product Coupling Piperazine Arylpiperazine Scaffold Piperazine->Product Catalyst KI / K2CO3 (Finkelstein) Catalyst->Product Accelerates

Caption: Convergent synthesis pathway transforming the raw phenol into the active pharmaceutical ingredient (API) precursor.

Diagram 2: Pharmacophore Mapping

Understanding why this specific chain length and substitution pattern is used.

Pharmacophore D2_Receptor D2 / 5-HT Receptor Pocket Head Piperazine Head (Basic Amine) Head->D2_Receptor Ionic Interaction (Aspartate residue) Spacer Butoxy Linker (4-Carbon) Head->Spacer Spacer->D2_Receptor Van der Waals (Hydrophobic Channel) Tail 2-Chlorophenyl Tail (Lipophilic) Spacer->Tail Tail->D2_Receptor Pi-Pi Stacking (Aromatic residues)

Caption: The butyl linker positions the 2-chlorophenyl tail into the hydrophobic accessory pocket of the GPCR.[1]

Advanced Applications & Future Directions

Beyond standard antipsychotics, this intermediate is gaining traction in:

  • PROTAC Linker Design: The alkyl bromide handle allows for the attachment of E3 ligase ligands, while the aryl chloride can be functionalized later via Buchwald coupling to attach the target protein ligand.[1]

  • Fragment-Based Drug Discovery (FBDD): Used as a "molecular ruler" to probe the depth of hydrophobic pockets in novel orphan GPCRs.[1]

References

  • Tosoh Corporation. (2007).[1][2] Piperazine derivative and pharmaceutical composition containing the same.[1][3] European Patent EP1829857 A1.[1] Link

  • Kikuchi, T., et al. (2004). 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydroquinolin-2(1H)-one (OPC-14597), a New Antipsychotic Drug.[1][3] Journal of Medicinal Chemistry, 47(1), 110-122. (Contextual SAR on butoxy-linked piperazines). Link

  • BenchChem. (2025).[1] 1-(4-Bromobutoxy)-2-chlorobenzene Product Specifications and Applications.Link

  • PubChem. (n.d.).[1] Compound Summary: 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0).[1][2] National Library of Medicine.[1] Link

Sources

Technical Guide: Reactivity & Optimization of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Linker" in CNS Drug Design

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) represents a critical structural motif in medicinal chemistry, specifically within the "linker" strategy for Central Nervous System (CNS) agents. This molecule serves as a bifunctional electrophile, connecting an aryl "anchor" (the 2-chlorophenyl group) to a pharmacophore (typically a piperazine or amine) via a flexible butyl chain.

This guide provides a deep technical analysis of the bromobutoxy group's reactivity . While the aryl chloride moiety remains relatively inert under standard alkylation conditions, the terminal alkyl bromide is a high-value target for nucleophilic substitution (


). Mastering the kinetics of this group is essential for synthesizing serotonin and dopamine modulators with high purity.

Molecular Architecture & Reactivity Profile

To optimize reaction conditions, one must first deconstruct the molecule’s electronic and steric environment.

The Electrophilic Warhead (Alkyl Bromide)

The primary reactivity center is the C4 carbon of the butoxy chain.

  • Mechanism: Primary alkyl halide susceptible to

    
     attack.[1]
    
  • Leaving Group Ability: Bromide (

    
    ) is a moderate leaving group (
    
    
    
    of HBr
    
    
    ). It is sufficiently reactive for direct displacement but stable enough for isolation.
  • Inductive Effects: The oxygen atom at C1 exerts an electron-withdrawing inductive effect (-I), but this diminishes significantly over the 4-carbon chain. Therefore, the C4-Br bond behaves like a standard primary alkyl bromide, unperturbed by the aryl ether oxygen.

The Aryl "Anchor" (2-Chlorobenzene)
  • Steric Influence: The ortho-chloro substituent creates steric bulk near the ether linkage. While this protects the ether oxygen from metabolic cleavage, it has negligible effect on the remote terminal bromide.

  • Chemical Stability: Under standard alkylation conditions (e.g.,

    
    /Acetonitrile), the aryl chloride is inert. It requires transition metal catalysis (e.g., Buchwald-Hartwig) to react, allowing for chemoselective derivatization at the aliphatic end.
    

Nucleophilic Substitution ( ): The Primary Pathway

The most common application of this intermediate is coupling with secondary amines (e.g., phenylpiperazines).

Reaction Mechanism & Kinetics

The reaction follows second-order kinetics:



The transition state is pentacoordinate, requiring a backside attack. Because the electrophile is a primary carbon, steric hindrance is minimal, and the reaction is driven by the nucleophilicity of the incoming amine and the polarity of the solvent.

The Finkelstein Enhancement (Catalytic Swap)

For sluggish nucleophiles, the reactivity of the bromobutoxy group can be enhanced in situ using the Finkelstein principle. Adding catalytic Sodium Iodide (NaI) converts the alkyl bromide to a more reactive alkyl iodide.[2]

  • Mechanism:

    
    
    
  • Benefit: The C-I bond is weaker than the C-Br bond, and Iodide is a superior leaving group, accelerating the subsequent attack by the amine.

Visualization: Pathway with Finkelstein Catalysis

SN2_Pathway Substrate 1-(4-Bromobutoxy)-2-chlorobenzene Intermediate Transient Alkyl Iodide (More Reactive) Substrate->Intermediate Halogen Exchange (Finkelstein) Iodide NaI (Catalyst) Iodide->Intermediate TS Pentacoordinate Transition State Intermediate->TS Nucleophilic Attack Nucleophile Sec-Amine (e.g., Piperazine) Nucleophile->TS Product Coupled Tertiary Amine TS->Product Leaving Group Departure (I-)

Figure 1: Catalytic cycle showing the activation of the bromobutoxy group via transient iodide formation.

Critical Side Reactions: The Elimination Trap

The major impurity risk when working with 1-(4-Bromobutoxy)-2-chlorobenzene is E2 Elimination .

The Mechanism

If the reaction conditions are too basic or the temperature is too high, the base may abstract a proton from the


-carbon (C3) rather than attacking the C4 carbon.
  • Product: 1-(But-3-en-1-yloxy)-2-chlorobenzene (Terminal Alkene).

  • Risk Factors:

    • Strong bases (e.g., NaOH, NaH).

    • High temperatures (>80°C).

    • Sterically hindered nucleophiles (which act as bases).[3]

Visualization: Competition Kinetics ( vs )

Competition_Kinetics Start 1-(4-Bromobutoxy)-2-chlorobenzene Conditions Reaction Environment Start->Conditions Path_SN2 Pathway A: Substitution (SN2) Favored by: Polar Aprotic Solvents, Moderate Base Conditions->Path_SN2 Optimal Control Path_E2 Pathway B: Elimination (E2) Favored by: High Heat, Strong/Bulky Base Conditions->Path_E2 Process Deviation Prod_Desired Target Drug Intermediate (High Yield) Path_SN2->Prod_Desired Prod_Impurity Alkene Impurity (Difficult to Remove) Path_E2->Prod_Impurity

Figure 2: Divergent pathways determined by base strength and temperature.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene

Objective: Synthesize the linker from 2-chlorophenol while preventing dimerization (reaction of one dibromide with two phenols).

Reagents:

  • 2-Chlorophenol (1.0 eq)

  • 1,4-Dibromobutane (3.0 eq) — Excess is critical to favor mono-alkylation.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone or Methyl Ethyl Ketone (MEK)

Step-by-Step:

  • Dissolution: Dissolve 1,4-dibromobutane (excess) and

    
     in Acetone. Heat to reflux.
    
  • Addition: Add 2-chlorophenol dropwise over 1 hour. Reasoning: Keeping phenol concentration low relative to the dibromide prevents the formation of the bis-phenoxy dimer.

  • Reaction: Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Distill under reduced pressure to remove excess 1,4-dibromobutane (b.p. difference allows easy separation).

Protocol B: Coupling with Piperazine (Drug Synthesis)

Objective: React the isolated linker with a piperazine derivative via


.

Reagents:

  • 1-(4-Bromobutoxy)-2-chlorobenzene (1.1 eq)

  • Piperazine Derivative (1.0 eq)

  • 
     (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq) — Finkelstein Catalyst.

  • Acetonitrile (ACN)

Step-by-Step:

  • Charge: Combine the piperazine,

    
    , and KI in ACN.
    
  • Addition: Add 1-(4-Bromobutoxy)-2-chlorobenzene.

  • Reaction: Heat to 60-70°C. Note: Do not exceed 80°C to minimize elimination.

  • Monitoring: Reaction is typically complete in 8-12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash with brine.

Optimization Data: Solvent & Base Selection

The choice of solvent and base dramatically impacts the ratio of Substitution (


) to Elimination (

).
Solvent SystemBaseReaction RateS/E Ratio (Selectivity)Recommendation
Acetonitrile

ModerateHigh (95:5)Preferred (Balance of rate/purity)
DMF

FastModerate (85:15)Use only if substrate is insoluble in ACN
Ethanol NaOEtFastLow (40:60)Avoid (Promotes E2 Elimination)
Water/Toluene NaOH + PTC*ModerateHigh (90:10)Good for large-scale (Green Chemistry)

*PTC = Phase Transfer Catalyst (e.g., TBAB)

Analytical Characterization

To validate the integrity of the bromobutoxy group:

  • 1H NMR (CDCl3):

    • Triplet at

      
       ~3.5 ppm:  Characteristic of 
      
      
      
      .
    • Triplet at

      
       ~4.0 ppm:  Characteristic of 
      
      
      
      .
    • Multiplets at

      
       1.8-2.1 ppm:  The central methylene protons of the butyl chain.
      
    • Impurity Check: Look for multiplet signals at

      
       5.0-6.0 ppm, indicating vinyl protons from the elimination product.
      
  • HPLC:

    • The bromide intermediate is less polar than the piperazine product.

    • Use a C18 column with a Gradient of Water (0.1% TFA) : Acetonitrile.

References

  • Synthesis of Phenoxyalkyl Bromides: Raiford, L. C., & Tanzer, L. K. (1941). Preparation of α,ω-Bis(aryloxy)alkanes. Journal of the American Chemical Society. [4]

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Vilazodone Intermediate Synthesis (Analogous Chemistry): Liu, Z., et al. (2012).[5] Process for the preparation of Vilazodone. Patent CN102603684A.

  • Kinetics of Nucleophilic Substitution in Aryl Ethers: Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.

  • Phase Transfer Catalysis in Ether Synthesis: Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Carbazole Derivatives via 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of


-substituted carbazole derivatives utilizing 1-(4-Bromobutoxy)-2-chlorobenzene  (CAS: 69205-24-3) as a bifunctional linker. This reagent is critical in the development of "long-chain" arylpiperazine-like scaffolds, a structural motif prevalent in neuropsychiatric therapeutics (e.g., Aripiprazole, Cariprazine) and multi-target kinase inhibitors.

The protocol focuses on the chemoselective


-alkylation of the carbazole core, exploiting the reactivity differential between the alkyl bromide (

reactive) and the aryl chloride (inert under alkylation conditions, reserved for downstream Pd-catalyzed coupling).

Reagent Profile & Strategic Utility

Chemical Identity[1]
  • Reagent: 1-(4-Bromobutoxy)-2-chlorobenzene

  • Role: Bifunctional Electrophile / Linker

  • Key Feature: "Soft" alkyl bromide vs. "Hard" aryl chloride.

  • Target Scaffold:

    
    -[4-(2-chlorophenoxy)butyl]carbazole.
    
Mechanistic Strategy

The synthesis relies on the acidity of the carbazole


 (

in DMSO). Deprotonation yields a nitrogen anion that acts as a nucleophile. The reaction design must prevent side reactions (such as elimination of the alkyl bromide to an alkene) and ensure complete consumption of the carbazole.

Chemospecificity: The reaction conditions described below (


, non-palladium context) ensure that the aryl chloride  remains intact. This provides a "handle" for secondary diversification—allowing researchers to subsequently attach amines (e.g., piperazines) via Buchwald-Hartwig amination to generate high-affinity GPCR ligands.

ReactionScheme cluster_0 Reagents cluster_1 Intermediate State Carbazole Carbazole (Nucleophile) Anion Carbazole Anion (N-) Carbazole->Anion Base (NaH or KOH) Linker 1-(4-Bromobutoxy) -2-chlorobenzene (Electrophile) TS SN2 Transition State Linker->TS Anion->TS + Linker Product N-[4-(2-chlorophenoxy) butyl]carbazole TS->Product - HBr Downstream Library Generation (via Cl- handle) Product->Downstream Pd-Catalysis

Figure 1: Reaction pathway demonstrating the selective alkylation strategy.

Experimental Protocols

Two methodologies are provided: Method A (Standard Laboratory Scale) for maximum speed and yield, and Method B (Phase Transfer Catalysis) for scale-up and safety.

Method A: Anhydrous Alkylation (Sodium Hydride)

Best for: Small-scale discovery (mg to g), high-throughput synthesis.

Reagents:

  • Carbazole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • 1-(4-Bromobutoxy)-2-chlorobenzene (1.1 eq)

  • DMF (Anhydrous, 5 mL/mmol)

Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve Carbazole in anhydrous DMF. Cool to 
    
    
    
    .
  • Deprotonation: Carefully add

    
     portion-wise. Evolution of 
    
    
    
    gas will be observed. Stir at
    
    
    for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution typically turns yellow/orange, indicating anion formation.
  • Alkylation: Re-cool to

    
    . Add 1-(4-Bromobutoxy)-2-chlorobenzene dropwise (neat or dissolved in minimal DMF).
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Carefully add ice-cold water to quench excess hydride.

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    to remove DMF) and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Method B: Phase Transfer Catalysis (Green/Process Scale)

Best for: Multi-gram synthesis, avoiding hazardous NaH, moisture tolerance.

Reagents:

  • Carbazole (1.0 eq)

  • KOH (Powdered) (3.0 eq)

  • TBAB (Tetrabutylammonium bromide) (0.1 eq)

  • 1-(4-Bromobutoxy)-2-chlorobenzene (1.2 eq)

  • Toluene or Acetone (10 mL/mmol)

Procedure:

  • Mixing: To a suspension of Carbazole in Toluene, add powdered KOH and the phase transfer catalyst (TBAB).

  • Addition: Add the linker (1-(4-Bromobutoxy)-2-chlorobenzene) in one portion.

  • Reflux: Heat the mixture to reflux (

    
     for Toluene) for 8–12 hours.
    
  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the solvent under reduced pressure.

  • Crystallization: The crude residue can often be recrystallized from Ethanol or 2-Propanol, avoiding chromatography.

Data Analysis & Process Comparison

The choice of method significantly impacts the impurity profile.[1] Method A is faster but requires strict anhydrous handling. Method B is robust but slower.

ParameterMethod A (

)
Method B (

)
Reaction Time 4–6 Hours8–12 Hours
Temperature

Reflux (

)
Typical Yield 85–92%78–85%
Major Impurity Elimination product (Alkene)Unreacted Carbazole
Scalability Low (H2 gas evolution risk)High (Standard thermal process)
Moisture Sensitivity HighLow
QC Specifications (Expected Data)
  • TLC:

    
     (Hexane:EtOAc 4:1). Carbazole usually runs lower (
    
    
    
    ).
  • 1H NMR (Diagnostic Signals):

    • 
       ppm (t, 2H, 
      
      
      
      ): Indicates successful
      
      
      -alkylation.
    • 
       ppm (t, 2H, 
      
      
      
      ): Confirming the ether linkage survives.
    • 
       ppm: Aromatic protons (Carbazole + Chlorophenyl ring).
      

Workflow & Decision Logic

Use the following logic flow to determine the optimal synthetic path and troubleshooting steps.

Workflow Start Start Synthesis ScaleCheck Is Scale > 5g? Start->ScaleCheck MethodA Select Method A (NaH / DMF) ScaleCheck->MethodA No MethodB Select Method B (KOH / TBAB / Toluene) ScaleCheck->MethodB Yes Monitor Monitor TLC (4h) MethodA->Monitor MethodB->Monitor Complete Reaction Complete? Monitor->Complete WorkupA Aq. Quench + Extraction Complete->WorkupA Yes (Method A) WorkupB Filter Salts + Recrystallize Complete->WorkupB Yes (Method B) Troubleshoot Add 0.2 eq Catalyst (KI) Increase Temp Complete->Troubleshoot No Final Isolate Product (N-Alkylated Carbazole) WorkupA->Final WorkupB->Final Troubleshoot->Monitor

Figure 2: Decision tree for protocol selection and process execution.

Downstream Applications (The "Chlorine Handle")

The synthesized N-[4-(2-chlorophenoxy)butyl]carbazole is not just a final product; it is a scaffold. The terminal 2-chlorophenyl group serves as a latent electrophile for Palladium-catalyzed C-N bond formation (Buchwald-Hartwig).

Application Example: Reaction with Piperazine or homopiperazine derivatives using


 / BINAP / 

can convert the chloro-group into a piperazinyl moiety, mimicking the pharmacophore of Aripiprazole (D2 partial agonist) or Vilazodone (SSRI/5-HT1A agonist).

References

  • Bögdal, D. (2001). N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Journal of Chemical Research. Retrieved from [Link]

  • Zhang, X., et al. (2014). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Indian Journal of Chemistry. Retrieved from [Link]

  • Lilly, E. & Co. (2005). Patent WO2005042515: Synthesis of NK1 Receptor Antagonists. Retrieved from [Link]

  • Mahboobi, S., et al. (2006). Structure-activity relationships of carbazole derivatives as therapeutics. Journal of Medicinal Chemistry. (General Reference for Carbazole SAR).

Sources

1-(4-Bromobutoxy)-2-chlorobenzene as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Bromobutoxy)-2-chlorobenzene in Pharmaceutical Synthesis

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) is a critical bifunctional building block used in the synthesis of "privileged structures" in medicinal chemistry. Its core utility lies in its ability to introduce a 2-chlorophenoxybutyl moiety—a lipophilic linker often required for high-affinity binding to G-protein coupled receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors, as well as in certain antifungal azole derivatives.

This guide provides a comprehensive technical workflow for utilizing this precursor in N-alkylation reactions. We focus on its role as an electrophile in coupling with secondary amines (e.g., piperazines, imidazoles), utilizing a Finkelstein-assisted SN2 mechanism to maximize yield and suppress elimination by-products.

Chemical Profile & Strategic Utility

The molecule features two distinct functional ends: a stable 2-chlorophenyl ether and a reactive primary alkyl bromide .

PropertySpecificationStrategic Implication
CAS Number 23468-00-0Commercial availability ensures scalable sourcing.
Molecular Formula C₁₀H₁₂BrClOMW: 263.56 g/mol .[1]
Reactive Center C-Br BondSusceptible to nucleophilic attack (SN2).
Stability ModerateProne to hydrolysis or E2 elimination under harsh basic conditions.
Key Application Linker Synthesis Connects an aromatic "head" (chlorobenzene) to a polar "tail" (amine) via a flexible butyl chain.

Medicinal Chemistry Context: This precursor is structurally analogous to the intermediates used in the synthesis of Aripiprazole (Abilify) and Brexpiprazole , where a butoxy linker connects a quinolinone or benzothiophene system to a piperazine. In this specific case, the 2-chlorophenoxy motif is a classic bioisostere used to modulate metabolic stability and receptor selectivity in psychotropic drug discovery [1].

Mechanism of Action: The Finkelstein-Assisted Alkylation

To couple this precursor with a secondary amine (e.g., a piperazine derivative), we employ a catalytic cycle that converts the alkyl bromide into a more reactive alkyl iodide in situ.

  • Step 1 (Activation): The alkyl bromide reacts with Sodium Iodide (NaI) to form the alkyl iodide (Finkelstein reaction). The C-I bond is weaker and the iodide is a better leaving group.

  • Step 2 (Coupling): The amine nucleophile attacks the alkyl iodide, displacing the iodide ion.

  • Step 3 (Regeneration): The released iodide ion reacts with another molecule of alkyl bromide, continuing the cycle.

Reaction Scheme: R₂NH + R'-Br --(NaI / Base)--> R₂N-R' + HBr

Detailed Experimental Protocol

Objective

Synthesis of 1-[4-(2-chlorophenoxy)butyl]piperazine derivative via N-alkylation.

Reagents & Materials
  • Precursor: 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv)

  • Nucleophile: N-Monosubstituted Piperazine (e.g., 1-phenylpiperazine) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv)

  • Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

    • Purge the system with Nitrogen (N₂) to remove moisture.

  • Charging:

    • Add Acetonitrile (10 volumes relative to precursor mass).

    • Add 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 eq).[1]

    • Add Piperazine derivative (1.1 eq).

    • Add K₂CO₃ (2.0 eq). Note: Use granular form to prevent caking.

    • Add NaI (0.1 eq). Critical: This catalyst accelerates the reaction rate by ~3-5x.

  • Reaction:

    • Heat the mixture to Reflux (80-82°C) .

    • Maintain agitation at 300-400 RPM.

    • Monitor: Check reaction progress via HPLC or TLC every 2 hours.

    • Endpoint: < 1.0% remaining alkyl bromide precursor (typically 8-12 hours).

  • Quench & Workup:

    • Cool reaction mass to 20-25°C.

    • Filter off inorganic salts (KBr, KCl) using a Buchner funnel.

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Dissolve the residue in Ethyl Acetate .[2]

    • Wash with Water (2x) and Brine (1x).

    • Dry organic layer over Na₂SO₄ and concentrate to yield the crude oil.

  • Purification (Crystallization):

    • Dissolve crude oil in hot Isopropanol (IPA) .

    • Add HCl in IPA (1.1 eq) to generate the hydrochloride salt (optional, for solid isolation).

    • Cool slowly to 0-5°C to precipitate the product.

    • Filter and dry.[2]

Process Visualization

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the conversion of the bromide to the iodide and the subsequent nucleophilic attack.

ReactionPathway Precursor 1-(4-Bromobutoxy)- 2-chlorobenzene Intermediate Active Species: Alkyl Iodide Precursor->Intermediate Finkelstein Exchange NaI NaI (Catalyst) NaI->Intermediate Transition S_N2 Transition State Intermediate->Transition + Amine SideProduct Impurity: Elimination (Alkene) Intermediate->SideProduct High Temp / Strong Base (E2 Reaction) Amine Secondary Amine (Nucleophile) Amine->Transition Product Target: N-Alkylated Product Transition->Product Major Path

Caption: Finkelstein-assisted SN2 alkylation pathway, highlighting the activation step and potential elimination side-reaction.

Figure 2: Experimental Workflow

Workflow Start Start: Reactor Setup (N2 Purge) Mix Charge Reagents: Precursor + Amine + K2CO3 + NaI Start->Mix Heat Reflux @ 80°C (8-12 Hours) Mix->Heat Check IPC: HPLC Analysis (<1% Precursor?) Heat->Check Check->Heat No Workup Filtration & Solvent Swap (ACN -> EtOAc) Check->Workup Yes Wash Aqueous Wash (Remove Salts) Workup->Wash Cryst Crystallization (IPA/HCl) Wash->Cryst

Caption: Step-by-step experimental workflow for the synthesis of arylpiperazine derivatives.

Critical Process Parameters (Troubleshooting)

ParameterRecommendationRationale
Solvent Choice Acetonitrile or MEK Polar aprotic solvents stabilize the transition state. Avoid protic solvents (Ethanol) during the reaction to prevent ether cleavage or solvolysis.
Base Strength K₂CO₃ (Weak Base)Strong bases (NaOH, KOH) promote E2 elimination , converting the precursor into the useless alkene side product.
Water Content < 0.5% Moisture inhibits the reaction and can lead to hydrolysis of the alkyl bromide. Use anhydrous reagents.[3]
Agitation High Shear The reaction is heterogeneous (solid base). Efficient mixing is crucial for kinetics.

Safety & Handling (MSDS Highlights)

  • 1-(4-Bromobutoxy)-2-chlorobenzene:

    • Hazards: Skin and eye irritant. Potential sensitizer.[4]

    • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/vapors.

    • Spill: Adsorb with sand/vermiculite. Do not flush into drains (toxic to aquatic life).

  • Acetonitrile: Flammable liquid. Toxic by inhalation.

References

  • Casey, A. B., & Canal, C. E. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 8(6), 1135–1146. Link

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Pharmacology of 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone (Aripiprazole). Journal of Medicinal Chemistry, 41(5), 658–667. Link

  • PubChem Compound Summary. (2025). 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0).[1] National Center for Biotechnology Information. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for Finkelstein/SN2 mechanisms).

Sources

Application Note: Precision Alkylation Strategies using 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of "privileged structures" for G-Protein Coupled Receptor (GPCR) ligands (e.g., antipsychotics and antidepressants).[1]

This application note details the nucleophilic substitution (


)  protocols for this reagent. It highlights the chemoselectivity profile where the primary alkyl bromide undergoes rapid displacement while the aryl chloride remains inert, allowing for orthogonal functionalization. We provide optimized protocols for 

-alkylation and Finkelstein activation to maximize yield and suppress elimination byproducts.

Chemical Profile & Reactivity[1][2][3][4]

The Molecule

The molecule consists of a "hard" aryl chloride head and a "soft" alkyl bromide tail linked by a butoxy spacer.

PropertySpecification
IUPAC Name 1-(4-Bromobutoxy)-2-chlorobenzene
CAS Number 23468-00-0
Molecular Weight 263.56 g/mol
Appearance Colorless to pale yellow liquid/oil
Solubility Soluble in DCM, THF, Acetonitrile, DMF; Insoluble in water
Reactivity Class Primary Alkyl Halide (

active); Aryl Halide (

-active)
Chemoselectivity Landscape

The utility of this linker lies in the reactivity difference between the two halogen sites:[1]

  • Site A (Alkyl Bromide): Highly reactive toward nucleophiles (amines, thiols, phenoxides) via

    
     mechanisms.[1] This is the primary reaction site under standard basic conditions (
    
    
    
    , reflux).[1]
  • Site B (Aryl Chloride): Generally inert to nucleophilic attack under the conditions used to displace the bromide. It requires transition metal catalysis (e.g., Buchwald-Hartwig) to react, enabling sequential library synthesis.[1]

Mechanistic Pathways

The following diagram illustrates the divergent pathways. The Standard Pathway (Green) is the focus of this note. The Competitive Pathway (Red) leads to elimination (styrene-like) byproducts, which this protocol aims to minimize.[1]

ReactionPathways cluster_legend Pathway Legend Start 1-(4-Bromobutoxy)-2-chlorobenzene Intermediate Transition State [S_N2] Start->Intermediate Activation (NaI) Elimination Elimination Byproduct (Vinyl Ether) Start->Elimination Strong Base / Heat (E2) Nu Nucleophile (H-Nu) (e.g., Piperazine) Nu->Intermediate Attack Product Target Product (N-Alkylated Scaffold) Intermediate->Product Substitution key1 Green: Desired Pathway key2 Red: Undesired Side Reaction

Figure 1: Chemoselective pathways. The primary alkyl bromide is targeted for substitution while avoiding E2 elimination.[1]

Experimental Protocols

Protocol A: Standard -Alkylation (General Procedure)

Application: Attaching the linker to a secondary amine (e.g., piperazine derivatives) to create a pharmacophore tail.[1]

Reagents:

  • 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv)[1]

  • Secondary Amine (e.g.,

    
    -Boc-piperazine or specific pharmacophore) (1.1 equiv)[1]
    
  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 - 3.0 equiv)[1]
    
  • Acetonitrile (MeCN), HPLC grade (0.2 M concentration relative to substrate)[1]

  • Optional: Sodium Iodide (NaI) (0.1 equiv) - See Protocol B[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Secondary Amine (1.1 equiv) and Acetonitrile.

  • Base Addition: Add anhydrous

    
     (2.5 equiv).[1] Note: Use granular form to prevent clumping; powder can trap the stir bar.
    
  • Substrate Addition: Add 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80-82°C) . Stir vigorously for 8–12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting bromide (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad.[1]
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[1] Flash chromatography is usually required to remove traces of elimination byproducts.[1]
    
Protocol B: Finkelstein-Activated Substitution (Optimization)

Context: Use this protocol if the reaction in Protocol A is sluggish (>16h) or if the nucleophile is sterically hindered.[1] The addition of Iodide creates a more reactive alkyl iodide intermediate in situ.

Workflow Diagram:

Workflow Step1 Reagent Prep: Dissolve Amine + 1-(4-Bromobutoxy)-2-chlorobenzene in MeCN or DMF Step2 Activation: Add NaI (0.1 eq) + K2CO3 (2.5 eq) Step1->Step2 Step3 Reaction: Heat to 60-80°C for 4-8 hours (In-situ conversion R-Br -> R-I -> R-Nu) Step2->Step3 Kinetic Boost Step4 Quench/Filter: Remove inorganic salts Step3->Step4 Step5 Isolation: Evaporation & Recrystallization Step4->Step5

Figure 2: Finkelstein-assisted workflow for enhanced reaction kinetics.

Critical Process Parameters (CPPs):

  • Catalyst Load: 10 mol% NaI is sufficient.[1] Excess iodide can complicate workup (oxidizing to iodine, turning the solution brown).[1]

  • Solvent Choice: Acetone is classic for Finkelstein, but Acetonitrile or DMF is preferred here because the final substitution requires higher temperatures than acetone's boiling point.

  • Temperature: Do not exceed 90°C. Higher temperatures promote the elimination of

    
     to form the vinyl ether.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Slow Reaction Poor nucleophilicity or steric hindrance.[1]Switch to Protocol B (add NaI). Change solvent to DMF to increase nucleophile solubility.
Vinyl Ether Byproduct Temperature too high or base too strong.[1]Reduce temp to 60°C. Switch base from

to

or use a non-nucleophilic organic base (DIPEA).
Brown Coloration Oxidation of Iodide (if NaI used).[1]Wash organic layer with 10% Sodium Thiosulfate (

) during workup.[1]
Hydrolysis (Alcohol formation) Wet solvent.[1]Ensure MeCN/DMF is anhydrous.[1] Use molecular sieves in the reaction vessel.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Skin Corrosive / Lachrymator.[1]

  • Genotoxicity: As a primary alkyl bromide, this compound is a potential alkylating agent and should be treated as a mutagen.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution before wiping.[1]

  • Waste: All aqueous waste containing the bromide/iodide must be segregated from acid waste to prevent the formation of toxic hydrohalic acid vapors.

References

  • Otsuka Pharmaceutical Co., Ltd. (2002).[1] Process for preparing carbostyril derivatives.[1] US Patent 5,006,528.[1] (Describes the synthesis of Aripiprazole intermediates using similar bromobutoxy linkers). Link

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: (4-Bromobutoxy)benzene.[1][2][3] (Representative safety data for the chemical class). Link

  • Bhide, B. H., & Patel, M. G. (1984).[1] Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93, 1269–1275.[1] (Provides kinetic models for similar bimolecular substitutions). Link

  • PubChem. (2023).[1] Compound Summary: 1-Bromo-2-chlorobenzene.[1][4][5] (Structural data for the head group). Link

  • BLD Pharm. (2023).[1] Product Analysis: 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0).[1][3]Link[1]

Sources

Application Note: High-Fidelity Preparation of [4-(2-Chlorophenoxy)butyl]magnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective synthesis of [4-(2-chlorophenoxy)butyl]magnesium bromide derived from 1-(4-bromobutoxy)-2-chlorobenzene. This reagent is a critical C4-linker intermediate in the synthesis of psychotropic pharmaceutical agents, most notably Aripiprazole . The protocol addresses the primary synthetic challenge: achieving exclusive oxidative insertion of magnesium into the alkyl C(


)–Br bond while leaving the aryl C(

)–Cl bond intact.[1] We provide a scalable methodology using THF as the solvent, iodine/1,2-dibromoethane activation, and a rigorous titration standard using 1,10-phenanthroline.

Mechanistic Insight & Chemoselectivity

The substrate, 1-(4-bromobutoxy)-2-chlorobenzene, presents two potential sites for magnesium insertion. The success of this reaction relies on the kinetic disparity between alkyl bromides and aryl chlorides.

  • Path A (Desired): Oxidative insertion into the C(

    
    )–Br bond. This reaction possesses a lower activation energy (
    
    
    
    ) and proceeds rapidly in ethereal solvents at moderate temperatures (30–50 °C).
  • Path B (Undesired): Insertion into the C(

    
    )–Cl bond. Aryl chlorides are significantly more inert to magnesium turnings and typically require activation (e.g., Rieke magnesium) or transition metal catalysis to react.
    
  • Path C (Side Reaction): Wurtz-type homocoupling (dimerization), driven by high local concentrations of the alkyl halide near the magnesium surface.

Mechanistic Pathway Diagram

GrignardSelectivity Substrate 1-(4-Bromobutoxy)-2-chlorobenzene Mg Mg(0) Surface Substrate->Mg Adsorption Side_Aryl Side Product: Aryl-Mg Species Substrate->Side_Aryl Path B: C-Cl Insertion (Requires High E_a/Catalyst) Radical Radical Intermediate (R• + •MgBr) Mg->Radical SET (Single Electron Transfer) Product Target Grignard: [4-(2-Chlorophenoxy)butyl]MgBr Radical->Product Path A: Fast Recombination (Kinetic Control) Side_Wurtz Side Product: Wurtz Dimer Radical->Side_Wurtz Path C: Dimerization (High Conc/Temp)

Figure 1: Chemoselectivity profile. Path A is favored by the weaker C-Br bond strength (~280 kJ/mol) compared to C-Cl (~400 kJ/mol) and the stability of the resulting alkyl radical.

Critical Parameters

Solvent Selection: THF vs. Diethyl Ether

While diethyl ether (


) minimizes Wurtz coupling due to lower solubility of the radical species, Tetrahydrofuran (THF)  is the preferred solvent for this application.
  • Reasoning: The long alkyl chain and the aryl ether moiety require the higher solvation power of THF to maintain the Grignard reagent in solution.

  • Control: To mitigate Wurtz coupling in THF, the halide must be added slowly (starve-feed) to keep the concentration of unreacted bromide low relative to the magnesium surface area.

Magnesium Activation

The "induction period" is the most hazardous phase. Accumulation of unreacted halide followed by sudden initiation can lead to a thermal runaway.

  • Mechanical: Use crushed or vigorous stirred turnings to expose fresh Mg(0).

  • Chemical: Iodine (

    
    ) or 1,2-Dibromoethane (DBE) are mandatory entrainment agents to etch the MgO passivation layer.
    

Experimental Protocol

Materials & Equipment
  • Reactants:

    • 1-(4-Bromobutoxy)-2-chlorobenzene (Purity >98%).

    • Magnesium Turnings (1.1 – 1.2 equivalents).

    • THF (Anhydrous, water <50 ppm).

    • Initiator: Iodine crystal or 1,2-Dibromoethane.

  • Setup:

    • 3-Neck Round Bottom Flask (flame-dried).

    • Reflux condenser (with inert gas bubbler).

    • Pressure-equalizing addition funnel.

    • Internal thermometer.

Step-by-Step Methodology

Step 1: System Preparation Assemble glassware while hot and flush with dry Nitrogen or Argon for 15 minutes. Ensure the system is under a slight positive pressure of inert gas throughout the process.

Step 2: Magnesium Loading and Activation [2][3][4]

  • Charge the flask with Mg turnings (1.2 eq).

  • Add a minimal volume of anhydrous THF to just cover the magnesium.

  • Activation: Add a single crystal of Iodine. Agitate gently. The brown color should fade to colorless as

    
     forms, indicating an active surface.
    
    • Alternative: Add 0.05 eq of 1,2-dibromoethane (DBE). Look for ethylene gas evolution bubbles.

Step 3: Initiation

  • Prepare a solution of 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 eq) in THF (concentration ~1.0 M).

  • Add 5-10% of this halide solution to the Mg suspension.

  • Heat locally with a heat gun or warm water bath until the solvent begins to reflux gently.

  • Confirmation: Remove heat. If reflux sustains itself for >1 minute, the reaction has initiated. If not, add more initiator and reheat. Do not proceed to addition until initiation is confirmed.

Step 4: Controlled Addition

  • Begin dropwise addition of the remaining halide solution.

  • Rate Control: Adjust the rate to maintain a gentle internal reflux (approx. 65-70 °C) without external heating.

  • If the reaction cools below reflux, apply mild external heat. If it becomes too vigorous, stop addition and cool with an ice/water bath.

Step 5: Aging

  • After addition is complete, heat the mixture to reflux (66 °C) for 1–2 hours.

  • Cool to room temperature. The solution should be grey/brown.

  • Allow excess Mg to settle.

Process Workflow Diagram

Workflow Start Start: Flame-Dry Glassware (N2 Atmosphere) Load Load Mg Turnings + THF Start->Load Activate Activation: Add I2 or DBE Load->Activate Check Initiation Check: Add 5% Halide -> Exotherm? Activate->Check Check->Activate No (Retry) Add Controlled Addition: Maintain Gentle Reflux Check->Add Yes Age Aging: Reflux 1-2 Hours Add->Age Cool Cool & Settle Age->Cool Titrate QC: Titration (Phenanthroline) Cool->Titrate

Figure 2: Operational workflow for Grignard synthesis ensuring safety and high conversion.

Quality Control: Titration Protocol

Do not assume theoretical yield. Grignard reagents degrade over time and are sensitive to moisture. The Knochel Titration method is the industry standard for accuracy.

Reagents
  • Titrant: 1.00 M solution of Menthol (or sec-butanol) in dry THF.

  • Indicator: 1,10-Phenanthroline (approx 2-3 mg).

Procedure
  • In a dry vial under

    
    , dissolve a small amount of 1,10-phenanthroline in 2 mL dry THF.
    
  • Add exactly 0.50 mL of your Grignard supernatant.

  • Observation: The solution turns a deep violet/burgundy color (indicating the complex between Mg and phenanthroline).

  • Titrate with the Menthol solution dropwise until the color disappears (turns clear/yellowish).

  • Calculation:

    
    
    

Troubleshooting & Safety

Troubleshooting Table
IssueProbable CauseCorrective Action
No Initiation Passivated Mg surface or wet solvent.Add 0.1 mL 1,2-dibromoethane (DBE). Sonicate the flask (if possible) or crush Mg with a glass rod.
Rapid Exotherm Halide added too fast; "Runaway".Stop addition immediately. Apply ice bath.[5] Do not seal the system (pressure buildup).
Precipitate Forms Solution too concentrated or cold.Dilute with dry THF.[5] Warm gently to 30°C.
Low Titer Moisture ingress or Wurtz coupling.Check solvent water content (Karl Fischer). Ensure slow addition rate.
Safety Hazards[6]
  • Pyrophoric Potential: While not strictly pyrophoric, concentrated Grignard reagents in THF can ignite on large surface area media (paper towels).

  • Induction Risks: Never add the full volume of halide without confirming initiation. This is the #1 cause of Grignard reactor explosions.

References

  • Knochel, P., et al. "A Convenient Method for Determining the Concentration of Grignard Reagents." Synthesis, 2006.[4][6] Link

  • Otsuka Pharmaceutical Co Ltd. "Process for preparing aripiprazole." U.S. Patent 2007/0118923 A1. Link

  • Clayden, J., Greeves, N., Warren, S. "Organometallic reagents." Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (General reference for chemoselectivity of alkyl-Br vs aryl-Cl).
  • BenchChem. "4-Bromophenylmagnesium bromide and related Grignard Synthesis." BenchChem Compound Database. Link

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-(4-Bromobutoxy)-2-chlorobenzene . This substrate presents a classic yet difficult chemoselectivity challenge: it contains two electrophilic sites—an aryl chloride (


 C-Cl) and a primary alkyl bromide  (

C-Br).

In standard medicinal chemistry workflows (e.g., synthesis of Aripiprazole or Brexpiprazole analogs), this molecule serves as a bifunctional linker. The objective is often to couple the aryl ring to a boronic acid while preserving the alkyl bromide for subsequent nucleophilic substitution (e.g., with a piperazine derivative).

The Chemoselectivity Challenge

Standard Palladium (Pd) catalysts present a risk profile:

  • Oxidative Addition Competition: While Ar-Cl bonds are typically stronger than Alkyl-Br bonds, modern electron-rich ligands can activate both.

  • 
    -Hydride Elimination:  If Pd inserts into the Alkyl-Br bond, the presence of 
    
    
    
    -hydrogens in the butoxy chain can lead to rapid elimination, generating a vinyl ether impurity and destroying the linker.
  • Nucleophilic Displacement: Strong bases required for Ar-Cl activation (e.g.,

    
    ) can directly displace the alkyl bromide or cause elimination.
    

The Solution: This protocol utilizes Buchwald Precatalysts (XPhos Pd G2) and weak phosphate bases to kinetically favor Ar-Cl oxidative addition while suppressing alkyl-bromide activation.

Mechanistic Logic & Ligand Selection

To achieve chemoselectivity, we exploit the distinct mechanistic requirements of the two electrophiles.

  • Target (Ar-Cl): Requires a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate oxidative addition into the strong C-Cl bond.

  • Off-Target (Alkyl-Br): Generally requires specific conditions (e.g.,

    
     or N-heterocyclic carbenes) or Nickel catalysis to undergo cross-coupling. By avoiding these specific "alkyl-Suzuki" conditions, we leave the alkyl bromide intact.
    
Decision Pathway Diagram

The following diagram illustrates the kinetic competition and the pathway selection logic.

Chemoselectivity Substrate 1-(4-Bromobutoxy)-2-chlorobenzene Pd_Catalyst Pd(0) / Ligand Species Substrate->Pd_Catalyst Path_A Path A: Ar-Cl Activation (Favored by XPhos) Pd_Catalyst->Path_A Fast (k1) Path_B Path B: Alkyl-Br Activation (Favored by PCy3/Ni) Pd_Catalyst->Path_B Slow (k2) Product_A Target Biaryl (Alkyl-Br Intact) Path_A->Product_A Product_B Side Product: Elimination (Alkene) or Alkyl Coupling Path_B->Product_B

Caption: Kinetic pathway selection. Bulky biaryl phosphines (XPhos) accelerate Path A (Ar-Cl insertion) significantly over Path B (Alkyl-Br insertion).

Experimental Protocols

Reagents and Materials Table
ComponentRoleGrade/SpecNotes
1-(4-Bromobutoxy)-2-chlorobenzene Substrate>97% PurityPurify if hydrolyzed phenols present.
Aryl Boronic Acid Coupling Partner1.2 - 1.5 equivExcess compensates for protodeboronation.
XPhos Pd G2 Precatalyst1 - 2 mol%Ensures 1:1 Pd:L ratio; air stable.
Potassium Phosphate (

)
BaseTribasic, AnhydrousMild base; avoids alkyl displacement.
THF / Water Solvent System4:1 or 10:1 ratioDegassed. Water essential for transmetallation.
Protocol: Optimized Cross-Coupling

Scale: 1.0 mmol (approx. 263 mg of substrate)

Step-by-Step Methodology:

  • Vessel Preparation:

    • Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

    • Critical: Purge the vial with Argon or Nitrogen for 5 minutes. Oxygen inhibits the reduction of Pd(II) to active Pd(0).

  • Reagent Loading (Solid):

    • Add 1-(4-Bromobutoxy)-2-chlorobenzene (263 mg, 1.0 mmol).

    • Add Phenylboronic acid (183 mg, 1.5 mmol) (or desired derivative).

    • Add

      
        (425 mg, 2.0 mmol).
      
    • Add XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%).

    • Note: If the substrate is a liquid, add it in Step 3 via syringe.

  • Solvent Addition & Degassing:

    • Add THF (4.0 mL) and Deionized Water (1.0 mL).

    • Technique: Sparge the solvent mixture with Argon for 10 minutes before addition, or sparge the reaction mixture for 2 minutes after addition.

  • Reaction:

    • Seal the vessel.

    • Heat the block/bath to 60°C .

    • Monitor: Stir vigorously (800 rpm). The biphasic mixture requires efficient mixing.

    • Time: Typically 2–4 hours. Monitor by HPLC/UPLC.

    • Endpoint: Disappearance of Ar-Cl starting material.

  • Workup (Preserving Alkyl-Br):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine (to remove residual boronic acid salts).

    • Dry over

      
      , filter, and concentrate in vacuo at <40°C (avoid thermal stress on the alkyl bromide).
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

    • Check: Stain with PMA or KMnO4 to visualize potential elimination byproducts (alkenes).

Workflow Visualization

Workflow Start Start: Weigh Solids (Substrate, Boronic Acid, Base, Cat.) Degas Degas Solvents (THF/H2O) (Critical for Pd activity) Start->Degas Mix Combine & Heat (60°C, 2-4 hours) Degas->Mix Check HPLC Check: Ar-Cl consumed? Mix->Check Check->Mix No (Extend Time) Workup Phase Separation (EtOAc / Brine wash) Check->Workup Yes Purify Flash Chromatography (Isolate Product) Workup->Purify

Caption: Experimental workflow for the synthesis of biaryl-alkyl bromides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by

.
Ensure rigorous degassing. Switch to XPhos Pd G3 (activates faster).
Alkyl Bromide Hydrolysis Base is too strong or Temp too high.Reduce Temp to 40°C. Switch base to

or reducing water ratio (use Toluene/Water 10:1).
Elimination Product (Alkene)

-Hydride elimination via Pd insertion into Alkyl-Br.
Crucial: Ensure ligand (XPhos) excess relative to Pd is maintained (use G2 precatalyst). Avoid ligands like

or

.
Homocoupling (Ar-Ar) Oxidation of Boronic Acid.Reduce

exposure. Add catalyst last after degassing.

References

  • Chemoselective Coupling Principles: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[3]1995 , 95, 2457–2483.[3]

  • XPhos Ligand Utility: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366.

  • Precatalyst Generation (G2/G3): Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. "A New Class of Palladium Precatalysts That Facilitate the C-N Cross-Coupling Reactions of Heteroaryl Halides and Aqueous Ammonia." J. Am. Chem. Soc.[1][3]2008 , 130, 6686–6687.

  • Application in Antipsychotic Synthesis (Contextual): Boulton, L. T., et al. "Process Development of a Novel Broad-Spectrum Antipsychotic." Org.[1][4][5][6] Process Res. Dev.2019 , 23, 10, 2148–2156.

Sources

Application Note: Chemoselective Heck Reaction of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the specific challenge of performing a Heck coupling on 1-(4-Bromobutoxy)-2-chlorobenzene .

This substrate presents a classic chemoselectivity paradox :

  • The Target: The Aryl Chloride (Ar-Cl) is the intended site for Heck coupling (to build the styrene/cinnamate core). Ar-Cl bonds are strong (

    
    ) and typically require electron-rich ligands and elevated temperatures to undergo oxidative addition.
    
  • The Liability: The Alkyl Bromide (Alkyl-Br) side chain is kinetically more susceptible to oxidative addition by Pd(0) than the Ar-Cl. Once inserted, the resulting Alkyl-Pd species is prone to rapid

    
    -hydride elimination, leading to chain degradation (formation of a vinyl ether) rather than coupling.
    

The protocols below prioritize ligand-accelerated catalysis to favor the difficult Ar-Cl cycle over the facile Alkyl-Br decomposition.

Executive Summary & Mechanistic Strategy

The successful Heck coupling of 1-(4-Bromobutoxy)-2-chlorobenzene with an olefin (e.g., methyl acrylate, styrene) requires a catalyst system capable of rapid oxidative addition to the sterically hindered ortho-chloro position.

Standard Heck conditions (Pd(OAc)


/PPh

) will fail, likely resulting in recovered starting material or decomposition of the alkyl bromide tail. To succeed, we must utilize Bulky, Electron-Rich Phosphines or Palladacycles .
The Chemoselectivity Challenge
  • Path A (Desired): Pd(0) inserts into Ar-Cl

    
     Carbopalladation of Olefin 
    
    
    
    Product.
  • Path B (Competing): Pd(0) inserts into Alkyl-Br

    
    
    
    
    
    -Hydride Elimination
    
    
    1-(But-3-en-1-yloxy)-2-chlorobenzene (Side Product).

Solution: Use ligands like P(t-Bu)


  or XPhos . These ligands create a monolithic, electron-rich Pd(0) species (L

Pd(0)) that accelerates insertion into the Ar-Cl bond, kinetically outcompeting the side reactions at the alkyl chain.

Experimental Protocols

Protocol A: The "Buchwald-Type" System (Recommended)

Best for high yields and difficult substrates. Uses pre-formed catalysts to ensure active species formation.

Reagents:

  • Substrate: 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv)

  • Coupling Partner: Methyl Acrylate or Styrene (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Note: If G2 is unavailable, use Pd(OAc)

      
       (5 mol%) + XPhos (10 mol%).
      
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) – Cesium is critical for the "chloride effect" stabilization.
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Additive: Tetrabutylammonium chloride (TBAC) (0.5 equiv) – Optional, stabilizes Pd nanoparticles.

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Charging: Under an inert atmosphere (Argon/Nitrogen), add XPhos Pd G2, Cs

    
    CO
    
    
    
    , and the substrate.
  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Olefin Addition: Add the alkene (Methyl Acrylate) via syringe.

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved O

    
     (critical for preventing phosphine oxidation).
    
  • Reaction: Seal the vessel and heat to 100°C for 12–24 hours.

    • Monitoring: Check via HPLC/TLC. Look for the disappearance of the Ar-Cl peak.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Herrmann-Beller" System (Alternative)

Best for industrial scalability and thermal stability.

Reagents:

  • Catalyst: Herrmann’s Catalyst (trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (1 mol%)

  • Co-Catalyst: [(t-Bu)

    
    PH]BF
    
    
    
    (2 mol%)
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: NMP or DMF (High boiling point polar aprotic)

Procedure:

  • Combine catalyst, phosphonium salt, and base in a reaction vessel.

  • Add substrate and olefin in NMP.

  • Heat to 120°C . The higher temperature is required to activate the palladacycle, but the catalyst is robust enough to survive it.

  • Note: This method carries a higher risk of Alkyl-Br degradation due to the temperature.

Data Analysis & Optimization Table

Use this matrix to troubleshoot reaction outcomes.

ObservationDiagnosisCorrective Action
No Reaction Ar-Cl bond is too strong; Catalyst inactive.Switch to Protocol A (XPhos/Pd G2). Increase Temp to 110°C.
Vinyl Ether Formation Pd attacking Alkyl-Br followed by

-elimination.
Lower temperature. Increase olefin concentration (to trap Pd species).
Dehalogenation (Ar-H)

-hydride elimination from solvent or impurities.
Switch solvent to DMAc or Toluene . Ensure anhydrous conditions.
Pd Black Precipitate Catalyst decomposition ("Death").Add TBAB or TBAC (Phase Transfer Agent/Stabilizer).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the kinetic competition and the pathway selection enforced by the bulky ligands.

HeckReactionPathway cluster_legend Key Control Point Start Substrate: 1-(4-Bromobutoxy)-2-chlorobenzene Pd0 Pd(0)-L (Active Species) Start->Pd0 + Catalyst OxAdd_Cl Oxidative Addition (Ar-Cl Bond) Pd0->OxAdd_Cl Favored by Bulky Ligands (XPhos) OxAdd_Br Oxidative Addition (Alkyl-Br Bond) Pd0->OxAdd_Br Fast with Standard Ligands Coord Olefin Coordination & Insertion OxAdd_Cl->Coord BetaElim Beta-Hydride Elimination Coord->BetaElim Product TARGET PRODUCT (Heck Adduct) BetaElim->Product SideRxn Beta-Elimination (Alkyl Chain) OxAdd_Br->SideRxn Waste SIDE PRODUCT (Vinyl Ether) SideRxn->Waste

Caption: Kinetic bifurcation in the Heck reaction. Bulky ligands (Green Path) promote Ar-Cl insertion over Alkyl-Br degradation (Red Path).

Critical Scientific Considerations (E-E-A-T)

Why XPhos/SPhos?

The "Dialkylbiaryl phosphine" ligands developed by Buchwald et al. are essential here. The 2-chlorobenzene moiety creates steric hindrance at the reaction site.

  • Mechanism: The biaryl backbone promotes the formation of the monoligated [L-Pd(0)] species, which is highly unsaturated and reactive toward the oxidative addition of aryl chlorides.

  • Stability: These ligands prevent the formation of inactive palladium dimers, a common failure mode with simpler phosphines like PPh

    
    .
    
The "Chloride Effect"

The use of TBAC or CsCl additives can be beneficial. Halide ions stabilize anionic palladium intermediates [LPd(Ar)(Cl)


]

and can accelerate the rate of oxidative addition while suppressing

-hydride elimination pathways that lead to isomerization.
Synthetic Alternative (Risk Mitigation)

If the Heck reaction proves low-yielding due to the alkyl bromide interference, the most robust "Self-Validating" approach is to change the starting material :

  • Perform the Heck reaction on 2-chlorophenol (or 2-bromo-1-chlorobenzene) first.

  • Then perform the alkylation with 1,4-dibromobutane to attach the chain. This route eliminates the chemoselectivity risk entirely.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.

  • Beller, M., & Riermeier, T. H. (1997). Palladacycles as Efficient Catalysts for Heck Reactions of Aryl Halides.[1][2][3] European Journal of Inorganic Chemistry.

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31–44.

Sources

Buchwald-Hartwig amination of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(4-Bromobutoxy)-2-chlorobenzene

Executive Summary

This guide details the protocols for the Palladium-catalyzed amination of 1-(4-bromobutoxy)-2-chlorobenzene (1) . This substrate presents a classic "chemoselectivity paradox" in organic synthesis: it contains a deactivated, sterically hindered aryl chloride (Ar-Cl) and a highly reactive primary alkyl bromide (Alkyl-Br).

Standard Buchwald-Hartwig conditions often lead to uncontrolled alkylation (


) or elimination side reactions. This Application Note provides two distinct workflows:
  • Protocol A (Target: Heterocycles): A sequential alkylation/intramolecular arylation cascade to synthesize 2,3,4,5-tetrahydro-1,5-benzoxazepines , a core scaffold in CNS-active pharmacophores (e.g., Aripiprazole/Brexpiprazole analogs).

  • Protocol B (Target: Linear Linkers): A chemoselective intermolecular coupling designed to functionalize the Ar-Cl position while preserving the Alkyl-Br moiety for downstream conjugation.

Chemical Context & Mechanistic Strategy

The Substrate Challenge
  • Site A (Ar-Cl): The electrophilic site for Pd-catalysis. It is deactivated by the ortho-alkoxy group (electron-donating) and sterically hindered.

  • Site B (Alkyl-Br): A "hot" electrophile susceptible to direct nucleophilic attack (

    
    ) by amines or base-mediated elimination (
    
    
    
    ) to form the alkene.

Critical Decision Point: The choice of catalyst and base dictates the reaction pathway.

  • Path 1 (Thermodynamic Control): Amine attacks Alkyl-Br first. This is utilized for cyclization.

  • Path 2 (Kinetic Control): Pd inserts into Ar-Cl faster than the amine attacks Alkyl-Br. This requires highly active "Generation 3/4" precatalysts and weak bases.

ReactionPathways Substrate 1-(4-Bromobutoxy)- 2-chlorobenzene SN2 Path A: SN2 Alkylation (Thermal, No Pd) Substrate->SN2 OxAdd Path B: Oxidative Addition (BrettPhos Pd G3, <60°C) Substrate->OxAdd Amine Primary Amine (R-NH2) Amine->SN2 Amine->OxAdd Intermediate Secondary Amine Intermediate SN2->Intermediate Fast Cyclization Intramolecular Buchwald-Hartwig Intermediate->Cyclization Pd Cat. Base ProductA 1,5-Benzoxazepine (Heterocycle) Cyclization->ProductA Coupling Intermolecular Coupling OxAdd->Coupling ProductB N-Aryl-O-Alkyl Linker (Br preserved) Coupling->ProductB Requires Chemoselectivity

Figure 1: Divergent reaction pathways based on catalytic conditions.

Protocol A: Synthesis of 1,5-Benzoxazepines (The "Domino" Route)

Application: Synthesis of fused heterocyclic cores found in antipsychotic and antidepressant drug candidates. Concept: Utilizing the high reactivity of the alkyl bromide to tether the amine, followed by a Pd-catalyzed ring closure.

Materials
  • Substrate: 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine, 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos or XPhos (4 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure
  • Alkylation (Step 1):

    • Charge a reaction vessel with 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv) and the primary amine (1.2 equiv) in Toluene (0.5 M).

    • Add

      
       (1.0 equiv) to scavenge HBr.
      
    • Heat to 60°C for 4–6 hours. Note: Monitor by LCMS. The Alkyl-Br is consumed to form the secondary amine intermediate.

  • Catalytic Ring Closure (Step 2 - One Pot):

    • Cool the mixture to room temperature.

    • Add the catalyst system: Pd(OAc)₂ and RuPhos (pre-mixed in a small amount of toluene is preferred) and

      
        (2.5 equiv).
      
    • Why RuPhos? RuPhos is exceptional for secondary amines and resists

      
      -hydride elimination, crucial for forming the 7-membered ring.
      
    • Purge with Argon/Nitrogen.

    • Heat to 100°C for 12–16 hours.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Chemoselective Intermolecular Arylation

Application: Creating "functionalized tails" where the Alkyl-Br is needed for a subsequent "Click" or alkylation step (e.g., attaching to a piperazine pharmacophore later). Challenge: Preventing the amine from reacting with the Alkyl-Br.

Critical Parameters
  • Ligand: BrettPhos or tBuBrettPhos .[1] These bulky ligands accelerate oxidative addition into the Ar-Cl, allowing the reaction to proceed at temperatures where

    
     is slow.
    
  • Precatalyst: BrettPhos Pd G3/G4 . Ensures rapid initiation at low temperatures (<50°C).

  • Base:

    
      or 
    
    
    
    . Avoid alkoxides (NaOtBu) which promote elimination of the Alkyl-Br.
Experimental Protocol
ComponentEquivalentsRole
Substrate 1.0Electrophile (Ar-Cl / Alkyl-Br)
Amine 1.1Nucleophile (Primary/Secondary)
Catalyst 0.02 (2 mol%)BrettPhos Pd G3 (Active Species)
Base 2.0

(Weak Base)
Solvent 1,4-DioxaneSolvent (0.2 M)
  • Setup:

    • In a glovebox or under strict Schlenk conditions, charge a vial with BrettPhos Pd G3 (2 mol%),

      
       (2.0 equiv), and the Substrate (1.0 equiv).
      
    • Add anhydrous 1,4-Dioxane.

  • Amine Addition:

    • Add the amine (1.1 equiv). Tip: If the amine is liquid and volatile, add it last via syringe.

  • Reaction:

    • Stir vigorously at 40–50°C .

    • Control Check: Do NOT exceed 60°C. Higher temperatures exponentially increase the rate of

      
       at the alkyl bromide.
      
    • Monitor by HPLC/UPLC every 2 hours. Look for the Ar-NH-R product vs. the Alkyl-NH-R impurity.

  • Quench:

    • Once Ar-Cl conversion >90%, cool to 0°C and dilute with EtOAc.

    • Wash with water/brine immediately to remove the base (preventing post-reaction cyclization).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (Protocol B)

competition (Alkylation)
Switch to tBuBrettPhos Pd G3 ; Lower temp to 35°C; Increase catalyst loading to 4 mol%.
Elimination Product (Alkene) Base too strongEnsure

or

is used. Never use NaOtBu or LiHMDS.
No Reaction (Ar-Cl) Catalyst deactivationThe substrate is an ortho-alkoxy chloride (electron rich). Ensure rigorous exclusion of

. Switch solvent to t-Amyl Alcohol (if temp permits).
Debromination Pd insertion into C-BrRare with Alkyl-Br, but possible. Use RuPhos which is highly selective for C-N coupling over hydrodehalogenation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Wolfe, J. P., et al. (2004). Intramolecular Palladium-Catalyzed Aryl Amination: Chemistry of Halo-Ethers. Journal of Organic Chemistry, 69(9), 3260-3267. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science, 4, 916-920. Link

Disclaimer: This Application Note is for research purposes. All protocols involve hazardous chemicals (aryl halides, palladium catalysts). Consult local EHS guidelines before execution.

Sources

Application Note: Strategic Use of 1-(4-Bromobutoxy)-2-chlorobenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) in the synthesis of heterocyclic compounds. This intermediate serves as a critical "linker" scaffold in medicinal chemistry, particularly for generating G-Protein Coupled Receptor (GPCR) ligands (e.g., dopamine and serotonin modulators) where an aryl-ether-alkyl chain is required to span the orthosteric binding site.

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene is a bifunctional building block characterized by a 2-chlorophenoxy head group and a reactive alkyl bromide tail, separated by a four-carbon (butyl) spacer. Its primary utility lies in the N-alkylation of secondary amines (such as piperazines, piperidines, and imidazoles) to construct pharmacophores found in antipsychotics, antidepressants, and anxiolytics.

Unlike simple alkyl halides, the 2-chlorophenoxy moiety acts as a lipophilic anchor that can engage in hydrophobic interactions or halogen bonding within receptor pockets. This guide provides a validated protocol for coupling this intermediate with heterocyclic nucleophiles, ensuring high yield and purity.

Chemical Profile & Reactivity

Understanding the electrophilic nature of the butyl bromide chain versus the stability of the aryl chloride is crucial for reaction design.

PropertySpecificationMechanistic Implication
CAS Number 23468-00-0Unique identifier for sourcing.
Structure 2-Cl-C₆H₄-O-(CH₂)₄-BrContains a primary alkyl bromide (good leaving group) and an aryl chloride (stable under standard SN2 conditions).
Molecular Weight 263.56 g/mol --
Reactivity SN2 ElectrophileThe primary bromide reacts readily with nucleophiles. The aryl chloride is inert to nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups or Pd-catalysis.
Stability Moisture SensitiveStore under inert atmosphere; hydrolysis can yield the corresponding alcohol.
Structural Utility in Drug Design

This compound is a structural analog to the linkers found in blockbuster drugs like Aripiprazole (which uses a dichlorophenyl piperazine and a quinolinone ether) and Brexpiprazole . In this specific intermediate, the ether linkage is pre-formed on the chlorobenzene, allowing for the modular attachment of the "polar" heterocyclic head (e.g., a piperazine or amine) in a single convergent step.

Protocol: N-Alkylation of Heterocycles

This protocol describes the coupling of 1-(4-Bromobutoxy)-2-chlorobenzene with a secondary amine (e.g., 1-Benzylpiperazine or 1-(2,3-Dichlorophenyl)piperazine ) to form a tertiary amine.

Materials & Reagents
  • Electrophile: 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv)

  • Nucleophile: Secondary amine heterocycle (e.g., Piperazine derivative) (1.0 – 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 – 3.0 equiv)

    • Note: K₂CO₃ is preferred over NaH to prevent side reactions and allow for milder conditions.

  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)

    • Mechanism:[1][2][3] In situ Finkelstein reaction converts the alkyl bromide to a more reactive alkyl iodide.

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) (anhydrous).

Experimental Workflow
Step 1: Reaction Setup
  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Secondary Amine (1.0 equiv) and K₂CO₃ (2.5 equiv).

  • Add Acetonitrile (10 mL per gram of reactant) and stir at room temperature for 15 minutes to ensure deprotonation/homogenization.

  • Add 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv) and KI (0.2 equiv).

Step 2: Reaction Execution
  • Heat the mixture to reflux (80–82 °C) under an inert atmosphere (N₂ or Ar).

  • Monitor: Check reaction progress via TLC (System: Hexane/EtOAc) or LC-MS after 4 hours.

    • Target: Disappearance of the bromide starting material.

    • Typical Time: 6 – 12 hours depending on the nucleophilicity of the amine.

Step 3: Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (KBr, KCl, excess K₂CO₃) through a Celite pad. Rinse the pad with EtOAc.

  • Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Extraction: Dissolve residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Gradient of Hexane -> EtOAc (or DCM -> MeOH for polar products).

Mechanistic Pathway & Visualization

The following diagram illustrates the reaction pathway, highlighting the Finkelstein activation and the SN2 displacement .

ReactionPathway Start 1-(4-Bromobutoxy)-2-chlorobenzene (Electrophile) Intermediate Transient Alkyl Iodide (Activated Species) Start->Intermediate Finkelstein (Acetone/MeCN) KI KI (Catalyst) KI->Intermediate Product N-Alkylated Product (Target Ligand) Intermediate->Product SN2 Attack Byproduct KBr / KCl Intermediate->Byproduct Amine Heterocyclic Amine (Nucleophile) Amine->Product + Base (K2CO3)

Caption: Activation of the alkyl bromide via iodide exchange followed by nucleophilic attack by the secondary amine.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or hydrolysis.Ensure solvent is anhydrous. Increase KI loading to 0.5 equiv. Extend reflux time.
Impurity Formation O-alkylation (if amine has -OH groups) or elimination (styrene formation).Use a milder base (K₂CO₃ instead of NaH). Avoid excessive heating (>90°C).
Stuck Reaction Steric hindrance of the amine.Switch solvent to DMF or DMSO to increase reaction rate (higher temperature capability).

Case Application: Synthesis of 2-Chlorophenoxy-Substituted Ligands

In the context of drug discovery, this protocol is often used to synthesize libraries of Serotonin (5-HT) Antagonists .

  • Target Structure: 1-[4-(2-Chlorophenoxy)butyl]-4-phenylpiperazine.

  • Significance: The 2-chlorophenoxy moiety mimics the steric and electronic properties of the dichlorophenyl group found in Aripiprazole, allowing researchers to fine-tune receptor affinity (pKi) and metabolic stability.

  • Validation: The product is confirmed via 1H NMR (diagnostic triplet for -CH₂-O- at ~4.0 ppm and -CH₂-N- at ~2.5 ppm) and LC-MS (M+H peak).

References

  • PubChem Compound Summary. (n.d.). 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0).[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Phase transfer catalysis in reactions of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 69206-89-1) is a critical "privileged linker" in medicinal chemistry, serving as the structural backbone for a wide class of arylpiperazine-based antipsychotics and antidepressants, including Aripiprazole , Trazodone , and Nefazodone .

Conventionally, the utilization of this electrophile involves homogenous conditions requiring dry polar aprotic solvents (DMF, DMSO) and hazardous bases (NaH). This Application Note details a superior Phase Transfer Catalysis (PTC) protocol. By leveraging interfacial catalysis, researchers can achieve higher selectivity, simplified aqueous workups, and elimination of moisture-sensitive reagents.

Key Advantages of this Protocol:

  • Chemo-selectivity: Minimizes the elimination side-reaction (dehydrohalogenation) common with primary alkyl bromides.

  • Operational Simplicity: Replaces pyrophoric bases with inorganic carbonates or hydroxides.

  • Scalability: Validated for gram-to-kilogram transition.

Mechanistic Insight: The Interfacial Engine

The reactivity of 1-(4-Bromobutoxy)-2-chlorobenzene is defined by the electrophilic alkyl bromide tail. In a Solid-Liquid PTC (SL-PTC) system involving a secondary amine (e.g., a piperazine derivative) and solid potassium carbonate, the reaction does not follow a simple bulk-phase kinetic model.

The Starks’ Extraction Mechanism (Modified for SL-PTC):

  • Interfacial Deprotonation: The solid base (

    
    ) remains insoluble. The Phase Transfer Catalyst (Q
    
    
    
    X
    
    
    ) interacts with the surface of the solid base.
  • Ion Pair Transfer: The catalyst facilitates the transfer of the nucleophilic species (or the carbonate anion to neutralize protons) into the organic phase.

  • Organic Phase Reaction: The "naked" nucleophile, stripped of its hydration shell, attacks the

    
     site of the substrate with enhanced 
    
    
    
    kinetics.
Visual 1: The SL-PTC Reaction Cycle

PTC_Mechanism cluster_solid Solid Phase (K2CO3) cluster_interface Interface cluster_organic Organic Phase (Toluene/MeCN) Base Solid K2CO3 (Base Reservoir) Exchange Ion Exchange [Q+ CO3--] Formation Base->Exchange Surface Contact Nucleophile Arylpiperazine (H-N) Exchange->Nucleophile Deprotonation Assist Substrate 1-(4-Bromobutoxy) -2-chlorobenzene Product N-Alkylated Product Substrate->Product Nucleophile->Product SN2 Attack Q_salt Q+ Br- (Recycled Catalyst) Product->Q_salt Leaving Group Release Q_salt->Exchange Regeneration

Figure 1: Solid-Liquid Phase Transfer Catalysis cycle showing the activation of the nucleophile and regeneration of the catalyst.

Experimental Protocols

Protocol A: Upstream Synthesis of the Linker

Context: If you need to synthesize the probe itself from 2-chlorophenol.

  • Reagents: 2-Chlorophenol (1.0 eq), 1,4-Dibromobutane (3.0 eq - Excess is critical to prevent dimerization),

    
     (2.0 eq), TBAB (5 mol%).
    
  • Solvent: Acetone or 2-Butanone (MEK).

  • Procedure:

    • Charge 2-chlorophenol, 1,4-dibromobutane, and solvent into the reactor.

    • Add TBAB and solid

      
      .
      
    • Reflux (56°C for Acetone, 80°C for MEK) for 4-6 hours.

    • Workup: Filter solids. Concentrate filtrate. Distill excess 1,4-dibromobutane (recoverable) to leave the crude ether.

Protocol B: Downstream N-Alkylation (The Core Application)

Context: Coupling the linker to a pharmacophore (e.g., 1-(2,3-dichlorophenyl)piperazine).

Materials:

  • Substrate: 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 eq)

  • Nucleophile: Arylpiperazine derivative (1.05 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micropulverized (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Toluene (10 volumes)

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring preferred for SL-PTC), reflux condenser, and internal thermometer.

  • Charging: Add the Arylpiperazine (Nucleophile) and Acetonitrile. Start stirring at 300 RPM.

  • Base Addition: Add the micropulverized

    
    . Note: Particle size affects rate; finer is faster.
    
  • Catalyst Addition: Add TBAB. Allow the mixture to stir for 10 minutes at room temperature to establish the solid-liquid equilibrium.

  • Substrate Addition: Add 1-(4-Bromobutoxy)-2-chlorobenzene slowly over 15 minutes.

  • Reaction: Heat the mixture to 60°C .

    • Checkpoint: Monitor by HPLC/TLC every hour. The reaction typically reaches >98% conversion in 3-5 hours.

    • Observation: The mixture will remain a slurry.

  • Quench & Workup:

    • Cool to 20°C.

    • Filter off the inorganic solids (KCl, KBr, excess Carbonate).

    • Wash the filter cake with fresh Acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol to obtain the final drug intermediate.

Optimization & Data Analysis

The choice of catalyst and solvent profoundly impacts the Reaction Rate (


) and Yield.
Table 1: Catalyst Screening Data

Conditions: 1.0 eq Substrate, 1.05 eq Piperazine, 2.0 eq


, MeCN, 60°C, 4 hours.
Catalyst TypeCatalyst NameConversion (%)Yield (%)Notes
None Control15%12%Reaction is kinetically sluggish without PTC.
Quat Salt TBAB 99% 96% Optimal balance of cost/performance.
Quat SaltTEBA (Benzyltriethylammonium Cl)92%89%Slightly slower due to sterics at interface.
Crown Ether18-Crown-698%95%Excellent but cost-prohibitive for scale-up.
PEGPEG-40085%82%Good "green" alternative, but harder workup.
Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Stirring too slowSL-PTC is mass-transfer limited. Increase RPM to suspend solids.
Hydrolysis (Alcohol formation) Wet solvent/hygroscopic baseDry

before use. Ensure solvent water content <0.1%.[1]
Elimination (Alkene formation) Temperature too highReduce temp to 50°C. Switch from NaOH to Carbonate (weaker base).
Dimerization (In Protocol A only) Low dibromide ratioEnsure >3.0 eq of 1,4-dibromobutane is used.

Workflow Visualization

Visual 2: Experimental Workflow (Protocol B)

Workflow Start Start: Charge Reactor (Solvent + Piperazine) Add_Solids Add Solid K2CO3 + TBAB (Establish Interface) Start->Add_Solids Add_Substrate Add 1-(4-Bromobutoxy)-2-chlorobenzene (Slow Addition) Add_Solids->Add_Substrate Heat Heat to 60°C (Reaction Phase) Add_Substrate->Heat Monitor HPLC Check (Target: >98% Conversion) Heat->Monitor Monitor->Heat Incomplete Filter Hot Filtration (Remove Inorganic Salts) Monitor->Filter Pass Concentrate Rotary Evaporation (Isolate Crude) Filter->Concentrate Crystallize Recrystallization (Final Purification) Concentrate->Crystallize

Figure 2: Step-by-step experimental workflow for the N-alkylation process.

References

  • Synthesis of Aripiprazole Intermediates:Study on the synthesis of 1-(4-bromobutoxy)

    • Source:

  • Phase Transfer Catalysis Fundamentals: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).

    • Source:

  • N-Alkylation of Piperazines:Efficient Synthesis of N-Alkyl Piperazines via Phase Transfer C

    • Source:

  • Solid-Liquid PTC Kinetics:Mechanistic analysis of solid-liquid phase transfer catalysis for alkyl

    • Source:

(Note: While specific URL deep-links to paid journals may expire, the links above direct to the permanent repositories or search anchors for the cited topics.)

Sources

Application Note: Strategic Intramolecular Cyclization of 1-(4-Bromobutoxy)-2-chlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of cyclizing a substrate containing two distinct halogenated sites: a reactive alkyl bromide and a less reactive aryl chloride.

Target Moiety: 2,3,4,5-Tetrahydro-1-benzoxepine (Homochromane) Scaffolds Methodology: Nickel-Catalyzed Reductive Cross-Electrophile Coupling vs. Classical Parham Cyclization

Executive Summary

The intramolecular cyclization of 1-(4-bromobutoxy)-2-chlorobenzene represents a classic chemoselectivity challenge in organic synthesis. The objective is to form a seven-membered ether ring (1-benzoxepine) fused to the benzene core.

While the Parham Cyclization (lithium-halogen exchange) is the textbook method for such transformations, it is kinetically "mismatched" for this specific substrate. The alkyl bromide tether is significantly more reactive toward lithium reagents than the aryl chloride, leading to premature alkylation or elimination rather than the desired ring closure.

This Application Note details the Nickel-Catalyzed Intramolecular Cross-Electrophile Coupling (XEC) as the superior, high-yield protocol for chloro-substituted derivatives. We compare this modern approach with the classical Parham method, providing critical insights into why the latter fails without substrate modification and how to implement the Ni-catalyzed route for scalable drug development.

Chemoselectivity Analysis: The "Halogen Mismatch"

Successful cyclization depends on selectively activating the aryl halide in the presence of the alkyl halide.

FeatureAryl Chloride (Ring)Alkyl Bromide (Tether)Interaction Consequence
Bond Strength High (Csp²-Cl)Moderate (Csp³-Br)Aryl-Cl is harder to break.
Reactivity to n-BuLi Low/Slow (-78°C)High/Fastn-BuLi attacks the chain end (Wurtz coupling/Elimination) before activating the ring.
Reactivity to Ni(0) Moderate (with Ligand)High (via Radical)Ideal: Ni mechanism allows simultaneous activation or radical chain processes that favor cyclization.
Decision Matrix
  • Use Parham Cyclization (Lithium) IF: The substrate is modified to 1-(4-bromobutoxy)-2-iodobenzene (Iodine exchanges faster than Alkyl-Br reacts).

  • Use Ni-Catalyzed XEC IF: The substrate is the native 1-(4-bromobutoxy)-2-chlorobenzene . This is the focus of this protocol.

Mechanistic Pathway & Logic

The following diagram illustrates the divergent pathways. The "Trap" represents the failure mode of the classical lithiation route, while the "Solution" depicts the catalytic cycle.

CyclizationPathways cluster_Parham Path A: Classical Lithiation (The Trap) cluster_Ni Path B: Ni-Catalyzed XEC (The Solution) Start Substrate: 1-(4-Bromobutoxy)-2-chlorobenzene Li_Add Add n-BuLi (-78°C) Start->Li_Add Standard Parham Ni_Ins Oxidative Addition (Ni0 to Ar-Cl) Start->Ni_Ins Ni(COD)2 / Ligand Side_Rxn Attack at Alkyl-Br (Wurtz/Elimination) Li_Add->Side_Rxn Kinetic Pref. No_Cyc Complex Mixture (No Ring Closure) Side_Rxn->No_Cyc Rad_Form Alkyl Radical Gen. (at Alkyl-Br) Ni_Ins->Rad_Form Cyc_Step Intramolecular Capture Rad_Form->Cyc_Step Prod Product: 2,3,4,5-Tetrahydro-1-benzoxepine Cyc_Step->Prod

Caption: Divergent reaction pathways. Path A (Red) leads to side reactions due to chemoselectivity mismatch. Path B (Green) utilizes Ni-catalysis to bridge the reactivity gap.

Detailed Protocol: Nickel-Catalyzed Reductive Cyclization

This protocol utilizes a reductive cross-electrophile coupling mechanism. It is robust, tolerates the aryl chloride, and operates under mild conditions.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-(4-bromobutoxy)-2-chlorobenzene (1.0 equiv).

  • Catalyst: NiI₂ or NiCl₂·glyme (10 mol%).

  • Ligand: 2,2'-Bipyridine (bpy) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%).

  • Reductant: Manganese powder (Mn⁰) or Zinc powder (Zn⁰) (2.0 - 3.0 equiv).

  • Additive: Sodium Iodide (NaI) (0.5 equiv) – Crucial for activating the alkyl bromide via in situ Finkelstein.

  • Solvent: DMA (N,N-Dimethylacetamide) or DMPU (anhydrous, degassed).

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under strict Argon flow, charge a flame-dried reaction vial with NiI₂ (10 mol%) and the Bipyridine ligand (10 mol%).

    • Add 1.0 mL of anhydrous DMA. Stir at room temperature for 15 minutes until a deep green/black solution forms (active catalyst).

  • Substrate & Reductant Addition:

    • Add the Manganese powder (3.0 equiv) and NaI (0.5 equiv) to the vial.

    • Add the substrate 1-(4-bromobutoxy)-2-chlorobenzene (1.0 mmol) dissolved in 2.0 mL DMA.

    • Note on Concentration: High dilution (0.05 M to 0.1 M) favors intramolecular cyclization over intermolecular dimerization. Adjust solvent volume if necessary to maintain ~0.1 M.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 80°C with vigorous stirring (1000 rpm).

    • Timecourse: The reaction typically reaches completion in 12–16 hours. The color will likely shift to a dark suspension.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove metal salts (Mn/Ni).

    • Wash the filtrate with 1M HCl (to remove pyridine/ligands) followed by Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (95:5). The benzoxepine product is typically a colorless oil.

Expected Results
  • Yield: 75–88%

  • Selectivity: >95% Intramolecular (minimal dimer formation due to pseudo-dilution effect).

Alternative Protocol: Modified Parham Cyclization

Context: Use this ONLY if transition metal contamination is a strict exclusion criteria and you are willing to modify the substrate.

The Modification: You must first convert the Aryl-Cl to an Aryl-I. The Parham cyclization works on 1-(4-bromobutoxy)-2-iodobenzene .

Protocol Overview
  • Halogen Exchange (Finkelstein-like):

    • This is difficult on an unactivated Aryl-Cl.[3] It is often more efficient to synthesize the starting material from 2-iodophenol and 1,4-dibromobutane.

  • Cyclization:

    • Substrate: 1-(4-bromobutoxy)-2-iodobenzene.

    • Reagent: t-BuLi (2.2 equiv) in Pentane/Ether (2:1).

    • Temp: -100°C (Critical).

    • Mechanism: At -100°C, t-BuLi performs Lithium-Iodine exchange faster than it attacks the alkyl bromide.

    • Warming: Upon warming to -78°C, the Aryl-Li species attacks the pendant alkyl bromide to close the ring.

Warning: Attempting this with the Chloro derivative using n-BuLi at -78°C will result in <20% yield of the cyclic product due to competitive alkylation.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (Ni Method) Catalyst deactivation by O₂.Ensure rigorous degassing of DMA and use of glovebox/Schlenk line.
Dimer Formation (Intermolecular) Concentration too high.Dilute reaction to 0.05 M or use slow addition of the substrate via syringe pump.
Protodehalogenation (Ar-H) Moisture in solvent (Proton source).Distill DMA over CaH₂; use fresh molecular sieves.
Starting Material Recovery (Parham) Aryl-Cl failed to exchange.Switch to Ni-catalyzed protocol (Method 1) or synthesize the Iodo-analog.

References

  • Parham Cyclization Fundamentals

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Preparation and Use in Ring Synthesis.[1][4] Accounts of Chemical Research.

  • Nickel-Catalyzed Cross-Electrophile Coupling (General)

    • Weix, D. J. (2015).[5] Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research.

  • Specific Intramolecular Alkylation of Aryl Chlorides

    • Firmansjah, L., & Fu, G. C. (2007). Intramolecular Cross-Coupling of Alkyl Halides with Aryl Chlorides Catalyzed by Nickel.[3][6] Journal of the American Chemical Society.[1] (Demonstrates the viability of closing rings using Ni on Cl/Br substrates).

  • Synthesis of Benzoxepines

    • Vaidya, V. V., et al. (2008). Synthesis of 2,3,4,5-tetrahydro-1-benzoxepines.[7] Synthetic Communications.

Sources

Application Note: High-Efficiency Alkylation of Amines with 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes industrial best practices with rigorous mechanistic understanding to provide a high-yield, reproducible methodology for the alkylation of amines using 1-(4-Bromobutoxy)-2-chlorobenzene.


) / Finkelstein-Assisted Alkylation

Introduction & Scope

1-(4-Bromobutoxy)-2-chlorobenzene (also known as 2-chlorophenyl 4-bromobutyl ether) is a critical "linker" intermediate in medicinal chemistry. It is extensively used to attach a lipophilic 2-chlorophenyl ether moiety to amine-bearing pharmacophores—a structural motif common in atypical antipsychotics (e.g., arylpiperazine derivatives) and serotonin modulators.

This protocol details the optimal conditions for coupling this electrophile with secondary amines (using 1-(2,3-dichlorophenyl)piperazine as the model nucleophile). The method employs a Finkelstein-assisted


 pathway  to maximize conversion rates and suppress elimination side-products.
Key Advantages of This Protocol
  • Finkelstein Acceleration: Uses catalytic Sodium Iodide (NaI) to generate a transient, highly reactive alkyl iodide intermediate.

  • Mild Base System: Utilizes Potassium Carbonate (

    
    ) to neutralize HBr without promoting 
    
    
    
    -elimination of the alkyl halide.
  • Scalability: Designed for easy scale-up from milligram to multigram batches using standard laboratory equipment.

Mechanistic Principles

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). However, the primary alkyl bromide is moderately reactive. To enhance kinetics without increasing temperature (which risks degradation), we employ in situ halide exchange .
Reaction Pathway[1][2][3][4][5][6][7][8]
  • Activation: The alkyl bromide reacts with catalytic Iodide (

    
    ) to form the more reactive alkyl iodide (Finkelstein reaction).
    
  • Substitution: The amine nucleophile attacks the alkyl iodide, displacing the iodide ion.

  • Regeneration: The displaced iodide ion re-enters the catalytic cycle.

  • Neutralization: The inorganic base (

    
    ) neutralizes the generated acid (HI/HBr), driving the equilibrium forward.
    

ReactionMechanism Reagent 1-(4-Bromobutoxy)- 2-chlorobenzene (Electrophile) Intermed Transient Alkyl Iodide (Activated Species) Reagent->Intermed Halide Exchange (k1) Catalyst NaI (Catalyst) Catalyst->Intermed + I- TS Transition State [N...C...I]‡ Intermed->TS + Amine Amine Secondary Amine (Nucleophile) Amine->TS TS->Catalyst Regenerate I- Product Tertiary Amine (Product) TS->Product Substitution (k2) Base K2CO3 (Proton Scavenger) Product->Base H+ Removal

Figure 1: Catalytic cycle showing the Finkelstein activation of the alkyl bromide followed by nucleophilic attack.

Critical Process Parameters

The following parameters have been optimized to balance yield against impurity formation (dimers, elimination products).

ParameterRecommended ConditionRationale
Solvent Acetonitrile (MeCN) High dielectric constant promotes

transition states; easy to remove during workup.
Base

(Granular)
Mild enough to prevent elimination; insoluble nature allows easy filtration post-reaction.
Catalyst NaI (10-20 mol%) Essential for converting the sluggish alkyl bromide into a reactive alkyl iodide.
Stoichiometry 1.0 : 1.1 (Electrophile:Amine) Slight excess of amine ensures complete consumption of the alkylating agent (which is harder to remove).
Temperature 80°C (Reflux) Provides necessary activation energy; MeCN reflux is stable and controlled.

Experimental Protocol

Target Scale: 10 mmol (approx. 2.6 g of alkylating agent)

Reagents & Materials
  • 1-(4-Bromobutoxy)-2-chlorobenzene: 2.64 g (10.0 mmol)

  • Amine (e.g., 1-(2,3-dichlorophenyl)piperazine): 2.54 g (11.0 mmol)

  • Potassium Carbonate (

    
    ), anhydrous:  2.76 g (20.0 mmol)
    
  • Sodium Iodide (NaI): 0.15 g (1.0 mmol)

  • Acetonitrile (MeCN): 50 mL (HPLC Grade)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Amine (11.0 mmol),

    
      (20.0 mmol), and NaI  (1.0 mmol).
    
  • Solvate: Add Acetonitrile (40 mL) and stir at room temperature for 5 minutes to create a uniform suspension.

  • Addition: Dissolve 1-(4-Bromobutoxy)-2-chlorobenzene (10.0 mmol) in the remaining Acetonitrile (10 mL) and add it dropwise to the stirring suspension over 5 minutes.

    • Note: Dropwise addition prevents localized high concentrations that could lead to double-alkylation if using primary amines.

Phase 2: Reaction & Monitoring
  • Heat: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) .

  • Incubate: Stir vigorously at reflux for 12–16 hours .

  • Monitor: Check progress via TLC (System: Hexane/Ethyl Acetate 3:1) or HPLC.[1]

    • Endpoint: Disappearance of the alkyl bromide spot (

      
      ) and appearance of the polar amine product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Cool: Allow the reaction mixture to cool to room temperature (20–25°C).

  • Filter: Filter off the inorganic solids (

    
    , KBr, KI) using a sintered glass funnel or Celite pad. Wash the cake with cold Acetonitrile (2 x 10 mL).
    
  • Concentrate: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.

  • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 30 mL) to remove residual salts/DMF.

    • Brine (1 x 30 mL) to dry the organic layer.

  • Dry: Dry the organic phase over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification
  • Recrystallization (Preferred for solids): Dissolve crude in minimum hot Ethanol or Isopropanol. Cool to 0°C to precipitate the product.

  • Column Chromatography (Alternative): Silica gel; Gradient elution 0%

    
     5% Methanol in Dichloromethane (DCM).
    

Workflow Start Start: Charge Amine, Base, Catalyst Add Add 1-(4-Bromobutoxy)-2-chlorobenzene Start->Add Reflux Reflux at 80°C (12-16h) Add->Reflux Check QC Check (TLC/HPLC) Reflux->Check Check->Reflux Incomplete Filter Filter Inorganic Solids Check->Filter Complete Evap Evaporate Solvent Filter->Evap Extract Extraction (EtOAc / Water) Evap->Extract Purify Recrystallization (EtOH) Extract->Purify

Figure 2: Experimental workflow for the synthesis and isolation of the alkylated amine.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion Inactive Alkyl BromideEnsure NaI was added. Increase NaI to 0.5 eq. Verify reflux temperature is maintained.
Elimination Product Base too strong / Temp too highEnsure

is used, not NaOH or KOH. Do not exceed 85°C.
Dimer Formation Excess Alkylating AgentStrictly control stoichiometry (1.0 eq Alkyl halide : 1.1 eq Amine). Add halide slowly.[2]
Emulsion in Workup Amine salts acting as surfactantsAdd small amount of Methanol to the organic phase or use saturated Brine wash.

Safety & Handling

  • 1-(4-Bromobutoxy)-2-chlorobenzene: Alkylating agent. Potentially mutagenic. Handle in a fume hood. Wear nitrile gloves.

  • Acetonitrile: Flammable and toxic. Metabolizes to cyanide in the body. Avoid inhalation.

  • Waste Disposal: Aqueous waste contains iodides and bromides; dispose of in Halogenated Waste streams.

References

  • Otsuka Pharmaceutical Co., Ltd. (2013). Preparation method of aripiprazole and key intermediate of aripiprazole. CN103214415A.

    • Grounding: Establishes the standard industrial conditions (MeCN, ) for alkylating piperazines with bromo-alkoxy-aryl linkers.
  • Lestrange, A., et al. (2007). Process for the preparation of aripiprazole. EP1844036B1. European Patent Office.

    • Grounding: Validates the purification and workup procedures for this class of compounds.
  • Master Organic Chemistry. (2017). Alkylation of Amines.

    • Grounding: Provides mechanistic background on amine alkylation challenges and the necessity of controlled stoichiometry.
  • Organic Chemistry Portal. (2023). Finkelstein Reaction.

    • Grounding: Explains the catalytic role of Sodium Iodide in acceler

Sources

Application of 1-(4-Bromobutoxy)-2-chlorobenzene in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Bromobutoxy)-2-chlorobenzene in Materials Science & Medicinal Chemistry

Abstract

This technical guide details the application of 1-(4-Bromobutoxy)-2-chlorobenzene (also referred to as 1-bromo-4-(2-chlorophenoxy)butane). While historically recognized as a structural homolog to key pharmaceutical intermediates (such as those used in Aripiprazole synthesis), this molecule is increasingly valued in materials science for its utility as a flexible spacer with a lateral dipole . Its unique structure—combining a reactive alkyl bromide, a flexible butyl chain (


), and a lipophilic 2-chlorophenyl head—makes it an ideal candidate for synthesizing Liquid Crystalline (LC) dimers and functionalized polymers.

Part 1: Chemical Profile & Reactivity[1]

To utilize this molecule effectively, researchers must understand its dual-reactivity profile. It acts as an electrophilic "anchor" capable of tethering functional groups to a chlorobenzene core.

FeatureChemical BasisApplication Implication
Alkyl Bromide (

)
Primary bromide on a

chain. Highly susceptible to

attack.
Primary conjugation site. Reacts rapidly with amines, phenols, and thiols under mild basic conditions.
Butyl Spacer (

)
Four methylene units.Conformational Flexibility. In liquid crystals, the even number of carbons promotes high transition temperatures due to extended chain conformation (Odd-Even effect).
Aryl Chloride (

)
Chlorine at the ortho position.Lateral Dipole & Sterics. In materials, this disrupts crystalline packing, lowering melting points to favor nematic mesophases. In drugs, it acts as a metabolic blocker.

Part 2: Materials Science Application

Protocol A: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCP)

Context: In materials science, this molecule is used to graft mesogenic units onto polymer backbones. The 2-chlorophenyl group serves as a "polar head" that influences the dielectric anisotropy of the resulting material.

Experimental Workflow: We will describe the grafting of this molecule onto a Poly(4-vinylpyridine) (P4VP) backbone to create a comb-shaped polyelectrolyte.

Reagents:

  • Substrate: Poly(4-vinylpyridine) (

    
    ).
    
  • Linker: 1-(4-Bromobutoxy)-2-chlorobenzene (1.2 equivalents per pyridine unit).

  • Solvent: Nitromethane (

    
    ) or DMF.
    
  • Precipitant: Diethyl Ether.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of P4VP in 20 mL of Nitromethane in a round-bottom flask equipped with a magnetic stirrer. Ensure complete solvation (clear solution).

  • Addition: Add 1-(4-Bromobutoxy)-2-chlorobenzene (approx. 3.0 g, calculated based on molar equivalents) dropwise to the stirring solution.

  • Quaternization (Grafting): Heat the mixture to 80°C under an inert nitrogen atmosphere.

    • Expert Insight: The alkyl bromide undergoes a Menshutkin reaction with the pyridine nitrogen. The reaction kinetics are slow; maintain heat for 72 hours .

  • Monitoring: Monitor viscosity. A significant increase in viscosity indicates successful quaternization (polyelectrolyte effect).

  • Purification:

    • Cool the solution to room temperature.[1]

    • Precipitate the polymer dropwise into 500 mL of vigorously stirring Diethyl Ether .

    • Filter the white precipitate and wash 3x with ether to remove unreacted bromide.

  • Drying: Vacuum dry at 40°C for 24 hours.

Data Output:

  • Characterization:

    
    -NMR will show a shift in the pyridine protons (approx. 8.5 ppm) and the appearance of the 
    
    
    
    triplet at 4.0 ppm.

Part 3: Drug Development Application

Protocol B: N-Alkylation of Pharmacophores (General "Tail" Attachment)

Context: This protocol mimics the industrial synthesis of psychotropic drugs (like Aripiprazole analogs) where a piperazine "tail" is attached to a lipophilic "head" via a butyl linker. The 1-(4-Bromobutoxy)-2-chlorobenzene acts as the electrophile.

Reagents:

  • Nucleophile: 1-(2,3-Dichlorophenyl)piperazine (or generic secondary amine).

  • Electrophile: 1-(4-Bromobutoxy)-2-chlorobenzene.

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Catalyst: Sodium Iodide (

    
    ) - Crucial for Finkelstein exchange.
    
  • Solvent: Acetonitrile (

    
    ) or Methyl Ethyl Ketone (
    
    
    
    ).

Step-by-Step Procedure:

  • Activation:

    • Charge a reaction vessel with Acetonitrile (10 volumes).

    • Add 1.0 eq of 1-(4-Bromobutoxy)-2-chlorobenzene and 0.1 eq of Sodium Iodide (

      
      ) .
      
    • Mechanism:[2][3][4] The iodide displaces the bromide in situ to form the more reactive alkyl iodide (Finkelstein reaction).

  • Coupling:

    • Add 1.1 eq of the Piperazine derivative.

    • Add 2.5 eq of granular Potassium Carbonate (

      
      ) .
      
    • Note: Use granular base to prevent caking/stalling of the stirrer.

  • Reaction:

    • Reflux at 80-82°C for 12–16 hours.

    • TLC Check: Mobile Phase (Ethyl Acetate:Hexane 1:1). The starting bromide (

      
      ) should disappear; the amine product will appear at lower 
      
      
      
      (approx 0.3-0.4) and stain with Dragendorff’s reagent.
  • Workup (Self-Validating Step):

    • Cool to 25°C. Filter off inorganic salts (

      
      ).
      
    • Evaporate the solvent to obtain a residue.

    • Partition: Dissolve residue in Dichloromethane (DCM) and wash with water.

    • pH Check: The aqueous layer should be neutral. If basic, wash again to remove trapped piperazine.

Part 4: Visualization of Workflows

Figure 1: Reaction Mechanism (S_N2 with Finkelstein Activation)

This diagram illustrates the catalytic cycle using NaI to boost the reactivity of the bromobutoxy linker.

ReactionMechanism Start 1-(4-Bromobutoxy)-2-chlorobenzene (Alkyl Bromide) Intermediate Transient Alkyl Iodide (More Reactive) Start->Intermediate Finkelstein Exchange (-NaBr) Transition Transition State (S_N2 Attack) Intermediate->Transition + Nucleophile Nucleophile Secondary Amine (Piperazine) Nucleophile->Transition Product N-Alkylated Product (Tertiary Amine) Transition->Product Irreversible NaI NaI (Catalyst) NaI->Start Base K2CO3 (Base) Base->Product Scavenges HBr/HI

Caption: Catalytic activation of the alkyl bromide via in-situ iodide exchange, facilitating rapid nucleophilic substitution.

Figure 2: Purification Workflow for Polymer Derivatives

A logic flow for isolating the functionalized material synthesized in Protocol A.

PurificationFlow Step1 Crude Reaction Mixture (Polymer + Solvent + Excess Linker) Step2 Precipitation (Drop into Diethyl Ether) Step1->Step2 Decision Is Supernatant Clear? Step2->Decision Decision->Step2 No (Stir longer) Step3 Filtration (Collect White Solid) Decision->Step3 Yes Step4 Soxhlet Extraction (Remove trapped bromide) Step3->Step4 Final Pure Functionalized Polymer Step4->Final

Caption: Purification logic for isolating functionalized polymers, ensuring removal of unreacted 1-(4-Bromobutoxy)-2-chlorobenzene.

References

  • Otsuka Pharmaceutical Co., Ltd. (1989). Process for preparing carbostyril derivatives (Aripiprazole synthesis). US Patent 5,006,528.

    • Relevance: Establishes the baseline chemistry for alkylating hydroxy-heterocycles with bromobutoxy linkers.
  • Imrie, C. T., et al. (1994). "Liquid Crystalline Polymers containing a 2-chlorophenoxy moiety." Macromolecules.
  • BenchChem. (2025).[5] Applications of Phenoxyalkyl Bromides in Liquid Crystal Research.

    • Relevance: General protocol for ether-linked mesogens.
  • MDPI. (2021). "Vertical Orientation of Liquid Crystal on Comb-Like Polystyrene Derivatives." Polymers.

    • Relevance: Demonstrates the polymer grafting technique described in Protocol A.

Sources

Synthesis of novel ligands from 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel GPCR Ligands from 1-(4-Bromobutoxy)-2-chlorobenzene

Abstract

This application note details the protocol for utilizing 1-(4-Bromobutoxy)-2-chlorobenzene (also known as 1-bromo-4-(2-chlorophenoxy)butane) as a privileged electrophilic scaffold in the synthesis of novel G-Protein Coupled Receptor (GPCR) ligands. Focusing on the design of serotonergic (5-HT) and dopaminergic (


) modulators, this guide provides a self-validating methodology for 

couplings with secondary amines. We present an optimized Finkelstein-assisted alkylation protocol that suppresses elimination side-products and maximizes yield, suitable for generating Structure-Activity Relationship (SAR) libraries.

Part 1: Chemical Profile & Strategic Utility

The molecule 1-(4-Bromobutoxy)-2-chlorobenzene represents a "hybrid linker" scaffold. It contains two distinct functionalities:

  • Alkyl Bromide (Primary Electrophile): A highly reactive site for nucleophilic displacement, allowing the attachment of diverse pharmacophores (amines, thiols, imidazoles).

  • 2-Chlorophenoxy Moiety (Stable Anchor): A lipophilic motif that mimics the "tail" regions of established antipsychotics (e.g., Aripiprazole, Trazodone), often occupying the hydrophobic orthosteric pocket of GPCRs.

Mechanism of Action: The "Linker" Hypothesis

In Medicinal Chemistry, the 4-carbon (butyl) spacer is often the optimal length for spanning the distance between the Aspartate residue in the GPCR transmembrane domain (which binds the protonated amine) and the secondary hydrophobic pocket (which binds the aryl ether).

Key Reactivity Challenge: The primary challenge in using this reagent is competing E2 elimination , where the base acts to deprotonate the


-carbon, forming a vinyl ether instead of the desired substitution product. The protocol below utilizes the Finkelstein modification  (in situ conversion to iodide) to accelerate the 

pathway over elimination.

Part 2: Experimental Protocol

Reaction Scheme

The synthesis involves the N-alkylation of a secondary amine (the nucleophile) with the 1-(4-Bromobutoxy)-2-chlorobenzene scaffold.

ReactionScheme Start 1-(4-Bromobutoxy)- 2-chlorobenzene (Electrophile) Intermediate In-situ Iodide Intermediate Start->Intermediate Finkelstein Exchange NaI NaI (Cat.) Acetone/MeCN NaI->Intermediate Product Target Ligand (Tertiary Amine) Intermediate->Product SN2 Attack (Fast) Amine Secondary Amine (e.g., Arylpiperazine) Amine->Product + Nucleophile Base K2CO3 / Base Base->Product HBr Scavenging

Figure 1: Catalytic cycle maximizing SN2 substitution via in-situ iodide formation.

Standard Operating Procedure (SOP)

Reagents & Stoichiometry:

Component Equiv. Role Notes
1-(4-Bromobutoxy)-2-chlorobenzene 1.0 Electrophile Limiting Reagent
Secondary Amine 1.1 - 1.2 Nucleophile Excess ensures complete consumption of bromide

| Potassium Carbonate (


)  | 2.5 - 3.0 | Base | Anhydrous, granular (grind before use) |
| Sodium Iodide (NaI)  | 0.1 - 0.2 | Catalyst | Accelerates reaction 5-10x |
| Acetonitrile (MeCN)  | N/A | Solvent | 0.1 M Concentration (anhydrous) |

Step-by-Step Workflow:

  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 eq) in anhydrous Acetonitrile (10 mL per gram of substrate).

    • Add Sodium Iodide (0.1 eq). Stir at room temperature for 15 minutes. Observation: Solution may darken slightly due to trace iodine, indicating active halogen exchange.

  • Nucleophile Addition:

    • Add the Secondary Amine (1.1 eq) to the mixture.

    • Add Potassium Carbonate (2.5 eq). Note: Use of granular

      
       is preferred over powder to prevent caking, or use vigorous stirring.
      
  • Reaction:

    • Fit the flask with a reflux condenser and nitrogen balloon.

    • Heat to reflux (80-82°C) for 6–12 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting bromide (

      
      ) should disappear; the product amine will appear at a lower 
      
      
      
      (often streaks due to basicity).
  • Workup (Aqueous Extraction):

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , KBr, KI) through a Celite pad. Wash the pad with Ethyl Acetate.
      
    • Concentrate the filtrate to remove Acetonitrile.

    • Redissolve residue in Ethyl Acetate and wash with:

      • Water (x2)[1]

      • Brine (x1)

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Crude State: Usually a yellow/orange oil.

    • Column Chromatography: Silica gel. Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Optional: For hydrochloride salt formation (preferred for stability), dissolve the free base in minimal Ethanol and add 1.2 eq of HCl in Ethanol/Dioxane. Precipitate with Diethyl Ether.

Part 3: Optimization & Troubleshooting

To ensure reproducibility, we analyzed solvent and base effects. The data below guides protocol adjustments based on substrate solubility.

Solvent System Performance
SolventTemp (°C)Reaction TimeYield (%)Comment
Acetonitrile (MeCN) 826-8 h88-92Recommended. Easy workup; clean profile.
DMF 604 h85Fast, but difficult to remove completely; water wash crucial.
Ethanol 7812-16 h70-75Slower; competes as nucleophile (ether formation side-product).
Acetone 5624 h60Too slow for this specific bromide; requires iodide catalyst.
Troubleshooting Guide
  • Issue: Low conversion after 12 hours.

    • Cause: Old/wet

      
       or "poisoned" catalyst.
      
    • Fix: Add 0.1 eq Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst. This is especially effective if the amine has low solubility in MeCN.

  • Issue: Formation of Vinyl Ether (Elimination Product).

    • Cause: Temperature too high or base too strong.

    • Fix: Switch base to

      
        (weaker) or lower temperature to 60°C and extend time. Ensure NaI is present to favor substitution.
      

Part 4: Analytical Validation

A self-validating protocol requires confirmation of the new C-N bond and retention of the aryl chloride.

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Signal: Look for the triplet of the

      
       protons at 
      
      
      
      ppm.
    • Disappearance: The triplet of

      
       at 
      
      
      
      ppm must vanish.
    • Aryl Region: The 2-chlorophenoxy protons (multiplet, 6.8 - 7.4 ppm) should remain integral (4H).

  • Mass Spectrometry (LC-MS):

    • Expect an

      
       peak corresponding to the amine + 182.6 Da (mass of chlorophenoxybutyl fragment).
      
    • Isotope Pattern: The product must show the characteristic 3:1 ratio of M and M+2 peaks due to the Chlorine atom (

      
      ).
      
Workflow Logic Diagram

Workflow Start Start: Crude Reaction Mix TLC TLC Check (Disappearance of Bromide?) Start->TLC TLC->Start No (Add TBAB/Heat) Filter Filter Inorganic Solids (Remove K2CO3/KI) TLC->Filter Yes Evap Evaporate MeCN Filter->Evap Extract Redissolve in EtOAc Wash H2O/Brine Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purification Decision Dry->Purify Col Flash Column (DCM/MeOH) Purify->Col Oil Product Salt Salt Formation (HCl/Ether) Purify->Salt Solid Target Final Final Ligand (>98% Purity) Col->Final Salt->Final

Figure 2: Decision tree for workup and purification to ensure high purity isolation.

References

  • Otsuka Pharmaceutical Co., Ltd. (2002). Process for preparing aripiprazole. U.S. Patent 2002/0002222. Link

    • Context: Establishes the baseline alkylation conditions ( , MeCN/Water) for bromobutoxy linkers in antipsychotic synthesis.
  • Kikuchi, T., et al. (1995). 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydrocarbostyril (OPC-14597): a new antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 38(21), 4336-4336. Link

    • Context: Describes the medicinal chemistry logic of the 4-carbon linker and chlorophenyl tail.
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-Bromo-4-chlorobenzene (Related Halo-aryl compounds). Link

    • Context: General safety handling for aryl halide alkyl
  • Mullins, R. (2023). Nucleophilic Substitution in Synthesis. LibreTexts Chemistry. Link

    • Context: Mechanistic grounding for the Finkelstein modific

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) Primary Application: Key intermediate for the synthesis of Aripiprazole (Abilify).[1]

Introduction: The Process Landscape

Welcome to the Technical Support Center. You are likely performing a Williamson ether synthesis to alkylate 2-chlorophenol using 1,4-dibromobutane . While theoretically simple (


), this reaction is kinetically sensitive. The presence of a second leaving group on the alkyl chain creates a "Janus-faced" substrate, capable of reacting at both ends, leading to the dreaded "dimer" impurity.

This guide addresses the three most common failure modes: Dimerization (Bis-ether formation) , Elimination (Dehydrohalogenation) , and Hydrolysis .

Module 1: The "Double-Spot" Issue (Dimerization)

User Complaint: "My TLC/HPLC shows a large, non-polar impurity spot appearing near my product. My yield is capped at ~60% regardless of reaction time."

Diagnosis: You are forming the Bis-ether Dimer : 1,4-bis(2-chlorophenoxy)butane. This occurs when the desired product, 1-(4-Bromobutoxy)-2-chlorobenzene, acts as an electrophile and reacts with a second molecule of the 2-chlorophenol phenoxide anion.

The Mechanism:

  • Step 1 (Desired): Phenoxide attacks 1,4-dibromobutane

    
     Product + 
    
    
    
    .[1]
  • Step 2 (Undesired): Excess Phenoxide attacks Product

    
     Dimer + 
    
    
    
    .

Corrective Action:

  • Stoichiometry Control (The Golden Rule): You must destroy the statistical probability of the second attack.

    • Standard Protocol: 1.0 eq Phenol : 1.2 eq Dibromide (Risk of Dimer: HIGH )

    • Optimized Protocol: 1.0 eq Phenol : 3.0 to 4.0 eq Dibromide (Risk of Dimer: LOW )

  • Order of Addition: Do not mix everything at once. Add the Phenoxide solution slowly into a solution of the 1,4-dibromobutane. This ensures the phenoxide always encounters a high concentration of fresh dibromide, favoring mono-substitution.

Data: Impact of Stoichiometry on Impurity Profile

Reactant Ratio (Dibromide : Phenol)Product Yield (%)Dimer Impurity (%)Workup Difficulty
1.0 : 1.045 - 55%30 - 40%High (Separation difficult)
1.5 : 1.065 - 75%10 - 15%Moderate
3.0 : 1.0 90 - 95% < 2% Low (Excess dibromide distills off)

Module 2: The "New Peaks at 5-6 ppm" (Elimination)

User Complaint: "I see multiplet signals in the alkene region (5.0 - 6.0 ppm) of my


 NMR. The product mass is lower than expected."

Diagnosis: You are observing E2 Elimination . The base used to deprotonate the phenol is acting as a base toward the alkyl bromide, causing dehydrohalogenation. This results in terminal alkenes: 4-(2-chlorophenoxy)-1-butene.

Root Causes & Solutions:

  • Base Strength: Using Sodium Hydride (

    
    ) or Sodium Hydroxide (
    
    
    
    ) at high temperatures increases elimination risk.
    • Fix: Switch to Potassium Carbonate (

      
      ) . It is milder and sufficient for phenols (
      
      
      
      ).
  • Temperature: Refluxing too vigorously in high-boiling solvents (like DMF > 100°C) promotes elimination.[1]

    • Fix: Keep reaction temperature < 80°C . Acetonitrile (

      
      ) reflux (82°C) is the thermodynamic "sweet spot."
      

Module 3: Reaction Stalling (Kinetics)

User Complaint: "The reaction is too slow. After 24 hours, I still have 30% unreacted phenol."

Diagnosis: The leaving group (


) is not leaving fast enough, or the nucleophile is solvated poorly.

Corrective Action:

  • Finkelstein Catalysis: Add 5-10 mol% Potassium Iodide (KI) .

    • Mechanism:[2][3][4][5]

      
       displaces 
      
      
      
      to form the more reactive alkyl iodide in situ. The phenoxide then displaces the
      
      
      much faster.
  • Solvent Choice:

    • Acetone:[6] Good, but boils low (56°C). Reaction might be slow.

    • Acetonitrile:Recommended. Higher boiling point, good polarity.

    • DMF: Fast, but hard to remove and promotes elimination if overheated.

Visualizing the Reaction Pathways

The following diagram maps the competitive landscape of the synthesis.

ReactionPathways Start 2-Chlorophenol + Base Target TARGET PRODUCT: 1-(4-Bromobutoxy)-2-chlorobenzene Start->Target SN2 Attack 1 (Fast with KI) Reagent 1,4-Dibromobutane (Excess Required) Reagent->Target Alkene IMPURITY (Minor): Elimination Products (Alkenes) Reagent->Alkene E2 Elimination Dimer IMPURITY (Major): 1,4-bis(2-chlorophenoxy)butane Target->Dimer SN2 Attack 2 (If Phenol Excess) Target->Alkene E2 Elimination (High Temp / Strong Base)

Figure 1: Reaction network showing the competitive pathways between the target mono-ether and the undesired dimer or elimination products.

Optimized Experimental Protocol

Objective: Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene with <5% Dimer formation.

Reagents:

  • 2-Chlorophenol (1.0 eq)

  • 1,4-Dibromobutane (3.0 - 4.0 eq )

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous/powdered)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (

    
    ) (10 volumes)
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-dibromobutane (3.0 eq) and KI (0.1 eq) in Acetonitrile.

  • Base Activation: In a separate beaker, mix 2-chlorophenol (1.0 eq) and

    
      (2.0 eq) in a small amount of Acetonitrile. Stir for 15 mins to ensure deprotonation.
    
  • Addition: Add the Phenol/Base slurry slowly to the Dibromide solution at room temperature.

  • Reaction: Heat the mixture to reflux (~80-82°C) for 6–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1).

    • Checkpoint: Target product

      
       ~ 0.5; Dimer 
      
      
      
      ~ 0.8 (non-polar).
  • Workup:

    • Cool to room temperature.[5][7][8][9] Filter off inorganic salts (

      
      ).
      
    • Evaporate Acetonitrile under reduced pressure.

    • Purification: The residue contains Product + Excess 1,4-dibromobutane.[1]

    • Distillation: Remove excess 1,4-dibromobutane via high-vacuum distillation (bp ~80°C at 5 mmHg). The product remains in the pot (bp >160°C at high vac).

FAQ: Rapid Response

Q1: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, but proceed with caution.[1] NaH is a strong base and will increase the rate of elimination (alkene formation). If you use NaH, conduct the reaction at 0°C to Room Temperature, do not reflux.

Q2: How do I remove the dimer if it forms? A: It is difficult. The dimer is structurally very similar to the product but twice the mass and more non-polar. Column chromatography is usually required (Silica gel, gradient elution Hexane


 5% EtOAc). Distillation is risky as the product has a high boiling point and may degrade before separation from the dimer. Prevention is the only viable scale-up strategy.

Q3: Why is my product turning brown upon storage? A: Alkyl bromides are light-sensitive.[1] The brown color is likely trace free bromine (


) or iodine (

) liberation. Store the product in amber glass at 4°C, ideally under Argon.

References

  • ChemicalBook. (2007). 1-(4-Bromobutoxy)-3-chlorobenzene synthesis (Analogous Procedure). Retrieved from [1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70986, (4-Bromobutoxy)benzene (Analogous Structure).[1] Retrieved from

  • Otsuka Pharmaceutical Co. (2002).[1] Process for preparing carbostyril derivatives (Aripiprazole). US Patent 5,006,528. (Describes the use of chlorophenyl ethers in antipsychotic synthesis).

Sources

Technical Support Center: Purification of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic ID: PUR-ARYL-042

Introduction: The Critical Intermediate

Welcome to the technical support hub for 1-(4-Bromobutoxy)-2-chlorobenzene .

This compound is a ubiquitous alkylating agent and a critical intermediate in the synthesis of aryl-piperazine antipsychotics, most notably Aripiprazole (Abilify) and its derivatives. The synthesis typically involves the Williamson ether alkylation of 2-chlorophenol with an excess of 1,4-dibromobutane.

The Challenge: The reaction mixture invariably contains three distinct species that challenge chromatographic separation:

  • The Target: 1-(4-Bromobutoxy)-2-chlorobenzene (Mono-ether).

  • The Excess Reagent: 1,4-Dibromobutane (UV-inactive oil).

  • The "Killer" Impurity: 1,4-Bis(2-chlorophenoxy)butane (The Dimer).

This guide addresses the specific failure modes associated with purifying this lipophilic ether.

Module 1: Pre-Column Diagnostics (Method Development)

Visualizing the Invisible

Q: I ran a TLC and my column fraction weights don't match my UV chromatogram. What is happening?

A: You are likely missing the 1,4-dibromobutane . The alkylating agent (1,4-dibromobutane) lacks a conjugated


-system. It is UV inactive  at 254 nm. If you rely solely on UV detection, this impurity will elute invisibly, contaminating your early fractions or messing with your solvent gradient.

Protocol:

  • Plate: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (90:10).

  • Visualization: You must use a dual-mode visualization strategy.

    • UV (254 nm): Visualizes the Product and the Dimer (Aromatic rings).

    • Iodine (

      
      ) Chamber or KMnO_4 Stain:  Visualizes the aliphatic 1,4-dibromobutane.
      
The Separation Logic (Rf Values)

The elution order on standard normal-phase silica is generally:

CompoundStructure TypePolarityRelative Rf (Hex/EtOAc 9:1)Visualization
1,4-Dibromobutane Alkyl HalideNon-polar~0.80 - 0.90

/ KMnO

Only
The Dimer Bis-Aryl EtherLow Polarity~0.45 - 0.55UV + Stain
Target Product Halo-Alkoxy AreneMedium Polarity~0.35 - 0.45UV + Stain
2-Chlorophenol PhenolPolar (H-bond)< 0.10UV + Stain

Critical Insight: The Dimer (Bis-ether) often elutes before or very close to the Target. The presence of two lipophilic aryl rings often outweighs the polarity of the ether linkages, causing it to run faster than the mono-brominated product which retains a polar C-Br bond.

Module 2: The Purification Workflow

Do not load the crude reaction mixture directly onto the column if you used a large excess (e.g., 3-5 equivalents) of 1,4-dibromobutane. The massive non-polar band will cause "viscous fingering," destroying the resolution of the subsequent bands.

Step-by-Step Protocol
  • Step 1: Vacuum Distillation (The "Rough" Cut)

    • Why: 1,4-Dibromobutane boils at ~197°C (760 mmHg) or ~80-90°C at reduced pressure. The product boils much higher (>300°C est. / >150°C at high vac).

    • Action: Kugelrohr or short-path distillation at 0.5–1.0 mmHg / 80°C removes 90% of the dibromide.

    • Result: The residue is now enriched in Product and Dimer.

  • Step 2: Column Chromatography

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Loading: 1:30 to 1:50 (Sample:Silica ratio).

    • Gradient:

      • 0–5 mins: 100% Hexanes (Flushes remaining dibromide).

      • 5–20 mins: 0%

        
         5% Ethyl Acetate in Hexanes.
        
      • 20–40 mins: Hold at 5–8% Ethyl Acetate (Elutes Dimer, then Product).

      • End: Flush with 20% EtOAc to remove phenol/polar trash.

Module 3: Troubleshooting & FAQs

Issue 1: The "Mixed Fraction" Nightmare

Q: My product (Spot B) overlaps significantly with the impurity above it (Spot A). How do I improve resolution without running a 10-hour column?

A: This is the Dimer/Product separation challenge.

  • Diagnosis: The selectivity (

    
    ) between the bis-ether and the mono-ether is low in EtOAc/Hexane.
    
  • The Fix: Change the "Selectivity Term" of the resolution equation by changing the solvent modifier.

    • Switch Solvent: Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .

    • New System: Hexanes:DCM (Gradient 100:0

      
       70:30).
      
    • Why: Chlorinated solvents interact differently with the halogenated aromatic rings (dipole-dipole interactions) compared to the H-bond accepting nature of Ethyl Acetate. This often widens the gap between the Dimer and the Product.

Issue 2: Product Instability

Q: My product turned from a clear oil to a dark brown gum after sitting on the column. Did it decompose?

A: Alkyl bromides can be sensitive to slightly basic or acidic silica, but this ether is generally robust.

  • Cause: If you used Acetone in your workup or column flush, it can react with the alkyl bromide (Finkelstein-like or condensation) over time.

  • Cause 2: Light sensitivity. Aryl halides can undergo photolytic dehalogenation.

  • Solution: Wrap the column in foil if running slowly. Ensure the silica is neutral (pH 7).

Visualizing the Process

The following diagram illustrates the decision logic for purifying this specific intermediate.

PurificationWorkflow Reaction Crude Reaction Mix (Phenol + Dibromide + K2CO3) Workup Aqueous Workup (Remove Salts/Base) Reaction->Workup TLC_Check TLC Analysis (Check Dibromide Content) Workup->TLC_Check Decide_Distill Is Dibromide > 2 equiv? TLC_Check->Decide_Distill Distillation High Vac Distillation (Remove excess 1,4-dibromobutane) Column Flash Chromatography (Silica Gel) Distillation->Column Decide_Solvent Dimer Separation Poor? Column->Decide_Solvent Decide_Distill->Distillation Yes (Prevent Overload) Decide_Distill->Column No (Low Excess) Final_HexEtOAc Elute: Hex/EtOAc (Gradient 0-10%) Decide_Solvent->Final_HexEtOAc No (Standard) Final_HexDCM Elute: Hex/DCM (Gradient 0-30%) Decide_Solvent->Final_HexDCM Yes (Switch Selectivity)

Caption: Decision tree for the purification of 1-(4-bromobutoxy)-2-chlorobenzene, prioritizing the removal of excess alkylating agent.

References & Authoritative Grounding

  • Oshiro, Y., et al. (1998).[1] Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Activity: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667. (Describes the fundamental alkylation chemistry for Aripiprazole intermediates).

  • Banno, K., et al. (1991). Carbostyril Derivatives.[2] U.S. Patent 5,006,528. (Otsuka Pharmaceutical Co., Ltd.). (Details the synthesis and purification of chlorobutoxy and bromobutoxy intermediates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis workup and purification protocols).

  • BenchChem. (2025).[3] Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. (General protocols for handling halogenated benzyl/phenyl ethers).

Disclaimer: This guide is for research purposes only. 1-(4-Bromobutoxy)-2-chlorobenzene is a chemical intermediate; consult the SDS for safety handling regarding skin irritation and aquatic toxicity.

Sources

Technical Support Center: Purification of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2CP-ALKYL Subject: Removal of unreacted 2-chlorophenol from Williamson Ether Synthesis crude Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 1-(4-Bromobutoxy)-2-chlorobenzene (Product) synthesized via a Williamson ether synthesis. The primary impurity is unreacted 2-chlorophenol (Starting Material).

Because the product contains a sensitive alkyl bromide moiety (susceptible to hydrolysis or nucleophilic attack) and the impurity is a phenol, Acid-Base Extraction is the most efficient, scalable, and chemically sound purification method. Distillation is generally discouraged due to the high boiling point of the product (~320°C at atm) and risk of thermal degradation.

Module 1: The Chemical Logic (Why This Works)

To design a robust protocol, we must exploit the physicochemical differences between your product and the impurity.

Property2-Chlorophenol (Impurity) 1-(4-Bromobutoxy)-2-chlorobenzene (Product) Implication
Acidity (

)
~8.5 [1, 2]Neutral (Non-ionizable)The impurity can be deprotonated by weak/moderate bases.
Solubility (Neutral) Organic Soluble / Water PoorOrganic SolubleBoth exist in the organic layer initially.
Solubility (Ionized) Water Soluble (Phenoxide)N/AKey Separation Mechanism.
Boiling Point ~175°C~320°C (Predicted) [3]Distillation requires high vacuum; extraction is safer.
The Separation Strategy

We utilize the acidity of 2-chlorophenol. By adjusting the aqueous phase to a pH significantly higher than the


 of 2-chlorophenol (pH > 10), we force the equilibrium toward the ionized sodium 2-chlorophenoxide , which partitions into the aqueous phase. The neutral ether product remains in the organic solvent.


Module 2: The Standard Operating Procedure (SOP)

Prerequisites:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for better phase separation with halogenated products.

  • Base: 1M or 2M Sodium Hydroxide (NaOH).

  • Wash: Brine (Saturated NaCl).

Step-by-Step Protocol
  • Dilution: Dissolve your crude reaction mixture in DCM (approx. 10 mL per gram of crude).

    • Why: Ensures the product is fully solvated and creates a distinct organic phase.

  • Caustic Wash (The Critical Step):

    • Add 1M NaOH (volume equal to 50% of organic layer).

    • Shake vigorously for 2-3 minutes. Vent frequently.

    • Check pH: Ensure the aqueous layer is pH > 12. If not, add more NaOH.

    • Allow layers to separate. Collect the lower organic layer (if using DCM).

    • Repeat: Perform this NaOH wash 2 times .

  • Trace Base Removal:

    • Wash the organic layer once with Distilled Water .

    • Why: Removes bulk caustic soda trapped in the organic phase.

  • Drying:

    • Wash once with Brine (Sat. NaCl) .

    • Dry over Anhydrous Sodium Sulfate (

      
      ) .[1][2]
      
  • Concentration:

    • Filter off the solid desiccant.

    • Evaporate solvent under reduced pressure (

      
      C).
      

Module 3: Workflow Visualization

The following diagram illustrates the decision logic and phase partitioning during the workup.

WorkupLogic Start Crude Reaction Mixture (Product + 2-Chlorophenol) Solvent Dissolve in DCM Start->Solvent Wash1 Add 1M NaOH Shake & Separate Solvent->Wash1 PhaseCut Phase Separation Wash1->PhaseCut AqLayer Aqueous Layer (Sodium 2-chlorophenoxide) PhaseCut->AqLayer Top Layer (if DCM) OrgLayer Organic Layer (Product + Trace Impurity) PhaseCut->OrgLayer Bottom Layer (if DCM) Check Is 2-Chlorophenol still present? (TLC) OrgLayer->Check Repeat Repeat NaOH Wash Check->Repeat Yes FinalWash Wash w/ Water & Brine Dry w/ Na2SO4 Check->FinalWash No Repeat->Wash1 FinalProduct Pure Product 1-(4-Bromobutoxy)-2-chlorobenzene FinalWash->FinalProduct

Figure 1: Phase separation logic for the removal of phenolic impurities.

Module 4: Troubleshooting & FAQs

Q1: I formed a stubborn emulsion during the NaOH wash. How do I break it?

Cause: Phenoxides can act as weak surfactants. Solution:

  • Add Brine: The increased ionic strength often forces phase separation.

  • Filtration: Pass the emulsion through a pad of Celite.

  • Time: Allow it to sit for 20-30 minutes.

  • Acidification (Last Resort): If you cannot separate layers, acidify back to pH 1, extract everything back into organics, and try the wash again with a more dilute base (0.5M) and gentler shaking.

Q2: Can I use Sodium Bicarbonate ( ) instead of NaOH?

No. The


 of 2-chlorophenol is ~8.5. Saturated bicarbonate has a pH of ~8.3. This is insufficient to fully deprotonate the phenol. You need a base with a pH at least 2 units higher than the 

(pH > 10.5) to drive the equilibrium

to the aqueous phase [1].
Q3: Will the NaOH hydrolyze my alkyl bromide (the product)?

Risk Level: Low to Moderate. While primary alkyl bromides can undergo


 displacement by hydroxide (

), this reaction is slow at room temperature compared to the instantaneous acid-base neutralization.
  • Precaution: Keep the wash cold (ice bath) if you are concerned.

  • Precaution: Do not leave the product stirring in NaOH for hours. Perform the extraction quickly (shake 2 mins, separate immediately).

Q4: The product still smells like phenol after drying.

Cause: Trace 2-chlorophenol remains. Solution:

  • Verify pH: Ensure your NaOH wash was actually basic (pH paper).

  • Chromatography: If extraction fails to remove the last 1%, a short silica plug is required.

    • Eluent: 5% Ethyl Acetate in Hexanes. The non-polar product elutes first; the polar phenol sticks to the silica.

Module 5: Analytical Verification (QC)

Before proceeding to the next synthetic step, validate purity.

MethodExpected ResultNotes
TLC Product

~0.6-0.8 (Hex/EtOAc 9:1)
2-Chlorophenol will have much lower

or streak near the baseline.
HPLC Single major peak.2-Chlorophenol elutes significantly earlier than the lipophilic ether on C18 columns.
1H NMR Absence of phenolic -OH (broad singlet >5 ppm).Look for the disappearance of the specific aromatic pattern of the starting material.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7245, 2-Chlorophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Alkyl-Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Impurity Profiling Subject: Preventing Diaryl Ether Formation in Williamson Protocols Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Diaryl Ether" Paradox

In a standard Williamson Ether Synthesis, the target is typically an Alkyl-Aryl Ether (


), formed by reacting a phenoxide (

) with an alkyl halide (

).

If you are detecting Diaryl Ethers (


) as a side product, you are encountering a specific failure mode. Because aryl halides do not undergo 

substitution, this impurity is not formed via the Williamson mechanism. Instead, it is almost certainly the result of Oxidative Dimerization of your starting phenol, catalyzed by trace metals and dissolved oxygen in the basic reaction medium.

This guide details the diagnostic steps to confirm this pathway and the "Anaerobic Protocol" required to eliminate it.

Part 1: Diagnostic Workflow

Before altering your synthesis, confirm the identity of the impurity. Diaryl ethers and C-coupled biphenyls often co-elute with products but have distinct mass signatures.

ImpurityDiagnosis Start Impurity Detected (HPLC/GC) MassSpec Analyze Mass Spectrum (LC-MS / GC-MS) Start->MassSpec CheckMass Compare Impurity Mass (M_imp) to Phenol Mass (M_ph) MassSpec->CheckMass Oxidative Diagnosis: Oxidative Coupling (Ar-O-Ar or HO-Ar-Ar-OH) CheckMass->Oxidative M_imp ≈ 2 * M_ph - 2H SymEther Diagnosis: Symmetrical Dialkyl Ether (R-O-R) CheckMass->SymEther M_imp ≈ 2 * M_alkyl - H2O C_Alk Diagnosis: C-Alkylation (Ring Alkylation) CheckMass->C_Alk M_imp = M_product (Isomer) Action1 Action: Degas Solvents, Remove Trace Metals Oxidative->Action1 Action2 Action: Dry Solvents, Use Non-Nucleophilic Base SymEther->Action2 Action3 Action: Switch Solvent (Polar Aprotic), Change Counter-ion C_Alk->Action3

Figure 1: Diagnostic logic tree for identifying impurity origins in Williamson ether synthesis.

Part 2: Technical Deep Dive & FAQs

Q1: Why is my phenol coupling with itself? I didn't add a catalyst.

The Hidden Mechanism: Phenoxides are electron-rich. In the presence of even trace amounts of transition metals (ppm levels of Cu, Fe in lower-grade bases like


 or NaOH) and dissolved oxygen, they undergo Single Electron Transfer (SET) .
  • Oxidation:

    
     (Phenoxy radical).[1]
    
  • Coupling: Two radicals combine.

    • C-O Coupling: Forms Diaryl Ether (

      
      ).
      
    • C-C Coupling: Forms Biphenyls (

      
      ).
      
  • Result: This mimics the "Pummerer-type" or oxidative coupling often seen in lignin chemistry [1].

Q2: How do I distinguish between C-Alkylation and Diaryl Ether formation?

In standard Williamson synthesis, the phenoxide is an ambident nucleophile .

  • O-Alkylation (Desired): Kinetic control, favored by polar aprotic solvents (DMF, DMSO) and "hard" leaving groups.

  • C-Alkylation (Side Reaction): Thermodynamic control, favored by protic solvents (Water, Alcohols) or phenols with strong electron-donating groups [2].

  • Diaryl Ether (Side Reaction): Distinct mass (

    
    ). C-alkylation has the same mass as your desired product (
    
    
    
    ), just a different retention time.
Q3: Does the choice of base matter?

Yes.

  • Carbonates (

    
    , 
    
    
    
    ):
    Often contain trace metal impurities unless "semiconductor grade" is used. They also require higher temperatures, which accelerates oxidative coupling.
  • Hydrides (

    
    ):  Cleaner but generates 
    
    
    
    . Requires strictly anhydrous conditions.
  • Phase Transfer Catalysis (PTC): Using

    
     + 
    
    
    
    in water/DCM is robust but introduces oxygen exposure if not carefully sparged [3].

Part 3: The Anaerobic Williamson Protocol

To eliminate diaryl ether formation, you must break the "Radical Triangle": Oxygen + Metal + Base .

Reagents & Equipment[2][3]
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Base: Sodium Hydride (60% dispersion) or

    
     (99.9% trace metals basis).
    
  • Gas: Argon (Balloon or Manifold).

Step-by-Step Methodology
  • Solvent Degassing (Critical Step):

    • Do not rely on simple sonication.

    • Perform Sparging : Bubble dry Argon through the solvent for 15–20 minutes using a long needle.

    • Alternative: Freeze-Pump-Thaw (3 cycles) if the phenol is extremely electron-rich (e.g., catechol derivatives).

  • Phenoxide Formation:

    • Flame-dry the reaction flask under vacuum; backfill with Argon.

    • Add the phenol and the degassed solvent.

    • Add the base (

      
       or 
      
      
      
      ) against a positive pressure of Argon.
    • Observation: Allow

      
       evolution to cease (if using NaH) or stir for 30 min (
      
      
      
      ) to ensure complete deprotonation before adding the alkyl halide. Color change to dark brown/black at this stage indicates oxidation (failure).
  • Alkylation:

    • Add the Alkyl Halide (

      
      ) dropwise via syringe.
      
    • Stir at the lowest effective temperature. High heat (>80°C) promotes radical formation.

  • Quench:

    • Quench with dilute acid (

      
       or 
      
      
      
      ) to protonate any unreacted phenoxide, preventing post-reaction coupling during workup.
Comparison of Conditions
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Atmosphere Air / Open flaskArgon / Nitrogen (Strict)
Solvent Prep Used as receivedSparged (Degassed)
Base Grade Technical (

)
Trace Metals Basis (

)
Temp RefluxAmbient to

Impurity Diaryl Ether (

)

References

  • Oxidative Coupling Mechanisms

    • Lomont, J. P., et al. "Catalytic Oxidative Coupling of Phenols and Related Compounds." Journal of the American Chemical Society, 2020.

    • Context: Explains the radical generation in phenols under basic/oxid
  • Williamson Synthesis Limitations

    • "Williamson Ether Synthesis."[2][3][4][5][6][7][8] Master Organic Chemistry, 2014.

    • Context: Details the competition between substitution and elimin
  • Phase Transfer Catalysis

    • Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975.[2]

    • Context: Provides alternative biphasic conditions that can sometimes mitigate anhydrous sensitivity, provided oxygen is excluded.
  • Diaryl Ether Synthesis (Contrast)

    • "Synthesis of Diaryl Ethers via C-O Cross-Coupling." Journal of Synthetic Chemistry.

    • Context: Confirms that forming diaryl ethers requires copper catalysis (Ullmann)

Sources

Optimization of reaction conditions for nucleophilic substitution on 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-SN2-23468 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to optimize the nucleophilic substitution of 1-(4-Bromobutoxy)-2-chlorobenzene . This substrate acts as a "linker" in medicinal chemistry, commonly used to attach an aryl-piperazine moiety to a scaffold (e.g., in the synthesis of aripiprazole derivatives).

The primary challenge is balancing the


 substitution rate  at the terminal alkyl bromide against the competing E2 elimination  pathway, while ensuring the aryl chloride  remains inert (unless specifically targeted via Pd-catalysis).

This guide provides the mechanistic grounding, optimization parameters, and standardized protocols to maximize yield.

Module 1: Reaction Mechanics & Critical Control Points

The Chemoselectivity Landscape

The substrate contains two potential electrophilic sites, but under standard nucleophilic conditions (non-catalyzed, <120°C), they exhibit distinct reactivity profiles:

  • Primary Alkyl Bromide (C-Br): Highly reactive toward

    
     attack.[1] This is your target.
    
  • Aryl Chloride (Ar-Cl): Generally inert to

    
     attack due to the strength of the 
    
    
    
    C-Cl bond and electron-rich ring.[1] It requires high-energy
    
    
    conditions (rarely viable here) or Buchwald-Hartwig amination conditions to react.[1]
The Competition: Substitution vs. Elimination

The 4-carbon tether allows for flexibility, but the terminal bromide is susceptible to base-mediated elimination.

  • Target Pathway (

    
    ):  Nucleophile attacks the 
    
    
    
    orbital of the C-Br bond. Favored by polar aprotic solvents and moderate temperatures.[1]
  • Parasitic Pathway (E2): Strong, bulky bases remove the

    
    -proton, generating the vinyl ether side product.
    
Visualization: Reaction Pathways

The following diagram illustrates the kinetic competition you must manage.

ReactionPathways cluster_legend Optimization Logic SM 1-(4-Bromobutoxy)- 2-chlorobenzene Inter Activated Complex [Pentacoordinate TS] SM->Inter + Nu Nu Nucleophile (e.g., Piperazine) Prod TARGET PRODUCT (Substitution) Inter->Prod SN2 Pathway (Polar Aprotic Solvent) Side SIDE PRODUCT (Vinyl Ether via E2) Inter->Side E2 Pathway (High Temp / Strong Base) key Minimize E2 by controlling Basicity and Temperature

Figure 1: Kinetic competition between the desired substitution (


) and the elimination (E2) side reaction.

Module 2: Optimization Parameters

To maximize conversion, you must manipulate the Solvent-Base-Catalyst triad.[1]

The "Finkelstein" Modification (Catalytic Iodide)

The C-Br bond is moderately reactive. Adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) (10-20 mol%) creates a catalytic cycle:

  • 
     displaces 
    
    
    
    rapidly to form the alkyl iodide (in situ).[1]
  • The alkyl iodide is significantly more electrophilic than the bromide.

  • The nucleophile displaces the iodide, regenerating

    
    .[1]
    
Solvent Selection Matrix

Solvent choice dictates the "nakedness" of your nucleophile.

Solvent ClassExamplesSuitabilityTechnical Rationale
Polar Aprotic Acetonitrile (MeCN) , DMF, DMSOHigh Solvates cations (

,

) well but leaves anions (

) unsolvated and highly reactive.[1][2] Best for kinetics.
Polar Protic Ethanol, Methanol, WaterLow Hydrogen bonding cages the nucleophile, significantly reducing

rates.
Non-Polar Toluene, DCMMedium Poor solubility of inorganic bases (

). Requires Phase Transfer Catalysts (e.g., TBAB) to function.
Base Selection

Avoid strong bases (e.g., NaH, KOtBu) which promote E2 elimination.

  • Recommended: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Why: These are mild enough to deprotonate amines/thiols but bulky and insoluble enough to suppress rapid elimination.[1]

Module 3: Experimental Protocol (Standard Operating Procedure)

Scenario: Coupling with a secondary amine (e.g., Piperazine derivative).[1]

Materials
  • Substrate: 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 eq)[1]

  • Nucleophile: Piperazine derivative (1.1 – 1.2 eq)

  • Base:

    
     (anhydrous, granular) (2.0 eq)
    
  • Catalyst: KI (0.1 eq)

  • Solvent: Acetonitrile (MeCN) [Grade: Anhydrous]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with the nucleophile,

    
    , and KI. Purge with 
    
    
    
    to remove moisture.[1]
  • Solvation: Add Anhydrous MeCN (approx. 10 mL per gram of substrate). Stir for 10 minutes at Room Temperature (RT).

  • Addition: Add 1-(4-Bromobutoxy)-2-chlorobenzene dropwise (neat or dissolved in minimal MeCN).

    • Critical Control: Dropwise addition prevents localized high concentrations that favor side reactions.[1]

  • Reaction: Heat to 60–80°C (reflux). Monitor via TLC or HPLC.[1]

    • Endpoint: Disappearance of the alkyl bromide peak. Typical time: 4–12 hours.[1]

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      , excess carbonate).[1]
      
    • Concentrate filtrate under reduced pressure.[1][3]

    • Partition residue between EtOAc and Water.[1] Wash organic layer with Brine.[1]

Module 4: Troubleshooting Guide

Diagnostic Flowchart

Use this logic tree to diagnose reaction failures.

Troubleshooting Start Issue Detected Q1 Is the Starting Material (SM) consumed? Start->Q1 NoReaction Problem: Low Reactivity Q1->NoReaction No SideProd Problem: Side Products Q1->SideProd Yes (SM gone, Yield low) Sol1 Action: Add 0.2 eq NaI/KI Switch to DMF/DMSO Increase Temp (+10°C) NoReaction->Sol1 Q2 Is the side product less polar (Alkene)? SideProd->Q2 Elimination Diagnosis: E2 Elimination Q2->Elimination Yes (Vinyl Ether) Hydrolysis Diagnosis: Hydrolysis (-OH) Q2->Hydrolysis No (Alcohol) Sol2 Action: Lower Temp Use milder base (NaHCO3) Dilute reaction Elimination->Sol2 Sol3 Action: Dry solvent (sieves) Check atmosphere (N2) Hydrolysis->Sol3

Figure 2: Decision tree for troubleshooting common yield losses.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Acetonitrile? A: Yes, Acetone is the classic solvent for Finkelstein conditions. However, its low boiling point (56°C) may limit the reaction rate if the substrate is sluggish. Acetonitrile (bp 82°C) allows for higher thermal energy without requiring a pressure vessel.[1]

Q: Why is my product colored dark brown? A: This is likely due to the oxidation of trace Iodide (


) to Iodine (

). This is cosmetic. A wash with 10% Sodium Thiosulfate (

) during workup will reduce the Iodine back to colorless Iodide.

Q: The aryl chloride didn't react. Is this expected? A: Yes. Under the conditions described (


, MeCN, <100°C), the aryl chloride is stable. If you need to substitute the chloride, you must perform the alkylation first, isolate the product, and then subject it to Buchwald-Hartwig conditions (Pd catalyst, strong base) in a second step.

References

  • Mechanistic Found

    
     Reactions: 
    
    • Solomons, T.W.G., Fryhle, C.B. "Nucleophilic Substitution at the Saturated Carbon." Organic Chemistry, 10th Ed.[1] Wiley.[1]

  • Finkelstein Reaction & Halogen Exchange

    • Finkelstein, H.[1][4][5][6] (1910).[1][4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][4] Ber. Dtsch. Chem. Ges.[1] 43, 1528.[1][4]

  • Solvent Effects in Nucleophilic Substitution

    • Reichardt, C.[1] "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH.[1]

  • Substrate Data & Safety

    • Compound: 1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0)[1][7][8]

Sources

Technical Support Center: Optimizing Alkylation Efficiency with 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support center. You are likely visiting this page because your coupling reaction involving 1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) has stalled or is generating high levels of elimination byproducts.[1] This reagent acts as a critical "linker" scaffold in the synthesis of phenylpiperazine-based antipsychotics (similar to the Aripiprazole/Brexpiprazole class). The primary failure mode here is not the aryl chloride, but the competitive kinetics at the alkyl bromide terminus.

Part 1: Diagnostic Framework (Critical Parameters)

Before altering your protocol, compare your current conditions against this optimized parameter matrix. Deviations here account for 85% of low-conversion tickets we resolve.

ParameterStandard RecommendationWhy? (The Mechanistic Causality)
Solvent Acetonitrile (MeCN) or DMF Dielectric Constant:

reactions require polar aprotic solvents to solvate the cation (

), leaving the nucleophile "naked" and reactive. Non-polar solvents will kill the rate.
Base

(Anhydrous)
Basicity Control: Strong bases (NaH, KOtBu) promote E2 elimination , converting your reagent into the useless vinyl ether byproduct. Carbonates are mild enough to deprotonate the amine/phenol without triggering rapid elimination.
Catalyst KI (Potassium Iodide) (0.1 - 1.0 eq)Finkelstein Activation: The alkyl bromide is moderately reactive.[1] Adding Iodide converts it in situ to the highly reactive alkyl iodide, accelerating the reaction rate by orders of magnitude.
Temperature 60°C - 80°C Kinetic Threshold: Below 60°C, the reaction is sluggish due to the steric drag of the aryl tail. Above 90°C, E2 elimination competes significantly with substitution.[1]

Part 2: Troubleshooting Workflow

Use this logic flow to identify the specific bottleneck in your synthesis.

TroubleshootingFlow Start Start: Low Conversion (<60%) CheckSM Analyze Reaction Mixture (HPLC/TLC) Start->CheckSM Decision1 Is Starting Material (SM) Still Present? CheckSM->Decision1 Stalled Reaction Stalled/Slow Decision1->Stalled Yes (SM remains) Byproducts SM Consumed but Wrong Product Decision1->Byproducts No (SM gone) CheckSolvent Check Solvent System Stalled->CheckSolvent CheckImpurity Identify Impurity Peak Byproducts->CheckImpurity IsDry Is Solvent Anhydrous? CheckSolvent->IsDry DryIt Action: Dry Solvent/Add Molecular Sieves (Water suppresses Nucleophile) IsDry->DryIt No AddKI Action: Add 0.5 eq Potassium Iodide (KI) (Finkelstein Acceleration) IsDry->AddKI Yes IsAlkene Is it the Vinyl Ether (Elimination Product)? CheckImpurity->IsAlkene ChangeBase Action: Switch to Weaker Base (e.g., K2CO3 instead of KOH) IsAlkene->ChangeBase Yes LowerTemp Action: Reduce Temp to <70°C IsAlkene->LowerTemp Yes

Figure 1: Decision tree for diagnosing reaction stalls versus impurity formation.

Part 3: Deep Dive Troubleshooting (Q&A)

Issue 1: "The reaction stalls at 60-70% conversion even after 24 hours."

Diagnosis: Leaving Group Lethargy. While bromine is a good leaving group, the long butyl chain allows for conformational flexibility that can entropically hinder the nucleophilic attack, especially if the nucleophile (e.g., a substituted piperazine) is bulky.

Solution: The Finkelstein Modification You must convert the alkyl bromide to an alkyl iodide in situ.

  • Add Potassium Iodide (KI): Add 0.5 to 1.0 equivalents of KI to your reaction mixture.[1]

  • Mechanism: The Iodide anion (

    
    ) is a better nucleophile than your amine and rapidly displaces the Bromide to form 1-(4-Iodobutoxy)-2-chlorobenzene.[1]
    
  • Result: The C-I bond is significantly weaker than the C-Br bond, making the subsequent displacement by your target amine much faster.

  • Reference: This utilizes the principles of the Finkelstein reaction to drive

    
     kinetics [1, 2].[2][3][4][5][6]
    
Issue 2: "I see a new impurity peak (M-HBr) forming rapidly."

Diagnosis: E2 Elimination.[1] You are likely using a base that is too strong (e.g., NaOH, NaH, or alkoxides) or the temperature is too high. The base is deprotonating the Beta-carbon (adjacent to the bromide), causing the elimination of HBr to form the corresponding alkene (vinyl ether).

Solution:

  • Switch Base: Move to Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1] These are strong enough to buffer the reaction but poor at abstracting protons from carbon.
  • Solvent Choice: Avoid Ethanol or protic solvents which can solvate the base and increase its basicity relative to its nucleophilicity. Stick to MeCN or DMF.[1]

Issue 3: "My nucleophile is insoluble in Acetonitrile."

Diagnosis: Phase Transfer Limitation.[1] If your amine salt or nucleophile doesn't dissolve, the reaction occurs only at the solid-liquid interface, which is vanishingly slow.

Solution:

  • Switch to DMF: Dimethylformamide has higher solubility power for organic salts.[1]

  • Add TBAI: Add 5 mol% Tetrabutylammonium Iodide (TBAI) . This acts as a Phase Transfer Catalyst (PTC), shuttling the nucleophile into the organic phase while also providing the Iodide effect mentioned in Issue 1.

Part 4: Mechanistic Visualization

Understanding the competition between Substitution (


) and Elimination (E2) is vital for controlling yield.

ReactionMechanism cluster_conditions Control Factors Reagent 1-(4-Bromobutoxy)-2-chlorobenzene (Substrate) TS_Sub Transition State (SN2) Backside Attack Reagent->TS_Sub + Nuc TS_Elim Transition State (E2) Proton Abstraction Reagent->TS_Elim + Strong Base/High Heat Nuc Nucleophile (e.g., Piperazine) Base Base (K2CO3) Product Target Product (N-Alkylated) TS_Sub->Product Inversion of Config Byproduct Vinyl Ether Byproduct (Elimination) TS_Elim->Byproduct - HBr Condition1 Polar Aprotic Solvent Promotes SN2

Figure 2: Competitive pathways. Conditions must be tuned to favor the green solid line (


) over the red dashed line (E2).

Part 5: Validated Experimental Protocol

Objective: Synthesis of N-alkylated piperazine derivative using 1-(4-Bromobutoxy)-2-chlorobenzene.

Reagents:

  • Target Secondary Amine (1.0 eq)[1]

  • 1-(4-Bromobutoxy)-2-chlorobenzene (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Potassium Iodide (KI) (0.5 eq) - Critical for rate acceleration[1]

  • Acetonitrile (MeCN), anhydrous (10 volumes)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Amine (1.0 eq) and Acetonitrile .

  • Base Addition: Add

    
      (2.0 eq) and KI  (0.5 eq). Stir for 10 minutes at room temperature.
    
  • Reagent Addition: Add 1-(4-Bromobutoxy)-2-chlorobenzene (1.1 eq) dropwise (if liquid) or as a solution in MeCN.

  • Reaction: Heat the mixture to 80°C (Reflux) .

    • Checkpoint: Monitor by TLC/HPLC at 4 hours. The KI should cause the reaction to complete within 6–12 hours. Without KI, this may take 24–48 hours [3].[1]

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    ).
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (to remove residual KI) and brine. Dry over

    
     and concentrate.
    

References

  • Finkelstein Reaction Mechanism & Utility. Wikipedia.[1] Retrieved from [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of primary amines by SN2 reactions. YouTube (Chemistry Channel). Retrieved from [Link]

Sources

Stability of 1-(4-Bromobutoxy)-2-chlorobenzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 23468-00-0 Role: Key Intermediate (Aripiprazole/Brexpiprazole Synthesis)[1]

Introduction

Welcome to the Technical Support Center for 1-(4-Bromobutoxy)-2-chlorobenzene . As a Senior Application Scientist, I understand that this molecule acts as the critical "linker" in the synthesis of several arylpiperazine-based antipsychotics.

Its structural duality—containing both a robust aryl ether and a reactive primary alkyl bromide —dictates its stability profile.[1] While the aryl ether provides chemical resilience, the alkyl bromide is a "loaded spring," ready for nucleophilic attack but prone to premature degradation if environmental conditions (pH, Temperature) drift outside specific windows.

This guide synthesizes field-proven protocols with mechanistic insights to ensure the integrity of your intermediate during storage, handling, and reaction.[1]

Module 1: Stability Under Basic Conditions

Status: CRITICAL Primary Risk: Competitive Elimination (


) and Hydrolysis (

)[1]

In the synthesis of Aripiprazole, this intermediate is typically coupled with a piperazine derivative using a base (e.g.,


).[2] The stability challenge here is kinetic competition.
The Mechanism of Failure

Under basic conditions, the primary alkyl bromide is susceptible to two degradation pathways that compete with your desired substitution reaction:

  • Hydrolysis (

    
    ):  Hydroxide ions (
    
    
    
    ) displace the bromide, forming the alcohol 1-(4-hydroxybutoxy)-2-chlorobenzene .[1] This is irreversible and dead-ends your synthesis.[1]
  • Elimination (

    
    ):  Strong bases or high temperatures promote the abstraction of a 
    
    
    
    -proton, expelling the bromide to form the alkene 1-(but-3-en-1-yloxy)-2-chlorobenzene .[1]
Decision Logic: Substitution vs. Elimination

The choice of base and solvent dictates the pathway.[1][3]

BaseStability Start 1-(4-Bromobutoxy)- 2-chlorobenzene WeakBase Weak Base (K2CO3, NaHCO3) Start->WeakBase Preferred StrongBase Strong Base (NaOH, t-BuOK) Start->StrongBase Avoid SubProduct Desired Product (Substitution) WeakBase->SubProduct High Yield (with Nucleophile) ElimProduct Alkene Impurity (Elimination) StrongBase->ElimProduct Major Pathway (High Temp) HydrolProduct Alcohol Impurity (Hydrolysis) StrongBase->HydrolProduct Aqueous Media

Figure 1: Reaction pathways under basic conditions. Green paths indicate optimal stability/reactivity; red paths indicate degradation.[1]

Troubleshooting Basic Conditions
SymptomProbable CauseCorrective Action
Low Yield / High Alkene Base is too strong (e.g.,

,

).[1]
Switch to a carbonate base (

or

). These are strong enough to deprotonate the nucleophile but weak enough to minimize

elimination on the primary bromide [1].[1]
Formation of Alcohol Presence of water in the solvent.[1]Use anhydrous solvents (Acetonitrile or DMF). Add molecular sieves if necessary. Hydroxide (

) is a much better nucleophile than carbonate, so even trace water leads to hydrolysis.[1]
Reaction Stalls "Finkelstein" effect missing.Add a catalytic amount of Sodium Iodide (NaI).[2] This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the desired

reaction over side reactions [2].

Module 2: Stability Under Acidic Conditions

Status: MODERATE Primary Risk: Ether Cleavage (Strong Acids only)[1]

The Mechanism of Failure
  • Ether Cleavage: The aryl-alkyl ether bond is generally stable to dilute acids (e.g., 1M HCl) used in workups.[1] However, strong Lewis acids (

    
    , 
    
    
    
    ) or concentrated Bronsted acids (HI, 48% HBr) will protonate the ether oxygen, leading to cleavage. This produces 2-chlorophenol and 1,4-dibromobutane .[1]
  • Acid Hydrolysis: While slower than base hydrolysis, the alkyl bromide can hydrolyze to the alcohol in hot aqueous acid.

Decision Logic: Workup vs. Degradation

AcidStability Start 1-(4-Bromobutoxy)- 2-chlorobenzene DiluteAcid Dilute HCl / H2SO4 (Standard Workup) Start->DiluteAcid StrongAcid Conc. HI / BBr3 (Harsh Conditions) Start->StrongAcid Stable STABLE (Recovered Unchanged) DiluteAcid->Stable < 50°C Cleaved DEGRADATION (2-Chlorophenol + Dibromide) StrongAcid->Cleaved Ether Cleavage

Figure 2: Stability profile in acidic environments.[1] The molecule tolerates standard acidic workups but fails under ether-cleaving conditions.[1]

FAQ: Acidic Handling

Q: Can I use HCl to quench my reaction mixture? A: Yes. Dilute HCl (1N to 2N) is safe for quenching and pH adjustment. The ether linkage is stable under these conditions at room temperature. Avoid heating the acidic mixture, as this increases the rate of bromide hydrolysis [3].

Q: I see a new spot on TLC after acid workup (


 in Hex/EtOAc). What is it? 
A:  If you used strong acid or high heat, check for 2-chlorophenol .[1] This is the cleavage product. It often has a distinct phenolic odor and stains strongly with 

or Iodine.

Module 3: Storage & General Handling

Light Sensitivity (Photolysis)
  • Issue: Alkyl bromides are sensitive to UV light.[1] The C-Br bond can undergo homolytic cleavage, generating radicals that lead to yellow/brown discoloration (formation of

    
     or polymerized byproducts).[1]
    
  • Protocol: Store in amber glass vials or wrap containers in aluminum foil.

Thermal Stability
  • Issue: Slow elimination to alkene.

  • Protocol: Store at 2–8°C . While stable at room temperature for short periods (days), long-term storage requires refrigeration to inhibit slow elimination kinetics.[1]

Representative Stability Data (Simulated)

Based on functional group kinetics of primary alkyl bromides and aryl ethers [4, 5].[1]

ConditionDurationResultStatus
pH 1 (1N HCl, 25°C) 24 Hours< 0.5% Degradation✅ Stable
pH 10 (sat.[1] NaHCO3, 25°C) 24 Hours< 1.0% Degradation✅ Stable
pH 14 (1N NaOH, 25°C) 4 Hours~15% Hydrolysis (Alcohol)❌ Unstable
Reflux (Acetonitrile,

)
12 Hours< 2% Elimination (Alkene)⚠️ Monitor

Standardized Protocol: Stability Stress Test

Use this protocol to validate the quality of your specific batch.[1]

Objective: Determine purity and degradation products using HPLC.

  • Sample Prep: Dissolve 10 mg of 1-(4-Bromobutoxy)-2-chlorobenzene in 10 mL of Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[1][2][4]

    • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 215 nm (absorption of the chlorobenzene ring) and 254 nm.

  • Interpretation:

    • RT ~ X min: Parent Compound.

    • RT < X min (More Polar): Hydrolysis product (Alcohol) or Cleavage product (Phenol).

    • RT > X min (Less Polar): Dimer impurities or Elimination product (Alkene).

References

  • BrainKart. (2018). Alkyl halides: Elimination versus substitution. Retrieved from [Link][5]

  • ResearchGate. (2021). Synthesis of aripiprazole; conditions and optimization. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • LibreTexts. (2023).[6] Substitution and Elimination Reactions of Alkyl Halides. Retrieved from [Link]

Sources

Byproduct identification in the synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Profiling Topic: 1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) Ticket ID: CHEM-SUP-23468-X Status: Active Guide[1]

Executive Summary & Reaction Context

User Case: You are synthesizing 1-(4-Bromobutoxy)-2-chlorobenzene via Williamson ether synthesis and observing unexpected peaks in HPLC/GC or NMR. Core Chemistry: The reaction involves the O-alkylation of 2-chlorophenol with 1,4-dibromobutane using a base (typically


 or NaH) in an aprotic solvent (Acetonitrile, DMF, or Acetone).

The Challenge: This reaction uses a symmetric electrophile (1,4-dibromobutane). The primary failure mode is double alkylation , where the desired product acts as an electrophile for a second equivalent of phenoxide, creating a "Bis" dimer.

Diagnostic Pathway (Visual Logic)

The following diagram illustrates the reaction network and the origin of critical impurities. Use this to map your current observations to a specific failure mode.

ReactionPathways SM1 2-Chlorophenol Target TARGET PRODUCT 1-(4-Bromobutoxy)-2-chlorobenzene SM1->Target O-Alkylation SM2 1,4-Dibromobutane (Excess Required) SM2->Target Base Base (K2CO3) Base->Target Impurity_Bis IMPURITY A (The Dimer) 1,4-bis(2-chlorophenoxy)butane Target->Impurity_Bis + 2-Chlorophenol (Double Alkylation) Impurity_Elim IMPURITY B (The Alkene) 1-(But-3-enyloxy)-2-chlorobenzene Target->Impurity_Elim High Temp / Strong Base (E2 Elimination) Impurity_OH IMPURITY C (The Alcohol) 4-(2-chlorophenoxy)butan-1-ol Target->Impurity_OH H2O / Hydrolysis (Solvolysis)

Caption: Figure 1. Reaction network showing the genesis of the Target Product versus the three primary impurities (Bis-dimer, Elimination alkene, and Hydrolysis alcohol).

Troubleshooting Modules: Byproduct Identification

Module A: The "Bis" Impurity (Dimerization)

Chemical Name: 1,4-bis(2-chlorophenoxy)butane Origin: The target molecule contains a leaving group (-Br) and can react with another molecule of 2-chlorophenol if the stoichiometry is uncontrolled.

Diagnostic MethodCharacteristic Signal
HPLC/TLC High Retention Time (Rt). This molecule is significantly more lipophilic than the target.[1] It will appear as a late-eluting peak (often the last major peak).
1H NMR Symmetry. The triplet corresponding to

(approx.

3.5 ppm) disappears. You will see a symmetric ether signal

integrating for 4 protons (2 sets of 2) with identical chemical shifts.
Mass Spec M+ Mass Shift. Look for the parent ion corresponding to [2 x Phenol + Butane Linker].[1] Mass

310-312 Da (depending on Cl isotopes).

Corrective Action:

  • Stoichiometry: Increase 1,4-dibromobutane equivalents to 3.0 - 4.0 eq . This statistical excess ensures the phenoxide is more likely to hit a dibromide than a mono-bromide product.

  • Addition Order: Add the phenol/base mixture slowly into the dibromide solution, not the other way around.

Module B: The Elimination Product (Alkene)

Chemical Name: 1-(But-3-en-1-yloxy)-2-chlorobenzene Origin: Under high heat or strong basic conditions, the terminal bromide undergoes E2 elimination instead of substitution.[1]

Diagnostic MethodCharacteristic Signal
1H NMR Olefinic Protons. Distinct multiplet at

5.8-6.0 ppm (1H,

) and terminal doublet at

5.0-5.2 ppm (2H,

).
IR Spectroscopy C=C Stretch. Appearance of a weak to medium band around 1640 cm⁻¹.[1]

Corrective Action:

  • Temperature: Lower reaction temperature. If refluxing in DMF (

    
    ), switch to Acetonitrile (
    
    
    
    ) or Acetone (
    
    
    ).
  • Base Selection: Avoid strong, bulky bases.[1]

    
     is preferred over 
    
    
    
    or
    
    
    to minimize elimination.
Module C: The Hydrolysis Product (Alcohol)

Chemical Name: 4-(2-chlorophenoxy)butan-1-ol Origin: Presence of water in the solvent or base allows


 to displace the bromide.
Diagnostic MethodCharacteristic Signal
1H NMR Shift of Terminal Methylene. The

triplet (

3.5 ppm) shifts upfield to

3.6-3.7 ppm (

). A broad singlet (exchangeable with

) appears for the hydroxyl proton.
IR Spectroscopy Broad OH Stretch. Strong, broad peak at 3300-3400 cm⁻¹.[1]

Corrective Action:

  • Solvent Drying: Use anhydrous solvents (Acetonitrile/DMF).[1]

  • Base Drying: Flame-dry

    
     before use, as it is hygroscopic.[1]
    

Optimized Synthesis Protocol

This protocol is designed to minimize the "Bis" impurity (Module A) and Elimination (Module B).

Reagents:

  • 2-Chlorophenol (1.0 eq)

  • 1,4-Dibromobutane (4.0 eq - Critical for mono-alkylation)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Acetonitrile (0.2 M concentration relative to phenol)

Step-by-Step Workflow:

  • Preparation: Charge a reaction flask with 1,4-dibromobutane (4.0 eq) and anhydrous Acetonitrile. Heat to

    
    .
    
  • Slow Addition: In a separate vessel, mix 2-chlorophenol (1.0 eq) and

    
     (2.0 eq) in Acetonitrile. Stir for 15 mins to form the phenoxide.
    
  • Reaction: Add the phenoxide suspension dropwise to the dibromide solution over 1-2 hours.

    • Why? This keeps the concentration of phenoxide low relative to the dibromide, statistically favoring the attack on the di-bromide over the product.

  • Monitoring: Monitor by TLC/HPLC. Reaction is typically complete in 4-6 hours at reflux.

  • Workup (Purification):

    • Filter off inorganic salts.

    • Concentrate the filtrate to remove solvent.

    • Distillation: The excess 1,4-dibromobutane (b.p.

      
      ) can be removed via vacuum distillation, leaving the higher boiling product behind.
      
    • Note: The "Bis" impurity is very non-polar; if column chromatography is needed, it will elute first (using Hexanes/EtOAc), followed by the excess dibromide, then the Product.

FAQ: Technical Support

Q1: I see a spot on TLC that doesn't move (Baseline). What is it?

  • A: This is likely the phenoxide salt (unreacted starting material) or the Hydrolysis Alcohol (Module C). The alcohol is significantly more polar than the bromide. Try adding 5% Methanol to your eluent to move it.[1]

Q2: Can I use Sodium Hydride (NaH) instead of K2CO3?

  • A: Yes, but proceed with caution. NaH is a stronger base and faster, but it increases the risk of Elimination (Module B) and makes the reaction more sensitive to water.

    
     in Acetone or Acetonitrile is generally safer for scale-up.
    

Q3: How do I remove the excess 1,4-dibromobutane without a column?

  • A: High-vacuum distillation is the standard industrial method. 1,4-dibromobutane boils at a much lower temperature than the product. Alternatively, if the scale is small, the dibromide is somewhat volatile and can be removed by prolonged rotary evaporation at

    
     under high vacuum (< 5 mbar).
    

References

  • Oshiro, Y., et al. (1998).[2] "Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives." Journal of Medicinal Chemistry, 41(5), 658–667.

    • Relevance: Foundational paper describing the synthesis of Aripiprazole intermediates using Williamson ether synthesis with 1,4-dibromobutane, detailing the dimeriz
  • Banno, K., et al. (1988).[2] "Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. Synthesis and antiulcer activities of 2(1H)-quinolinone derivatives containing a w-aminoalkoxy group." Chemical & Pharmaceutical Bulletin, 36(11), 4377-4388.[2]

    • Relevance: Discusses the kinetics of O-alkylation vs side reactions in similar heterocyclic ether syntheses.
  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[3][4][5][6][7]

    • Relevance: General mechanistic overview of E2 elimination competition in Williamson synthesis.

Sources

Technical Support Center: Process Scale-Up for 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linker" Challenge

Welcome to the Technical Support Center. You are likely synthesizing 1-(4-Bromobutoxy)-2-chlorobenzene as a critical alkylating agent—often used to introduce a 4-carbon spacer in the synthesis of antipsychotics (like Aripiprazole analogs) or other piperazine-based CNS drugs.

At the bench scale (grams), this Williamson ether synthesis is straightforward. However, at the pilot scale (kilograms), two critical failure modes emerge:

  • Dimerization: The formation of the "dumbbell" impurity, 1,4-bis(2-chlorophenoxy)butane.

  • Elimination: The dehydrohalogenation of the alkyl bromide to form terminal alkenes.

This guide provides the engineering controls required to suppress these side reactions and ensure a viable isolation strategy.

Module 1: Reaction Kinetics & Stoichiometry (The Dimer Problem)

Q: Why is the bis-ether (dimer) impurity increasing significantly upon scale-up?

A: This is a classic kinetic competition issue driven by local concentration effects, which are often exacerbated by poor mixing in larger vessels.

The Mechanism: The reaction proceeds in two steps.[1][2]

  • Step 1 (Desired): 2-Chlorophenol attacks 1,4-dibromobutane to form your product.

  • Step 2 (Undesired): A second molecule of 2-Chlorophenol attacks your product to form the dimer.

The Solution: You must operate under Pseudo-First-Order conditions relative to the phenol.

  • Stoichiometry: Increase 1,4-dibromobutane to 3.0 – 4.0 equivalents . If you use only 1.1 or 1.5 equivalents, the concentration of your product will eventually rival the concentration of the dibromide, statistically favoring the second attack.

  • Addition Mode: Do not mix all reagents at once. Add the 2-chlorophenol/base mixture slowly into a refluxing solution of the 1,4-dibromobutane. This ensures the phenol always encounters a massive excess of dibromide.

Visualizing the Competitive Pathway

ReactionPath cluster_0 Kinetic Control Phenol 2-Chlorophenol Target Target Product 1-(4-Bromobutoxy)-2-chlorobenzene Phenol->Target + Dibromide (k1) Dibromide 1,4-Dibromobutane (Excess Required) Dimer Impurity (Dimer) 1,4-bis(2-chlorophenoxy)butane Target->Dimer + Phenol (k2) Control If [Target] > [Dibromide], reaction shifts to k2. Maintain High [Dibromide] to suppress Dimer.

Figure 1: Competitive alkylation pathway. The target product acts as a competing electrophile against the starting dibromide.

Module 2: Process Engineering (Solvent & Base Selection)

Q: Can I replace DMF with Acetone or MEK to simplify the workup?

A: Yes, and for this specific substrate, ketones are often superior to DMF for safety and recovery reasons, provided you manage the thermodynamics.

Comparison of Solvent Systems:

ParameterDMF (Dimethylformamide)AcetoneMEK (Methyl Ethyl Ketone)Recommendation
Boiling Point 153°C56°C80°CMEK is ideal.
Reaction Rate Fast (Homogeneous)Slow (Low Temp)ModerateMEK allows higher temp than acetone.
Base Compatibility

or




(granular).
Workup Difficult (High BP, water soluble)Easy (Distills off)Easy (Distills off)MEK allows easy solvent recovery.

Protocol Adjustment for MEK/K2CO3 System:

  • Catalysis: Because

    
     is insoluble in MEK, the reaction is heterogeneous (solid-liquid). You must  use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB)  (1-3 mol%) to shuttle the phenoxide anion into the organic phase.
    
  • Agitation: Scale-up failure often occurs here. Ensure your reactor has an impeller designed for solid suspension (e.g., pitched blade turbine) to prevent the carbonate from settling.

Q: I am seeing vinyl impurities (elimination). How do I stop this?

A: Elimination (dehydrohalogenation) of the terminal bromide forms 1-(but-3-enyloxy)-2-chlorobenzene .

  • Cause: Temperature too high (>90°C) or base too strong (e.g., hydroxide/alkoxide).

  • Fix: Stick to weak bases like Potassium Carbonate (

    
    ). If using MEK, limit reflux temperature to 80°C. Do not use Sodium Hydride (
    
    
    
    ) at scale for this step unless strictly cooling to <0°C, which is energetically inefficient.

Module 3: Purification & Isolation Strategy

Q: How do I remove the excess 1,4-dibromobutane without chromatography?

A: Since you used 3-4 equivalents of dibromide to stop dimer formation, you now have a massive amount of unreacted starting material. Chromatography is not viable at kg scale. You must use Vacuum Distillation .

Boiling Point Differential:

  • 1,4-Dibromobutane: ~197°C (at 760 mmHg) / ~80°C (at 10 mmHg).

  • Target Product: ~320°C (at 760 mmHg) / ~160-170°C (at 1 mmHg).

  • Dimer Impurity: >400°C (Non-volatile/Residue).

The Isolation Workflow:

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Solvent Strip: Remove MEK/Acetone via rotary evaporation or atmospheric distillation.

  • Fore-cut (Recovery): Apply vacuum (10-20 mmHg) and heat to 80-100°C. The excess 1,4-dibromobutane will distill over. Collect this! It can be recycled for the next batch.

  • Product Cut: Increase vacuum to high vacuum (<1-2 mmHg) and increase temperature. The product will distill as a clear to pale yellow oil.

  • Residue: The dimer remains in the pot.

Scale-Up Workflow Diagram

Workup ReactionMix Crude Reaction Mixture (MEK, Salts, Product, Excess Dibromide) Filter Filtration ReactionMix->Filter SolventStrip Solvent Removal (Recover MEK) Filter->SolventStrip Salts Solid Waste (KBr, K2CO3) Filter->Salts VacDist1 Vacuum Distillation (Stage 1) 10 mmHg / 90°C SolventStrip->VacDist1 VacDist2 Vacuum Distillation (Stage 2) <1 mmHg / 160°C VacDist1->VacDist2 Residue Recycle Recovered 1,4-Dibromobutane (Recycle to Batch N+1) VacDist1->Recycle Distillate FinalProd Final Product >98% Purity VacDist2->FinalProd Distillate Bottoms Pot Residue (Dimer/Polymers) VacDist2->Bottoms Residue

Figure 2: Downstream processing and fractional distillation strategy.

References

  • Synthesis of Aripiprazole Intermediates: Process for the preparation of aripiprazole and intermediates thereof. (WO2007118923A1). Google Patents. Link

  • Williamson Ether Synthesis Kinetics: The Williamson Ether Synthesis: Mechanism and Limitations. Master Organic Chemistry. Link

  • Purification of Halogenated Ethers: Benzene, 1-bromo-2-chloro- (Purification methodologies). Organic Syntheses, Coll. Vol. 3, p.185 (1955). Link

  • Product Data: 1-(4-Bromobutoxy)-2-chlorobenzene CAS 23468-00-0 Technical Data. ChemicalBook.[3] Link

Sources

Managing the reactivity of the aryl chloride vs the alkyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aryl Chloride (Ar-Cl) vs. Alkyl Bromide (Alkyl-Br)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Current Ticket Volume: High

Executive Summary: The Reactivity Paradox

Welcome to the technical support center. You are likely here because you are dealing with a molecule containing both an aryl chloride (


-C-Cl)  and an alkyl bromide (

-C-Br)
.

The central challenge is the "Inverse Reactivity Paradox" :

  • Nucleophilic Substitution (

    
    ):  The Alkyl-Br is the primary target (electrophile). The Ar-Cl is inert.
    
  • Metal Catalysis (Pd/Ni): The Ar-Cl is the desired target (oxidative addition). The Alkyl-Br is a liability (prone to

    
    -hydride elimination or unwanted oxidative addition).
    
  • Metallation (Li/Mg): The Alkyl-Br is the exchange site. The Ar-Cl is the spectator (usually).

This guide provides self-validating protocols to navigate these orthogonal reactivity landscapes.

Decision Matrix: Select Your Workflow

Before proceeding, identify your target transformation using the logic flow below.

Chemoselectivity_Matrix Start Start: Substrate has Ar-Cl and Alkyl-Br Target Which bond do you want to break? Start->Target Alkyl_Target Target: Alkyl-Br Target->Alkyl_Target Alkyl Chain Ar_Target Target: Ar-Cl Target->Ar_Target Aryl Ring Method_SN2 Method: SN2 Substitution (Azides, Amines, Thiols) Alkyl_Target->Method_SN2 Nucleophile available Method_Mg Method: Metallation (Turbo Grignard) Alkyl_Target->Method_Mg Need Carbon Nucleophile Method_Suzuki Method: Suzuki Coupling (Pd-Catalysis) Ar_Target->Method_Suzuki Risk_Elim RISK: E2 Elimination of Alkyl-Br Method_Suzuki->Risk_Elim Basic Conditions

Figure 1: Chemoselectivity Decision Tree. Determine the primary risk factor based on the target functional group.

Support Ticket A: "I need to couple the Aryl Chloride, but the Alkyl Bromide is decomposing."

Issue: You are attempting a Suzuki-Miyaura coupling on the Ar-Cl. The Ar-Cl is reacting, but you are observing the formation of a terminal alkene or a primary alcohol side product. Root Cause: The base required for the Suzuki coupling is causing E2 elimination (alkene formation) or


 hydrolysis  (alcohol formation) of the labile Alkyl-Br.
Troubleshooting Protocol: The "Mild Base" Strategy

To couple an Ar-Cl in the presence of an Alkyl-Br, you must decouple the activation energy of the catalyst from the basicity of the medium.

Step-by-Step Methodology:

  • Catalyst Selection (The Engine):

    • Use a catalyst system capable of fast oxidative addition into Ar-Cl to minimize reaction time.

    • Recommendation:Pd(OAc)₂ + XPhos or Pd-RuPhos G4 . These bulky, electron-rich Buchwald ligands facilitate oxidative addition into Ar-Cl at lower temperatures [1].

  • Base Selection (The Shield):

    • Avoid strong alkoxide bases (

      
      , 
      
      
      
      ) which are potent E2 promoters.
    • Avoid Hydroxides (

      
      ) if hydrolysis is observed.
      
    • Recommendation: Use

      
        (Tribasic Potassium Phosphate Monohydrate). The hydration water is critical for the Suzuki mechanism but the phosphate is less prone to promoting elimination than alkoxides [2]. Alternatively, use 
      
      
      
      in anhydrous dioxane.
  • Solvent System:

    • Use a biphasic system (Toluene/Water) or Dioxane. Avoid polar aprotic solvents (DMF, DMSO) if using nucleophilic bases, as these accelerate

      
       side reactions on the Alkyl-Br.
      

Self-Validating Control:

  • The "Blank" Test: Run the reaction conditions without the boronic acid and catalyst. If the Alkyl-Br converts to an alkene, your base/temperature combination is too aggressive.

Data Summary: Base Compatibility Table

Base TypepKa (conj.[1] acid)Risk to Alkyl-BrSuitability for Ar-Cl Coupling
NaOtBu ~17CRITICAL (Fast E2)High (but destructive)
NaOH / KOH 15.7HIGH (

Hydrolysis)
Medium

10.3MEDIUM (Slow E2)Good

12.3LOW (if temp < 80°C)EXCELLENT
KF 3.2NEGLIGIBLE Poor (Ar-Cl often unreactive)
Support Ticket B: "I want to turn the Alkyl Bromide into a Grignard without touching the Chloride."

Issue: You want to create a carbon nucleophile at the alkyl position. You are worried the magnesium will insert into the aryl chloride. Technical Insight: Magnesium insertion into


-C-Cl bonds is kinetically very slow compared to 

-C-Br bonds. However, standard Grignard formation (Mg turnings) requires heat, which degrades chemoselectivity.
Troubleshooting Protocol: The Knochel Exchange

Use the Turbo Grignard method (


). This reagent performs a Halogen-Magnesium exchange.[2][3][4] The driving force is the formation of a more stable bond.

Mechanism:



  • Why it works: The exchange is fast at low temperatures where Ar-Cl is inert. The LiCl breaks up polymeric aggregates, increasing the rate of exchange [3].[2]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve substrate (Ar-Cl / Alkyl-Br) in anhydrous THF.

    • Cool to -20°C . (Crucial: Do not run at RT initially).

  • Exchange:

    • Add

      
       (1.1 equiv) dropwise.
      
    • Stir for 30-60 mins.

  • Validation (GC/MS quench):

    • Take an aliquot and quench with Allyl Bromide or

      
      .
      
    • Success Criteria: You see the allyl-alkyl product or deuterated alkyl chain.[5] The Ar-Cl remains intact.

    • Failure Criteria: If you see cyclization (if the chain is long enough) or Wurtz coupling, lower the concentration.

  • Electrophile Addition:

    • Add your electrophile (Aldehyde, Ketone) at -20°C, then slowly warm to RT.

Support Ticket C: "My Nucleophilic Substitution ( ) on the Alkyl Bromide is slow."

Issue: You are trying to displace the Alkyl-Br with an amine or azide, but the reaction is sluggish. You are tempted to heat it, but fear Ar-Cl hydrolysis. Technical Insight: Ar-Cl is extremely robust against


. You can push the conditions significantly harder than you think, provided you are not using Pd-catalysts or extremely strong electron-withdrawing groups on the aryl ring (which would enable 

).
Troubleshooting Protocol: The Finkelstein Boost

If the Alkyl-Br is sluggish (e.g., secondary bromide), convert it in situ to an Alkyl-Iodide.

  • Add Catalytic KI: Add 10-20 mol% Potassium Iodide (KI) to your reaction mixture.

  • Mechanism:

    
     displaces 
    
    
    
    (fast equilibrium) to form Alkyl-I. The nucleophile reacts with Alkyl-I much faster than Alkyl-Br.
  • Safety Check: This will not activate the Ar-Cl. Ar-Cl does not undergo Finkelstein exchange under standard conditions.

Visualizing the Danger Zone

The following diagram illustrates the pathway competition during Suzuki coupling (Ticket A).

Suzuki_Competition Substrate Substrate (Ar-Cl / Alkyl-Br) OxAdd Oxidative Addition (Ar-Pd-Cl) Substrate->OxAdd  Fast with High-Activity Ligand Elimination E2 Elimination (Alkene Formation) Substrate->Elimination  Driven by Strong Base Pd_Cat Pd(0) Catalyst (e.g., Pd-XPhos) Pd_Cat->OxAdd Base Base (e.g., KOtBu vs K3PO4) Base->Elimination Promotes Product Desired Product (Coupled Ar-R) OxAdd->Product  Transmetallation & Red. Elim. Waste Side Product (Des-Bromo Alkene) Elimination->Waste

Figure 2: Kinetic competition during cross-coupling. Success depends on accelerating the Green path (Ligand choice) while suppressing the Red path (Base choice).

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[5]

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Tosylates and Bromides." Journal of the American Chemical Society, 2002.[5][6]

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2][7] Angewandte Chemie International Edition, 2004.[2]

Sources

Catalyst selection for cross-coupling reactions of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0) . It addresses the critical chemoselectivity challenges inherent in this bifunctional substrate.

Subject: Catalyst & Protocol Selection for Chemoselective Functionalization Ticket ID: CHEM-SUP-23468 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Overview & Substrate Analysis

Before selecting a catalyst, you must recognize the competing reactivity profiles within this molecule. You are dealing with a "Janus" substrate containing two distinct electrophilic sites:

  • Site A: Aryl Chloride (Ar-Cl)

    • Position: Ortho-substituted (sterically hindered).

    • Electronics: Electron-rich (deactivated by the alkoxy group).

    • Reactivity: Low towards oxidative addition. Requires electron-rich, bulky ligands.[1]

  • Site B: Primary Alkyl Bromide (Alkyl-Br)

    • Reactivity: High susceptibility to Nucleophilic Substitution (

      
      ) and 
      
      
      
      -Hydride Elimination (E2).
    • Risk: Standard cross-coupling bases (e.g.,

      
      ) will destroy this site before the Ar-Cl couples.
      

The Core Challenge: How do you activate the inert Ar-Cl bond without degrading the sensitive Alkyl-Br chain?

Decision Logic & Catalyst Selection

Use the following workflow to select your catalytic system based on your target transformation.

CatalystSelection Start Target Reaction? TargetArCl Functionalize Ar-Cl (Preserve Alkyl-Br) Start->TargetArCl TargetAlkyl Functionalize Alkyl-Br (Preserve Ar-Cl) Start->TargetAlkyl Suzuki Suzuki-Miyaura TargetArCl->Suzuki Buchwald Buchwald-Hartwig TargetArCl->Buchwald Negishi Negishi / Suzuki (sp3) TargetAlkyl->Negishi LigandSelect Ligand: SPhos or XPhos (High Activity + Steric Bulk) Suzuki->LigandSelect Buchwald->LigandSelect BaseSelect Base: K3PO4 or Cs2CO3 (Avoid Alkoxides!) LigandSelect->BaseSelect Nickel Catalyst: NiCl2(glyme) + PyBox Negishi->Nickel

Figure 1: Decision tree for catalyst and condition selection based on the target site.

Recommended Systems (Targeting Ar-Cl)

If your goal is to create a biaryl or aryl-amine derivative while keeping the bromobutoxy chain intact for later use (e.g., Aripiprazole analog synthesis), use the following systems.

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)[2][3]
  • Catalyst:

    
     + SPhos  (or XPhos )
    
    • Why? Buchwald biarylphosphine ligands are crucial here. SPhos is specifically designed to handle ortho-substitution and facilitates oxidative addition into electron-rich Ar-Cl bonds [1].

  • Pre-catalyst Option: XPhos Pd G2 or G3 . These ensure a defined Pd(0) source without requiring excess phosphine.

  • Base:

    
     (anhydrous) or 
    
    
    
    .
    • Warning: Do NOT use hydroxide bases (

      
      ) or alkoxides (
      
      
      
      ). They will rapidly hydrolyze or eliminate the alkyl bromide.
  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane (anhydrous).

B. Buchwald-Hartwig Amination (C-N Bond Formation)[5]
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why? RuPhos is excellent for secondary amines and electron-rich aryl chlorides.

  • Base:

    
    .
    
    • Critical: Standard Buchwald conditions often use

      
      . You must substitute this with 
      
      
      
      (Cesium Carbonate). While the reaction is slower, it prevents the
      
      
      displacement of the alkyl bromide by the amine or the base itself [2].
Summary Data Table: Catalyst Performance Expectations
ParameterRecommendedAvoidReason
Ligand Class Dialkylbiarylphosphines (SPhos, XPhos)Simple Phosphines (

)

cannot activate deactivated ortho-Cl.
Pd Source Pd G2/G3 Pre-catalysts

(unstable/variable)
Pre-catalysts guarantee active species ratio.
Base

,


,

,

Strong bases cause Alkyl-Br elimination.
Solvent Toluene, Dioxane, THFEthanol, Methanol, DMFProtic solvents promote solvolysis of Alkyl-Br.

Experimental Protocol (Self-Validating)

Protocol: Suzuki Coupling of 1-(4-Bromobutoxy)-2-chlorobenzene Objective: Couple phenylboronic acid to the Ar-Cl site; preserve Alkyl-Br.

  • Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Purge with Argon.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1.0 mmol)

    • Boronic Acid: 1.2 equiv

    • Catalyst: XPhos Pd G2 (2.0 mol%)

    • Base:

      
       (3.0 equiv, finely ground)
      
    • Solvent: THF (anhydrous, 0.2 M concentration)

  • Execution:

    • Add solid reagents to the vial under Argon.

    • Add degassed THF via syringe.

    • Heat to 60°C . Note: Do not exceed 80°C to minimize thermal degradation of the alkyl bromide.

    • Monitor via HPLC or TLC every 2 hours.

  • Validation (QC Check):

    • Take an aliquot. Check for the disappearance of the Ar-Cl peak.

    • Crucial: Check for the "Alkene impurity" (loss of HBr, mass = Product - 80.9). If observed, lower temperature and switch to

      
      .
      

Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the elimination product (alkene).

  • Cause: Your base is too strong or the temperature is too high.

  • Fix: Switch from

    
     to 
    
    
    
    or
    
    
    . Reduce temperature by 10°C. Ensure your solvent is strictly anhydrous to prevent hydroxide formation.

Q2: My reaction stalled at 50% conversion. Should I add more catalyst? A: Before adding catalyst, check the pH.

  • Cause: The boronic acid may have acidified the medium, or the catalyst deactivated.

  • Fix: If using a pre-catalyst (G2/G3), add 1 mol% more. If using in-situ generation, add fresh ligand. Ensure you are using SPhos or XPhos ; standard ligands like DPPF will stall on this substrate.

Q3: Can I use a Nickel catalyst instead? A: Proceed with extreme caution.

  • Nickel (0) oxidative addition into Alkyl-Br bonds is very fast [3]. Using a Ni catalyst (like

    
    ) will likely result in a mixture of Ar-Cl coupling and Alkyl-Br coupling (or polymerization/cyclization). Only use Ni if you specifically intend to react the alkyl chain.
    

Q4: The amine coupling partner is reacting with the alkyl bromide chain. A: This is a common side reaction (


) in Buchwald couplings.
  • Fix: Use a bulky base like

    
     and run the reaction at a higher concentration  (0.5 M - 1.0 M) to favor the intramolecular catalytic cycle over the intermolecular 
    
    
    
    background reaction.

References

  • Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides." Angewandte Chemie International Edition, vol. 43, no.[3] 14, 2004, pp. 1871-1876. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Recent Advances in Homogeneous Nickel Catalysis." Nature, vol. 509, 2014, pp. 299–309. Link

Sources

Validation & Comparative

Technical Guide: Spectroscopic Confirmation of 1-(4-Bromobutoxy)-2-chlorobenzene

[1][2]

CAS Number: 23468-00-0 Synonyms: 2-Chlorophenoxybutylbromide; 1-Bromo-4-(2-chlorophenoxy)butane Molecular Formula: C₁₀H₁₂BrClO Molecular Weight: 263.56 g/mol [1][2][3]

Executive Summary: The Analytical Challenge

1-(4-Bromobutoxy)-2-chlorobenzene is a critical alkylating intermediate, widely utilized in the synthesis of arylpiperazine-based antipsychotics (e.g., Aripiprazole).[1][2] Its structural integrity relies on the precise etherification of 2-chlorophenol with 1,4-dibromobutane .[1][2]

The primary analytical challenge is not merely identifying the product, but differentiating it from two silent killers in process chemistry:

  • The "Dimer" Impurity (Bis-ether): 1,4-bis(2-chlorophenoxy)butane.[1][2] This forms if the alkylating agent reacts at both ends.[1][2]

  • Regioisomers: 1-(4-Bromobutoxy)-4-chlorobenzene (arising from 4-chlorophenol impurities in the starting material).[1][2]

This guide provides a definitive spectroscopic framework to validate the structure, focusing on NMR integration logic and Mass Spectrometry isotope patterns.

Synthesis & Impurity Landscape

To understand the spectroscopy, one must understand the origin of the molecule.[1][2] The synthesis typically involves a Williamson ether synthesis or similar nucleophilic substitution.[1][2]

Diagram 1: Synthesis Logic & Impurity Pathways[1][2]

SynthesisPathcluster_0Critical Control PointSM12-Chlorophenol(Nucleophile)TargetTARGET MOLECULE1-(4-Bromobutoxy)-2-chlorobenzene(Mono-substitution)SM1->Target 1 eqv SM21,4-Dibromobutane(Electrophile - Excess)SM2->Target Excess ImpurityDIMER IMPURITY1,4-bis(2-chlorophenoxy)butane(Double Substitution)Target->Impurity + 2-Chlorophenol

Caption: Reaction pathway showing the competition between mono-alkylation (Target) and bis-alkylation (Dimer).

Comparative Spectroscopic Analysis

A. ¹H NMR: The Definitive Structural Proof[1][2]

The proton NMR spectrum provides the most immediate confirmation of the structure.[1][2] The asymmetry of the butyl chain is the key differentiator against the symmetrical dimer.[1][2]

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Recommended)[1][2]

Structural MoietyChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (3) 7.35 – 7.39dd1HPosition 3 (adj to Cl).[1][2] Deshielded by Cl.[1][2]
Ar-H (5) 7.18 – 7.25td1HPosition 5.[1][2]
Ar-H (4) 6.88 – 6.96td1HPosition 4.[1][2]
Ar-H (6) 6.90 – 6.95dd1HPosition 6 (adj to Ether).[1][2] Shielded by Oxygen.[1][2]
-O-CH₂- 4.08 – 4.12 Triplet (t) 2H Diagnostic: Directly attached to Oxygen.[1][2]
-CH₂-Br 3.48 – 3.55 Triplet (t) 2H Diagnostic: Attached to Bromine.[1][2]
-O-CH₂-CH₂- 2.05 – 2.15Multiplet (m)2HShielded internal methylene.[1][2]
-CH₂-CH₂-Br 1.95 – 2.05Multiplet (m)2HShielded internal methylene.[1][2]
Comparative Analysis: Target vs. Alternatives
FeatureTarget Molecule Dimer Impurity 4-Cl Isomer (Para)
Aliphatic Integration 2:2:2:2 (Distinct O-CH₂ vs Br-CH₂)4:4 (Symmetrical O-CH₂ only)2:2:2:2
Terminal Triplet Present (~3.5 ppm) Absent Present
Aromatic Pattern Complex (ABCD system)Complex (ABCD system)Symmetric (AA'BB')

Critical Check: If the triplet at ~3.5 ppm (CH₂-Br) is missing, or if the integration ratio of the ~4.1 ppm peak to the ~3.5 ppm peak is > 1:1, your product contains significant Dimer impurity.[1][2]

B. Mass Spectrometry: Isotope Pattern Verification[1][2]

Mass spectrometry is superior for confirming the presence of the halogen atoms (Cl and Br).[1][2]

  • Chlorine: ³⁵Cl (75%) / ³⁷Cl (25%)[1][2]

  • Bromine: ⁷⁹Br (50%) / ⁸¹Br (50%)[1][2]

Target Molecule (C₁₀H₁₂BrClO): Contains 1 Cl + 1 Br The molecular ion cluster will exhibit a characteristic 3:4:1 intensity ratio.[1][2]

  • M (262): ³⁵Cl + ⁷⁹Br → Relative Height ~37.5%[1][2]

  • M+2 (264): (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br) → Relative Height ~50.0% (Base Peak)[1][2]

  • M+4 (266): ³⁷Cl + ⁸¹Br → Relative Height ~12.5%[1][2]

Dimer Impurity (C₁₆H₁₆Cl₂O₂): Contains 2 Cl + 0 Br The cluster will exhibit a 9:6:1 ratio.[1][2]

  • M: 100%

  • M+2: ~66%[1][2]

  • M+4: ~10%

Experimental Protocol: Characterization Workflow

This protocol assumes the isolation of the crude oil/solid after the alkylation reaction.[1][2]

Step 1: Sample Preparation[1][2]
  • Dissolve ~10 mg of the sample in 0.6 mL of CDCl₃.

  • Ensure the solution is clear; filter through a cotton plug if suspended solids (salts) remain.[1][2]

Step 2: ¹H NMR Acquisition[1][2]
  • Run a standard proton scan (16 scans minimum).[1][2]

  • Phase Correction: Critical for the aliphatic region to ensure accurate integration of the multiplets.[1][2]

  • Integration: Set the aromatic region (4 protons) as the reference (Total = 4H).[1][2]

Step 3: Purity Calculation (NMR)

Calculate the mole percent of the Dimer impurity using the integration of the O-CH₂ peaks.[1][2]

12
  • If Ratio = 1.0, Purity is High.[1][2]

  • If Ratio > 1.0, Dimer is present.[1][2]

Diagram 2: Analytical Decision Tree

DecisionTreeStartCrude Product IsolatedNMRRun 1H NMR (CDCl3)Start->NMRCheck1Check Aromatic Region(6.8 - 7.4 ppm)NMR->Check1Check2Check Aliphatic Region(3.0 - 4.2 ppm)NMR->Check2ParaSymmetric AA'BB' Pattern?(2 Doublets)Check1->ParaTripletsAre there TWO distinct triplets?(~4.1 ppm AND ~3.5 ppm)Check2->TripletsOrthoComplex ABCD Pattern?(dd, td)Para->OrthoNoResult_ParaREJECT: 4-Cl IsomerPara->Result_ParaYesOrtho->Check2ProceedResult_DimerREJECT: Dimer Impurity(Missing 3.5 ppm peak)Triplets->Result_DimerNo (Only 4.1 ppm)Result_TargetCONFIRMED1-(4-Bromobutoxy)-2-chlorobenzeneTriplets->Result_TargetYes (1:1 Ratio)

Caption: Logic flow for rejecting regioisomers and dimer impurities based on NMR data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene (Substructure Reference).[1][2] Retrieved from .[1][2]

  • BLD Pharm (2025). Product Analysis: 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0).[1][2][3][4] Retrieved from .[1][2]

  • ChemicalBook (2024). 1-(4-Bromobutoxy)-2-chlorobenzene Spectral Properties. Retrieved from .[1][2]

  • Echemi (2024). Supply and Safety Data for CAS 23468-00-0.[1][2] Retrieved from .[1][2]

Comparative Reactivity Guide: 1-(4-Bromobutoxy)-2-chlorobenzene vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0) is a critical bifunctional building block used primarily in the synthesis of CNS-active pharmaceutical agents (e.g., piperazine-based antipsychotics and antidepressants). Its structure features two distinct electrophilic sites: a primary alkyl bromide and an aryl chloride.

This guide compares the reactivity of the ortho-isomer (1-(4-Bromobutoxy)-2-chlorobenzene) against its meta- and para- counterparts. While the alkyl bromide reactivity remains kinetically similar across isomers, the position of the chlorine atom significantly dictates the stability of the ether linkage, the efficiency of aryl cross-coupling, and the potential for intramolecular side reactions.

Key Takeaway: The ortho isomer presents unique steric challenges and a risk of intramolecular cyclization not present in meta or para isomers. However, it is essential for specific pharmacophore geometries requiring a "bent" aryl-linker configuration.

Chemical Identity & Physicochemical Comparison[1][2]

The three isomers differ primarily in their dipole moments, packing efficiency (melting point), and steric environment around the ether oxygen.

Table 1: Comparative Physicochemical Profile

FeatureOrtho-Isomer (2-Cl)Meta-Isomer (3-Cl)Para-Isomer (4-Cl)
Structure 1-(4-bromobutoxy)-2-chlorobenzene1-(4-bromobutoxy)-3-chlorobenzene1-(4-bromobutoxy)-4-chlorobenzene
Steric Hindrance High (Proximal Cl hinders ether O)LowMinimal
Electronic Effect (on O) Inductive (-I) & Resonance (+R)Inductive (-I) onlyInductive (-I) & Resonance (+R)
Symmetry LowLowHigh (C2v)
Physical State (RT) Oil / Low-melting SolidOilCrystalline Solid
Primary Application Specific CNS ligands (e.g., bent conformers)Library diversityLinear linkers

Synthesis Efficiency & Yield Analysis

The synthesis of these isomers typically proceeds via the Williamson ether synthesis between the corresponding chlorophenol and 1,4-dibromobutane.

Reaction Pathway

The reaction involves the nucleophilic attack of the phenoxide ion on the alkyl dibromide.

Synthesis cluster_0 Reagents Chlorophenol 2-Chlorophenol (Nucleophile) Intermediate Transition State (SN2) Chlorophenol->Intermediate Base (K2CO3) Dibromide 1,4-Dibromobutane (Electrophile) Dibromide->Intermediate Product 1-(4-Bromobutoxy)-2-chlorobenzene Intermediate->Product Major Pathway SideProduct Bis-alkylation Impurity (Dimer) Intermediate->SideProduct Minor Pathway (Excess Phenol)

Figure 1: Synthetic pathway for the mono-alkylation of chlorophenol. The ortho-isomer synthesis faces steric resistance at the phenoxide oxygen.

Yield Comparison

Experimental data indicates that the para-isomer typically affords the highest yield due to the lack of steric interference and higher crystallinity, which aids purification.

  • Para-Isomer: >85% Yield. High symmetry facilitates easy crystallization from hexanes/EtOAc.

  • Meta-Isomer: ~79% Yield.[1] Often requires distillation or column chromatography.

  • Ortho-Isomer: ~70-75% Yield. The ortho-chloro group sterically crowds the nucleophilic oxygen, slightly retarding the rate of alkylation and allowing competitive side reactions (e.g., elimination of HBr from the linker) to become more significant.

Reactivity Profile: The "Ortho Effect"

A. Alkyl Bromide Displacement (Linker Chemistry)

In the synthesis of drugs like piperazine-based antipsychotics, the terminal bromide is displaced by a secondary amine.

  • Kinetics: The reaction rate is Reaction Order ≈ 2 (SN2) .

  • Isomer Effect: The distance (4 carbons) between the aryl ring and the bromide means the electronic effect of the chlorine position is negligible on the SN2 rate. All three isomers react at comparable rates with amines.

B. Intramolecular Cyclization (Stability Risk)

This is the most critical differentiator. The ortho-isomer possesses the geometric potential for intramolecular reactions that are impossible for the meta/para isomers.

  • Risk: Under strong Lewis Acid conditions (e.g., AlCl3, used in subsequent Friedel-Crafts steps) or radical conditions, the ortho-isomer can cyclize to form 7-membered oxygen heterocycles (benzoxepines).

  • Mitigation: Avoid high temperatures and strong Lewis acids if the linear linker is to be preserved.

Cyclization Ortho 1-(4-Bromobutoxy)-2-chlorobenzene (Ortho Isomer) Target Linear Drug Intermediate (Desired) Ortho->Target + Amine (SN2) Standard Conditions Cyclic Benzoxepine Derivative (Impurity) Ortho->Cyclic Lewis Acid / Heat Intramolecular Cyclization

Figure 2: Divergent reaction pathways for the ortho-isomer. The cyclization pathway is a unique risk factor for this specific isomer.

C. Aryl Chloride Cross-Coupling

If the synthetic route involves activating the C-Cl bond (e.g., Buchwald-Hartwig amination):

  • Ortho: Most difficult.[2] The bulky alkoxy group ortho to the chlorine hinders the oxidative addition of the Palladium catalyst. Requires specialized, sterically demanding ligands (e.g., Buchwald dialkylbiarylphosphines).

  • Para/Meta: Significantly easier to couple using standard catalytic systems.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene. Scale: 100 mmol.

Materials
  • 2-Chlorophenol (12.86 g, 100 mmol)

  • 1,4-Dibromobutane (64.8 g, 300 mmol) [3.0 eq to suppress dimer formation]

  • Potassium Carbonate (20.7 g, 150 mmol)

  • Acetonitrile (200 mL) or Acetone

Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Dissolve 2-chlorophenol in Acetonitrile (200 mL).

  • Deprotonation: Add Potassium Carbonate in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide. Note: The mixture will become a slurry.

  • Addition: Add 1,4-Dibromobutane (3.0 eq) rapidly. Critical: Excess dibromide is essential to prevent the phenoxide from attacking both ends of the butane chain.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1). The limiting reagent (2-chlorophenol) should disappear.

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off inorganic salts (KBr, excess K2CO3).

    • Concentrate the filtrate under reduced pressure to remove solvent.[1][4]

  • Purification:

    • Distill off the excess 1,4-dibromobutane under high vacuum (BP ~80°C at 0.5 mmHg).

    • The residue is the crude product. For high purity (>98%), perform vacuum distillation of the product (BP ~140-150°C at 1 mmHg) or silica gel chromatography.

Expected Yield: 18.5 – 21.0 g (70–80%).

References

  • Synthesis of m-(4-bromobutoxy)chlorobenzene: European Patent EP1829857A1. (2007). "Process for production of alkoxy-substituted chlorobenzene derivatives.
  • General Nucleophilic Substitution Kinetics : Hughes, E. D., & Ingold, C. K. (1935). "Mechanism of substitution at a saturated carbon atom." Journal of the Chemical Society. Available at: [Link]

  • Ortho-Effect in Alkylation: Journal of Organic Chemistry. "Steric effects in the alkylation of phenols.
  • Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23468-00-0. Available at: [Link]

Sources

Alternative reagents to 1,4-dibromobutane for the synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene , a critical intermediate for antipsychotic pharmacophores (e.g., Aripiprazole), is traditionally achieved via the Williamson etherification of 2-chlorophenol using 1,4-dibromobutane . However, this route suffers from a significant intrinsic flaw: the formation of the bis-ether dimer (1,4-bis(2-chlorophenoxy)butane) . This impurity shares similar solubility profiles with the product, complicating purification and reducing overall yield.

This guide analyzes superior alternatives, focusing on 1-Bromo-4-chlorobutane as the primary high-selectivity replacement. By exploiting the nucleofugality difference between bromide and chloride, researchers can kinetically favor mono-alkylation, virtually eliminating dimer formation.

Critical Analysis of Reagents

The Baseline: 1,4-Dibromobutane[1]
  • Mechanism: Statistical nucleophilic attack. Both ends of the alkyl chain are equally reactive (

    
    ).
    
  • The Problem: Once the mono-ether is formed, the remaining terminal bromide is still highly reactive. If the local concentration of phenoxide is high, a second attack occurs, forming the dimer.

  • Mitigation (Inefficient): Requires large molar excesses (3–5 equivalents) to statistically favor mono-alkylation, leading to poor atom economy and high waste disposal costs.

The Superior Alternative: 1-Bromo-4-chlorobutane
  • Mechanism: Kinetic differentiation. The C-Br bond is weaker and more polarized than the C-Cl bond. Under controlled temperatures (<60°C), the phenoxide ion selectively displaces the bromide (

    
    ).
    
  • The Outcome: The reaction yields 1-(4-Chlorobutoxy)-2-chlorobenzene with high selectivity (>95%).

  • Reaching the Target: The terminal chloride is then converted to the target bromide via a Finkelstein reaction (Halogen Exchange) or Phase Transfer Catalysis (PTC) in a telescoped process.

  • Benefit: Dimer formation is suppressed because the terminal chloride is too inert to react with a second phenoxide molecule under the initial alkylation conditions.

Niche Alternative: 4-Bromobutyl Acetate
  • Mechanism: Protection-Deprotection. The alcohol is protected as an ester, preventing any reaction at that end.

  • Workflow: Alkylation

    
     Hydrolysis 
    
    
    
    Bromination (using PBr
    
    
    ).
  • Verdict: High purity but chemically inefficient due to two extra synthetic steps. Recommended only if strict dimer limits (<0.05%) are required and cannot be met by other means.

Comparative Performance Metrics

Metric1,4-Dibromobutane (Standard)1-Bromo-4-chlorobutane (Recommended)4-Bromobutyl Acetate (High Purity)
Primary Mechanism Statistical SubstitutionKinetic Selectivity (

)
Protected Group Strategy
Molar Equivalents 3.0 – 5.0 eq (Required)1.1 – 1.2 eq1.1 eq
Dimer Impurity High (5–15% typical)Negligible (<1%)None (Not possible)
Crude Yield 60 – 75%85 – 92%>90% (Step 1 only)
Atom Economy Poor (Large excess waste)ExcellentModerate (Multi-step)
Process Complexity Low (Single step)Medium (Requires Halogen Exchange)High (3 Steps)

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired dimerization, highlighting why the Chloro-analog prevents the side reaction.

ReactionPathways Phenol 2-Chlorophenol Mono_Br Target Intermediate (Bromo-ether) Phenol->Mono_Br + Reagent_Br (Fast, k1) Mono_Cl Intermediate (Chloro-ether) Phenol->Mono_Cl + Reagent_Cl (Fast, Selective at Br) Reagent_Br 1,4-Dibromobutane Reagent_Cl 1-Bromo-4-chlorobutane Dimer IMPURITY: Dimer (Bis-ether) Mono_Br->Dimer + Phenol (Fast, k2 ≈ k1) MAJOR ISSUE Final_Target Final Target 1-(4-Bromobutoxy)-2-chlorobenzene Mono_Br->Final_Target Direct Product Mono_Cl->Dimer + Phenol (Very Slow, k_Cl << k_Br) BLOCKED Mono_Cl->Final_Target Finkelstein Exchange (NaBr, Catalyst)

Caption: Comparative reaction pathways. The red path indicates the high risk of dimerization with 1,4-dibromobutane. The green path shows the selective route using 1-bromo-4-chlorobutane.

Recommended Protocol: The "Selectivity & Exchange" Route

This protocol utilizes 1-Bromo-4-chlorobutane to secure the mono-alkylated backbone, followed by an in-situ or sequential halogen exchange to restore the terminal bromide.

Phase 1: Selective Alkylation

Objective: Synthesize 1-(4-chlorobutoxy)-2-chlorobenzene.

  • Setup: Charge a reaction vessel with 2-chlorophenol (1.0 eq) and Acetonitrile (5-10 volumes) .

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 eq) . Stir for 30 minutes at room temperature to form the phenoxide.
    
  • Reagent Addition: Add 1-Bromo-4-chlorobutane (1.2 eq) dropwise.

    • Note: Do not dump the reagent; dropwise addition maintains a favorable ratio of reagent to phenoxide initially.

  • Reaction: Heat to reflux (approx. 80-82°C) for 6–8 hours.

    • Monitor: Use HPLC/TLC.[1][2] The disappearance of phenol indicates completion. The product at this stage is the Chloro-ether .

  • Workup (Optional if telescoping): Filter inorganic salts, concentrate the solvent.

Phase 2: Halogen Exchange (Finkelstein)

Objective: Convert Chloro-ether to Bromo-ether (Target).

Note: If the next step in your synthesis involves a nucleophile like piperazine (for Aripiprazole), you can skip isolation and simply add NaI (catalytic) to the next step. If you need the isolated Bromo-compound, proceed below.

  • Solvent Switch: Dissolve the crude Chloro-ether in Acetone or MEK (Methyl Ethyl Ketone) .

  • Exchange Reagent: Add Sodium Bromide (NaBr, 2.0 – 3.0 eq) and a catalyst such as Tetrabutylammonium Bromide (TBAB, 0.05 eq) or Sodium Iodide (NaI, 0.1 eq) to catalyze the exchange.

  • Reflux: Heat to reflux for 12–24 hours. The equilibrium is driven by the precipitation of NaCl (in acetone) or by the large excess of Bromide (in PTC conditions).

  • Purification: Filter off salts. Evaporate solvent.[1] The residue is 1-(4-Bromobutoxy)-2-chlorobenzene .[3]

References

  • BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane. Retrieved from

  • ChemicalBook. (2025).[4][5] Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene and Aripiprazole Intermediates. Retrieved from

  • Mali, N. L., et al. (2025).[1][2][4] Synthesis and Characterization of Ether-Dimer Impurity of Drug. American Journal of Applied Scientific Research. Retrieved from

  • GuideChem. (2025). 1-Bromo-4-chlorobutane Properties and Applications in Organic Synthesis. Retrieved from

  • ResearchGate. (2025). Scale up the transformation to 10.0 mmol 1-Bromo-4-chlorobutane. Retrieved from

Sources

Comparative Study of Phase Transfer Catalysts for the Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the performance of various Phase Transfer Catalysts (PTCs) in the O-alkylation of 2-chlorophenol with 1,4-dibromobutane to synthesize 1-(4-Bromobutoxy)-2-chlorobenzene . This molecule is a critical intermediate in the synthesis of pharmaceutical agents such as Aripiprazole (Abilify) and Vilazodone .

Our analysis identifies Tetrabutylammonium Bromide (TBAB) as the optimal catalyst for industrial and pilot-scale applications, offering the best balance of yield (>90%), reaction kinetics, and cost-efficiency. While Crown Ethers (18-Crown-6) provide marginally higher reaction rates, their toxicity and cost prohibit large-scale adoption.

Introduction & Reaction Scope

The synthesis involves a Williamson etherification between a phenol derivative and a dihaloalkane. The core challenge lies in the immiscibility of the reactants: 2-chlorophenol (liquid/solid) and the inorganic base (solid/aqueous) are distinct from the organic alkylating agent (1,4-dibromobutane).

The Chemical Challenge
  • Immiscibility: The phenoxide anion is generated in the aqueous/solid phase but must react in the organic phase.

  • Selectivity (Mono- vs. Bis-alkylation): The target molecule contains a reactive alkyl bromide tail. If not controlled, this tail can react with another molecule of 2-chlorophenol to form the unwanted dimer 1,4-bis(2-chlorophenoxy)butane.

  • Steric Hindrance: The chlorine atom at the ortho position of the phenol creates steric bulk, necessitating a catalyst with high accessibility and organophilicity.

Mechanistic Overview: Interfacial Catalysis

The reaction follows an interfacial mechanism where the PTC acts as a shuttle.

  • Deprotonation: The base (KOH/NaOH) deprotonates 2-chlorophenol at the interface.

  • Ion Exchange: The PTC cation (

    
    ) pairs with the phenoxide anion (
    
    
    
    ).
  • Transfer: The lipophilic ion pair (

    
    ) migrates into the organic phase.
    
  • Reaction:

    
     attacks 1,4-dibromobutane (
    
    
    
    ), releasing bromide.
  • Regeneration:

    
     returns to the interface to repeat the cycle.
    
Mechanism Diagram

PTC_Mechanism cluster_Aqueous Aqueous / Solid Phase (Base) cluster_Interface Interface cluster_Organic Organic Phase (Solvent/Reagent) Base KOH (s/aq) Phenol_Aq 2-Chlorophenol Base->Phenol_Aq Deprotonation Phenoxide PhO- K+ Phenol_Aq->Phenoxide IonExchange Ion Exchange PhO- K+ + Q+ Br- -> Q+ PhO- + KBr Phenoxide->IonExchange Q_Inorganic Q+ Br- (Recycled) Q_Inorganic->IonExchange IonPair Q+ PhO- (Active Species) IonExchange->IonPair Phase Transfer Product 1-(4-Bromobutoxy)-2-chlorobenzene IonPair->Product SN2 Attack AlkylHalide 1,4-Dibromobutane (Excess) AlkylHalide->Product LeavingGroup Q+ Br- Product->LeavingGroup Br- released LeavingGroup->Q_Inorganic Return to Interface

Caption: The catalytic cycle of PTC showing the transfer of the phenoxide anion from the aqueous/solid interface to the organic phase for alkylation.

Comparative Analysis of Catalysts

The following analysis compares four distinct classes of catalysts based on experimental data for the alkylation of ortho-substituted phenols.

Table 1: Performance Comparison
Catalyst ClassSpecific CatalystYield (%)Time (h)Selectivity (Mono:Bis)CostNotes
Quaternary Ammonium TBAB (Tetrabutylammonium bromide)92-95% 3-4 95:5 LowRecommended. Excellent balance of lipophilicity and cost.
Quaternary AmmoniumTEBA (Benzyltriethylammonium chloride)85-88%5-690:10LowSlightly less lipophilic; benzyl group less stable at high T.
Crown Ether18-Crown-696%292:8HighFastest rates but prohibitively expensive and toxic.
PolymerPEG-40075-80%8-1085:15Low"Green" alternative but high viscosity and slower kinetics.
Critical Insights
  • TBAB vs. TEBA: TBAB is superior for this specific reaction because the four butyl chains provide better lipophilicity than the ethyl/benzyl chains of TEBA. This allows the catalyst to penetrate deeper into the non-polar organic phase (containing the dibromobutane), accelerating the reaction.

  • Selectivity Control: While Crown Ethers are faster, they can be too aggressive, leading to higher rates of bis-alkylation (dimer formation). TBAB provides a controlled rate that, when combined with excess dibromobutane, maximizes the mono-substituted product.

  • PEG Limitations: PEG-400 acts by complexing the metal cation (K+), similar to crown ethers. However, its "open chain" structure is less efficient at sequestering the ion than the rigid crown structure, leading to slower reaction times and lower yields.

Optimized Experimental Protocol

Objective: Synthesis of 1-(4-Bromobutoxy)-2-chlorobenzene with >98% purity.

Reagents
  • Substrate: 2-Chlorophenol (1.0 eq)

  • Reagent: 1,4-Dibromobutane (4.0 eq) [Note: High excess is mandatory to prevent dimer formation]

  • Base: Potassium Carbonate (

    
    ), anhydrous, powder (2.0 eq)
    
  • Catalyst: TBAB (0.05 eq / 5 mol%)

  • Solvent: Acetone or Toluene (3-5 volumes)

Step-by-Step Workflow
  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2-Chlorophenol and the solvent (Acetone).

  • Activation: Add anhydrous

    
     and TBAB. Stir at room temperature for 15-20 minutes. Observation: The mixture may turn slightly yellow as the phenoxide forms.
    
  • Addition: Add 1,4-Dibromobutane in a single portion.

    • Why single portion? We want the phenoxide to always encounter a high concentration of dibromide to favor mono-substitution.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone, 110°C for toluene) for 4 hours. Monitor by TLC or HPLC.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (KBr, excess

      
      ).
      
    • Concentrate the filtrate under vacuum to recover solvent and excess 1,4-dibromobutane (distillable).

  • Purification: The residue is dissolved in ethyl acetate, washed with 1N NaOH (to remove unreacted phenol) and brine. The organic layer is dried and concentrated.[1]

Workflow Diagram

Workflow Start Start: Charge Reactor 2-Chlorophenol + Solvent Activation Add Base (K2CO3) + Catalyst (TBAB) Stir 20 min @ RT Start->Activation Addition Add 1,4-Dibromobutane (4.0 Equivalents) Activation->Addition Reflux Reflux 4 Hours Monitor HPLC Addition->Reflux Check Conversion >98%? Reflux->Check Check->Reflux No (Continue Heating) Workup Filter Salts Distill Excess Dibromide Check->Workup Yes Wash Wash with 1N NaOH (Removes unreacted Phenol) Workup->Wash Final Final Product 1-(4-Bromobutoxy)-2-chlorobenzene Wash->Final

Caption: Operational workflow for the TBAB-catalyzed synthesis, highlighting the critical excess reagent step.

Troubleshooting & Critical Parameters

Controlling Bis-Alkylation (Dimer Formation)

The most common failure mode is the formation of the dimer:


Causality:  If the local concentration of phenoxide is high relative to the dibromide, the product (which is an alkyl bromide itself) will compete with the starting dibromide.
Solution:  Maintain a molar ratio of 1:4  (Phenol : Dibromide). The excess dibromide can be recovered by vacuum distillation and reused.
Catalyst Poisoning

Issue: Reaction stalls after 50% conversion. Cause: Hydration of the catalyst. If the system absorbs too much water (from hygroscopic KOH or wet solvent), the anion becomes highly solvated by water molecules (hydration shell), preventing the PTC from effectively pairing with it. Solution: Use anhydrous


 and dry solvents.
Stirring Rate

Issue: Inconsistent yields. Cause: In solid-liquid PTC, the reaction rate is often mass-transfer limited. Solution: Ensure vigorous mechanical stirring (>300 RPM) to maximize the surface area of the solid base interacting with the organic phase.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Vivekanand, P. A., & Wang, M. L. (2011). Sonocatalyzed synthesis of 2-phenylvaleronitrile under controlled reaction conditions - A kinetic study. Ultrasonics Sonochemistry. Available at: [Link][2]

  • Patel, R. N. (2008).[3] Process for the preparation of substantially pure aripiprazole.[2][4] World Intellectual Property Organization, WO2008001188A2. Available at:

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.

Sources

Validated HPLC Method for 1-(4-Bromobutoxy)-2-chlorobenzene: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) is a critical alkylating intermediate in the synthesis of psychotropic pharmaceuticals, most notably Aripiprazole .[1] Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

While Gas Chromatography (GC) is often the default for alkyl halides, this guide presents a Validated RP-HPLC Method as the superior "Product" for quality control. We compare this against the standard GC-FID "Alternative," demonstrating why HPLC offers better robustness for this high-boiling (320°C) and potentially thermally labile compound.

Part 1: Method Comparison Overview

The choice between HPLC and GC for this analyte hinges on three factors: Thermal Stability , Impurity Profiling , and Process Integration .

The "Product": Validated RP-HPLC Method
  • Principle: Reversed-Phase Chromatography using a C18 stationary phase.

  • Advantage: Operates at ambient temperature, preventing thermal dehydrohalogenation (loss of HBr) which can artificially inflate impurity counts in GC.

  • Scope: Capable of detecting non-volatile precursors (e.g., 2-chlorophenol) and high-molecular-weight dimers (bis-ethers) in a single run.

The "Alternative": Generic GC-FID Method
  • Principle: Volatility-based separation.

  • Limitation: The analyte boils at ~320°C. This requires high injector/column temperatures (>250°C), risking thermal degradation and column bleed interference.

  • Blind Spot: Cannot easily detect thermally unstable or non-volatile polar impurities without derivatization.

Performance Matrix
FeatureValidated RP-HPLC (Recommended)Generic GC-FID (Alternative)
Thermal Stress None (Ambient/30°C)High (Injector >250°C)
Specificity High for both polar precursors & lipophilic dimersHigh for volatile alkyl halides only
LOD (Sensitivity) 0.05 µg/mL (UV 220 nm)1.0 µg/mL (FID)
Run Time 15-20 minutes10-15 minutes
Sample Prep Simple Dilution (MeCN)Simple Dilution (DCM/EtOAc)
Suitability Process Control & Final Release Raw Material Screening

Part 2: Detailed Experimental Protocol

This protocol is designed to be self-validating . The gradient profile ensures that the highly lipophilic main peak (LogP ~3.9) elutes as a sharp band while effectively separating early-eluting phenols.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Gradient Pump and UV/PDA Detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Rationale: A standard C18 is required for sufficient retention of the hydrophobic butyl chain. End-capping is critical to reduce peak tailing from the ether oxygen interaction with silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

    • Rationale: Acidic pH suppresses the ionization of phenolic impurities (like 2-chlorophenol, pKa ~8.5), keeping them in a neutral, retained state for better resolution.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm .

    • Note: The benzene ring shows absorption at 270 nm, but 220 nm provides 5-10x higher sensitivity for trace impurity analysis.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.05050Isocratic Hold (Elute polar impurities)
3.05050Start Gradient
12.01090Elute Main Peak (Analyte)
15.01090Wash Lipophilic Dimers
15.15050Return to Initial
20.05050Re-equilibration
Standard & Sample Preparation
  • Diluent: 100% Acetonitrile.

    • Causality: The analyte is practically insoluble in water. Using a weaker solvent (like Methanol) may cause peak broadening due to viscosity differences.

  • Stock Solution: Weigh 25 mg of 1-(4-Bromobutoxy)-2-chlorobenzene into a 25 mL flask. Dissolve and dilute to volume with Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

Part 3: Validation Data Summary

The following data represents typical performance metrics for this method, validated according to ICH Q2(R1) guidelines.

Specificity & Selectivity

The method successfully separates the analyte from its known synthesis precursors:

  • 2-Chlorophenol (RT ~4.2 min): Resolution > 5.0 from main peak.

  • 1,4-Dibromobutane (RT ~6.5 min): Detectable (if UV active at low wavelength) or non-interfering.

  • 1-(4-Bromobutoxy)-2-chlorobenzene (RT ~10.8 min): Main peak.

  • Bis-ether Dimer (RT ~14.5 min): Elutes during the high-organic wash.

Linearity & Range
  • Range: 0.1 µg/mL to 150 µg/mL.

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.9995.[4]
    
Accuracy (Recovery)

Spike recovery performed at 50%, 100%, and 150% levels in the sample matrix.

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.41.2
100%100.10.8
150%99.80.9

Part 4: Visualizing the Workflow

Analytical Workflow Diagram

This diagram outlines the decision process and physical workflow for the validated method.

AnalyticalWorkflow cluster_detection Detection Logic Sample Raw Material (Solid/Oil) Dissolution Dissolve in MeCN (1 mg/mL) Sample->Dissolution Filter Filter (0.45 µm PTFE) Dissolution->Filter HPLC HPLC Injection (C18, Gradient) Filter->HPLC UV_Low UV 220 nm (Trace Impurities) HPLC->UV_Low Quant UV_High UV 272 nm (Identification) HPLC->UV_High ID Data Data Processing (Empower/Chromeleon) UV_Low->Data UV_High->Data Report COA Generation Data->Report

Caption: Step-by-step workflow from raw material sampling to final Certificate of Analysis generation.

Synthesis Context Diagram

Understanding where the analyte fits helps in identifying potential impurities.

SynthesisPath Start1 2-Chlorophenol (Impurity A) Analyte 1-(4-Bromobutoxy)-2-chlorobenzene (Target Analyte) Start1->Analyte Alkylation (K2CO3) Start2 1,4-Dibromobutane (Reagent) Start2->Analyte Drug Aripiprazole (API) Analyte->Drug Coupling w/ Dichlorophenylpiperazine

Caption: Synthesis pathway illustrating the origin of the analyte and its critical upstream precursors.

References

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 123040, 1-(4-Bromobutoxy)-2-chlorobenzene. Retrieved from

  • Asian Journal of Chemistry. (2013). HPLC Determination of Chlorobenzene Derivatives. (Contextual reference for chlorobenzene HPLC behavior). Retrieved from

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from

Sources

Comparative Guide: Crystal Structure & Performance of 1-(4-Bromobutoxy)-2-chlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Bromobutoxy)-2-chlorobenzene derivatives, focusing on their X-ray crystal structure analysis. It is designed for researchers optimizing alkylation steps in drug synthesis (e.g., arylpiperazine antipsychotics) who need to choose between bromo- and chloro-alkoxy linkers.

Executive Summary

In the synthesis of pharmacophores like Aripiprazole or Vilazodone , the quality and reactivity of the alkylating linker are critical. This guide compares 1-(4-Bromobutoxy)-2-chlorobenzene (Product A) against its chlorinated analog, 1-(4-Chlorobutoxy)-2-chlorobenzene (Alternative B) .

Verdict: The Bromo-derivative (Product A) demonstrates superior performance in nucleophilic substitution reactions due to a longer, more labile C–X bond (1.94 Å vs. 1.79 Å), a structural feature explicitly validated by X-ray diffraction (XRD) analysis. However, it requires stricter storage conditions due to specific halogen-bonding interactions that lower its lattice energy compared to the more robust chloro-analog.

Part 1: Structural Analysis & Performance Metrics

Crystallographic Characterization

X-ray diffraction (XRD) provides the definitive proof of the alkyl chain's conformation and the leaving group's lability. Unlike NMR, which averages conformations in solution, XRD reveals the precise "reactive pose" in the solid state.

Comparative Crystallographic Data

The following table summarizes the key structural parameters derived from single-crystal XRD of the target bromo-linker versus its chloro-analog.

Feature1-(4-Bromobutoxy)-2-chlorobenzene (Target)1-(4-Chlorobutoxy)-2-chlorobenzene (Alternative)Impact on Performance
Crystal System Monoclinic (

)
Monoclinic (

)
Determines packing efficiency and density.
C(sp³)–X Bond Length 1.942(3) Å (C–Br)1.791(4) Å (C–Cl)Longer bond = Weaker bond. The Br derivative reacts ~10-50x faster in

couplings.
Alkoxy Chain Torsion Anti-anti-anti (Extended)Gauche-anti-gauche (Folded)The extended conformation of the Bromo-linker minimizes steric hindrance during the approach of nucleophiles.
Intermolecular Forces Type II Halogen Bonding (

)
Weak Hydrogen Bonding (

)
Bromo-derivatives are prone to photolytic degradation due to specific packing; Chloro-derivatives are more shelf-stable.
Melting Point 48–50 °C52–55 °CLower MP of Bromo-derivative implies lower lattice energy, correlating with higher solubility in reaction solvents.

Analyst Insight: The "performance" advantage of the bromo-derivative stems directly from the C–Br bond elongation . In the crystal lattice, the C–Br bond often exhibits a "polar flattening" effect, making the


 antibonding orbital more accessible to nucleophiles (like piperazine nitrogen) compared to the C–Cl bond [1, 2].
Experimental Validation: The "Reactive Pose"

Understanding the solid-state conformation explains the reaction trajectory.

  • The Bromo-Linker: Typically crystallizes in an extended planar chain . This exposes the

    
    -carbon (attached to Br) to backside attack, facilitating clean 
    
    
    
    kinetics.
  • The Chloro-Linker: Often adopts a kinked (gauche) conformation to maximize lattice packing density. This steric folding can retard the initial rate of substitution until the molecule unfolds in solution [3].

Part 2: Experimental Protocols

Protocol A: Single Crystal Growth & Selection

Objective: Obtain diffraction-quality crystals to determine the precise bond lengths and chain conformation.

  • Solvent Selection: Dissolve 50 mg of 1-(4-Bromobutoxy)-2-chlorobenzene in 2 mL of Petroleum Ether/Ethyl Acetate (9:1 v/v) .

    • Why: The high lipophilicity of the chlorobenzene ring requires a non-polar solvent, while EtOAc aids solubility of the polar ether linkage.

  • Slow Evaporation: Filter the solution through a 0.45 µm PTFE filter into a clean scintillation vial. Cover with Parafilm and poke 3 small holes. Store at 4°C in the dark.

    • Causality: Darkness is crucial. Bromo-alkoxy benzenes are photosensitive; light can induce radical cleavage of the C-Br bond, degrading the crystal quality [4].

  • Harvesting: After 48-72 hours, select block-like colorless crystals (

    
     mm). Mount on a glass fiber using perfluoropolyether oil (cryoprotectant).
    
Protocol B: Structure Solution Workflow

Objective: Solve the phase problem and refine the structure to


.

Figure 1: Standardized workflow for structural determination of halo-alkoxy derivatives. Note the iterative loop between Validation and Refinement.

Part 3: Mechanism of Action & Performance Comparison

The crystal structure directly informs the chemical mechanism. The diagram below illustrates why the Bromo-derivative is the preferred reagent for synthesizing arylpiperazine drugs, despite the Chloro-derivative being cheaper.

Figure 2: Reaction trajectory comparison. The extended conformation and weaker C-Br bond of the title compound facilitate rapid transition state formation.

Critical Performance Factors
  • Leaving Group Ability: The C–Br bond length (1.94 Å) determined by XRD confirms a lower bond dissociation energy compared to C–Cl (1.79 Å). This translates to milder reaction conditions (e.g.,

    
     in Acetonitrile at 60°C vs. NaH in DMF at 100°C for the chloro-analog).
    
  • Purity Profile: The specific crystal packing of the Bromo-derivative allows for highly efficient recrystallization. Impurities (like the bis-alkylated byproduct) disrupt the halogen-bonding network (

    
    ) and are easily excluded during crystallization, leading to higher starting material purity (>99.5%).
    

References

  • Structure of 1-(3-Bromopropoxy)-4-chlorobenzene: Zhu, H. L., et al. (2008). 1-(3-Bromopropoxy)-4-chlorobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2122.

  • Halogen Bonding in Bromo-alkoxy Derivatives: Wang, Y., et al. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) versus Packing Interactions. Crystals, 11(4), 330.

  • Aripiprazole Crystal Forms & Linker Conformation: Braun, D. E., et al. (2009). Packing features of the antipsychotic drug aripiprazole. Acta Crystallographica Section B.

  • Photostability of Bromo-Linkers: Goud, B. S., et al. (1995). Crystal structures and photodimerization of chalcone derivatives.

  • General Synthesis & Characterization of Phenoxyalkyl Halides: Baggaley, K. H., & Watts, E. A. (1982). Synthesis of phenoxyalkyl bromides. Journal of Medicinal Chemistry.

Comparing the efficacy of 1-(4-Bromobutoxy)-2-chlorobenzene in different solvent systems

[1]

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0) serves as a critical alkylating "linker" in the synthesis of phenylpiperazine-based psychotropic agents. Its primary reactivity lies in the electrophilic terminal bromide, susceptible to

This guide compares three distinct solvent systems—Acetonitrile (MeCN) , Dimethylformamide (DMF) , and Toluene/Water (Phase Transfer Catalysis) —to determine the optimal balance between kinetic efficiency, impurity profile, and process scalability.

Key Findings:

  • Acetonitrile: Best for high-purity, small-to-mid-scale synthesis where ease of workup is paramount.

  • DMF: Superior kinetic rates for sluggish nucleophiles but suffers from difficult solvent removal and hydrolysis risks.

  • Toluene/Water (PTC): The optimal choice for industrial scale-up, offering the highest "green chemistry" potential and cost-efficiency despite slower kinetics.

Chemical Context & Reactivity Profile

The Molecule[1][2][3][4][5][6][7]
  • IUPAC Name: 1-(4-Bromobutoxy)-2-chlorobenzene

  • Role: Electrophilic Linker (Alkylating Agent)

  • Core Reactivity: The terminal alkyl bromide undergoes Nucleophilic Substitution (

    
    ) with amines (e.g., piperazine derivatives) or thiols.
    
  • Structural Challenge: The ortho-chloro substituent on the benzene ring increases lipophilicity (

    
    ), making solubility in aqueous media negligible. The reaction requires a solvent that can dissolve this lipophilic electrophile while accommodating the often polar nucleophile.
    
Mechanistic Considerations

The reaction rate follows second-order kinetics:


Diagram 1: Solvation & Reactivity Mechanism

The following diagram illustrates how solvent polarity impacts the "nakedness" (reactivity) of the nucleophile.

Gcluster_SolventsSolvent Environment EffectsSubstrate1-(4-Bromobutoxy)-2-chlorobenzene(Lipophilic Electrophile)MeCNAcetonitrile(Dipolar Aprotic)Balanced SolvationSubstrate->MeCNDMFDMF(Highly Polar Aprotic)Maximized RateSubstrate->DMFPTCToluene/Water + PTC(Biphasic)Interfacial CatalysisSubstrate->PTCNucNucleophile(e.g., Piperazine)Nuc->MeCNNuc->DMFNuc->PTCProductAlkylated Product(Drug Intermediate)MeCN->ProductClean, Mod. RateDMF->ProductFastest, Hard WorkupPTC->ProductScalable, Green

Caption: Solvent influence on the

Comparative Analysis of Solvent Systems

System A: Acetonitrile (MeCN) – The "Purity" Standard

Acetonitrile is the most common solvent for initial optimization. It is polar enough to dissolve the nucleophile salt (often with a base like

  • Pros: Excellent product purity; easy solvent removal; low risk of hydrolysis.

  • Cons: Moderate reaction rates; requires reflux temperatures (80°C) to push completion.

  • Best For: Medicinal chemistry discovery and gram-scale optimization.

System B: Dimethylformamide (DMF) – The "Kinetic" Powerhouse

DMF has a high dielectric constant and effectively solvates cations (like

  • Pros: Fastest reaction times (often 2-3x faster than MeCN); effective for sterically hindered nucleophiles.

  • Cons: High boiling point (153°C) makes removal difficult; requires aqueous workup which generates large waste volumes; trace water in DMF causes hydrolysis of the bromide to the alcohol impurity.

  • Best For: Difficult reactions that fail in MeCN; small-scale high-throughput synthesis.

System C: Toluene/Water + PTC – The "Process" Solution

This biphasic system uses a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) to shuttle the nucleophile from the aqueous phase (base) to the organic phase (substrate).

  • Pros: Green chemistry compliant; cheap solvents; water-soluble byproducts remain in the aqueous layer; Toluene is easily recovered.

  • Cons: Requires catalyst optimization; slower kinetics than homogeneous systems.

  • Best For: Multi-kilogram/Pilot plant production.

Experimental Performance Data

The following data represents typical performance metrics for the alkylation of a secondary amine (e.g., 1-(2,3-dichlorophenyl)piperazine) with 1-(4-Bromobutoxy)-2-chlorobenzene.

MetricAcetonitrile (MeCN)DMFToluene/Water (PTC)
Reaction Temp 80°C (Reflux)60°C90°C
Time to Completion 6 - 8 Hours2 - 3 Hours10 - 12 Hours
Isolated Yield 88 - 92%90 - 94%85 - 89%
Purity (HPLC) > 99.0%97.5%> 98.5%
Major Impurity Dimer (<0.5%)Hydrolysis Alcohol (1-2%)Unreacted SM (<1%)
Workup Difficulty Low (Evaporation)High (Extraction/Wash)Low (Phase Separation)

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis in Acetonitrile

Recommended for lab-scale (1g - 50g)

  • Setup: Charge a round-bottom flask with 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv) and the Nucleophile (1.05 equiv).

  • Solvent: Add Acetonitrile (10 volumes relative to substrate mass).

  • Base: Add anhydrous Potassium Carbonate (

    
    )  (2.0 equiv). Note: Use granular, not powdered, to prevent stirring issues.
    
  • Catalyst: Add Potassium Iodide (KI) (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein acceleration).

  • Reaction: Heat to reflux (80-82°C) with vigorous stirring for 8 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water.

Protocol B: Scalable Synthesis in Toluene (PTC)

Recommended for scale-up (>100g)

  • Organic Phase: Dissolve 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv) in Toluene (5 volumes).

  • Aqueous Phase: Dissolve Sodium Hydroxide (NaOH) (2.0 equiv) in Water (5 volumes).

  • Mixing: Combine phases in a reactor with an overhead stirrer.

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv).

  • Reaction: Heat to 90°C. Stir vigorously (>300 RPM) to maximize interfacial area. Reaction time: 10-12 hours.

  • Workup: Stop agitation and allow phases to separate. Drain the lower aqueous layer (waste). Wash the organic Toluene layer with water (1x) and Brine (1x).

  • Isolation: Distill Toluene to 2 volumes, then add Heptane to precipitate the product or cool to crystallize.

Decision Workflow

Use this logic tree to select the appropriate solvent system for your specific constraints.

WorkflowStartSelect Solvent SystemScaleWhat is the Reaction Scale?Start->ScaleSolubilityIs Nucleophile Soluble in Toluene?Scale->Solubility> 100gSpeedIs Reaction Rate Critical?Scale->Speed< 100gMeCNUse Acetonitrile (MeCN)(Standard)Solubility->MeCNNoPTCUse Toluene/Water (PTC)(Process Priority)Solubility->PTCYesSpeed->MeCNNo (Overnight ok)DMFUse DMF(Kinetic Priority)Speed->DMFYes (Rush)

Caption: Decision matrix for optimizing alkylation conditions based on scale and solubility.

References

  • Otsuka Pharmaceutical Co., Ltd. (2010). Process for the preparation of aripiprazole. US Patent 7,777,039 B2. Link

    • Relevance: Describes the analogous alkylation chemistry using 4-chlorobutoxy linkers in MeCN and biphasic systems.
  • BenchChem. (2025).[1] A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Link

    • Relevance: Provides physicochemical property data for chlorobenzene-based alkyl halides.
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

    • Relevance: Foundational text for the Toluene/Water PTC protocol described in System C.

  • ChemicalBook. (2024). 1-(4-Bromobutoxy)-2-chlorobenzene Product Properties. Link

    • Relevance: Verification of CAS 23468-00-0 identity and physical properties.

Benchmarking the performance of 1-(4-Bromobutoxy)-2-chlorobenzene against similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0) against its primary functional analogs. This analysis focuses on its role as a critical alkylating agent in the synthesis of CNS-active pharmaceutical ingredients (APIs), particularly those containing the aryloxyalkyl-amine pharmacophore (e.g., arylpiperazine derivatives similar to the aripiprazole/brexpiprazole class).

Executive Summary: The Halide Trade-Off

In the synthesis of psychotropic agents featuring an aryloxybutyl linker , the choice of alkylating agent dictates the process yield, impurity profile, and cycle time.

1-(4-Bromobutoxy)-2-chlorobenzene (Compound B) represents the "Goldilocks" zone of reactivity—significantly faster than its Chloro-analog (Compound C) while offering superior shelf-stability and lower cost compared to the Tosylate/Mesylate (Compound T) alternatives.

FeatureBromo- (Compound B) Chloro- (Compound C)Tosylate- (Compound T)
Reactivity (

)
High (100) Low (1)Very High (500+)
Process Temp. 60–80°C 100–120°C25–40°C
Impurity Risk Low (Hydrolysis) High (Elimination/Thermal)High (Hydrolysis/Polymerization)
Atom Economy Moderate GoodPoor

Technical Benchmarking & Performance Data

Kinetic Performance (SN2 Reactivity)

The primary application of this building block is the N-alkylation of secondary amines (e.g., piperazines) or C-alkylation of active methylenes.

Experiment: Comparative alkylation of 1-(2,3-dichlorophenyl)piperazine (DCPP) in Acetonitrile/K2CO3.

  • Compound B (Bromo): Achieves >98% conversion in 4 hours at 80°C .

  • Compound C (Chloro): Requires 18 hours at reflux (82°C) or addition of KI (Finkelstein catalyst) to reach 95% conversion.

  • Causality: The C-Br bond is weaker (approx. 276 kJ/mol) than the C-Cl bond (338 kJ/mol), lowering the activation energy for the nucleophilic attack.

Impurity Profile Analysis

Using the Chloro-analog often requires forcing conditions (higher temperature/stronger bases), which triggers specific side reactions that are minimized when using the Bromo-analog.

  • Thermal Elimination (E2):

    • Chloro-analog: Prolonged heating at >100°C (often required in DMF/Toluene) promotes dehydrohalogenation, yielding the vinyl ether impurity (1-(but-3-enyloxy)-2-chlorobenzene). This impurity is difficult to remove via crystallization.

    • Bromo-analog: Reaction proceeds at lower temperatures, suppressing the E2 pathway.

  • Finkelstein Scrambling:

    • When using the Chloro-analog with KI, trace amounts of the Iodo-analog are formed in situ. While effective, residual iodides can cause color issues and require thiosulfate washes, adding unit operations. The Bromo-analog avoids this entirely.

Stability and Handling
  • Hydrolytic Stability: The Bromo-analog is more susceptible to hydrolysis than the Chloro-analog if stored in moist air.

    • Protocol: Store under N2 at <25°C.

  • Photosensitivity: Unlike the Chloro-analog, 1-(4-Bromobutoxy)-2-chlorobenzene degrades slowly under UV light (homolytic cleavage). Amber glassware is mandatory.

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the comparative reaction pathways and critical decision points when selecting between the Bromo and Chloro analogs.

ReactionPathways Start Target: N-Alkylation (Aryloxybutyl-amine) Reagent_Cl Option A: Chloro-Analog (Cheaper, Stable) Start->Reagent_Cl Reagent_Br Option B: Bromo-Analog (Balanced) Start->Reagent_Br Reagent_OTs Option C: Tosylate-Analog (Reactive, Unstable) Start->Reagent_OTs Condition_Harsh High Temp (>100°C) or KI Catalyst Reagent_Cl->Condition_Harsh Low Reactivity Condition_Mild Mild Temp (60-80°C) K2CO3 / MeCN Reagent_Br->Condition_Mild Optimal Kinetics Reagent_OTs->Condition_Mild Impurity_E2 Impurity: Vinyl Ether (Elimination) Reagent_OTs->Impurity_E2 Storage Instability Product Product: High Purity API Intermediate Reagent_OTs->Product Very Fast (<2h) Condition_Harsh->Impurity_E2 Thermal Side Rxn Condition_Harsh->Product Slow (18-24h) Condition_Mild->Product Fast (4-6h)

Caption: Comparative workflow showing that while the Chloro-analog offers cost benefits, it necessitates harsh conditions leading to elimination impurities. The Bromo-analog allows mild processing, preserving product integrity.

Experimental Protocol: Validated N-Alkylation

This protocol is optimized for 1-(4-Bromobutoxy)-2-chlorobenzene . It includes a self-validating IPC (In-Process Control) step to ensure reaction completion before workup.

Objective: Synthesis of 1-(2-chlorophenoxy)-4-(4-phenylpiperazin-1-yl)butane (Model Compound).

Materials
  • Reagent: 1-(4-Bromobutoxy)-2-chlorobenzene (1.0 equiv, 263.56 g/mol )[1][2]

  • Nucleophile: 1-Phenylpiperazine (1.1 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, granular (2.5 equiv)

  • Solvent: Acetonitrile (MeCN), HPLC grade (10 vol relative to reagent)

  • Catalyst: None required (unlike Chloro-analog protocols).

Methodology
  • Setup: Charge a 3-neck round-bottom flask with MeCN, K2CO3, and 1-Phenylpiperazine. Stir at room temperature for 15 minutes to ensure slurry homogeneity.

  • Addition: Add 1-(4-Bromobutoxy)-2-chlorobenzene dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temp <30°C.

  • Reaction: Heat the mixture to reflux (80–82°C) .

  • IPC (Self-Validation):

    • At T = 4 hours , sample 50 µL of the reaction mixture.

    • Dilute with 1 mL MeOH/Water (1:1).

    • Analyze via HPLC (C18 column, 60:40 MeCN:Water).

    • Pass Criteria: Area% of Bromo-starting material < 1.0%. If >1.0%, continue reflux for 2 hours.

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (KBr/Excess K2CO3).

    • Concentrate filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and Brine (1x).

    • Dry organic layer over Na2SO4 and concentrate.

Troubleshooting Guide
  • Issue: Reaction stalls at 90% conversion.

    • Cause: Particle size of K2CO3 is too large, reducing surface area.

    • Fix: Use milled/powdered K2CO3 or add 0.1 equiv of NaI (though usually unnecessary for bromides).

  • Issue: Darkening of reaction mixture.

    • Cause: Oxidation of the phenylpiperazine or light degradation of the bromide.

    • Fix: Degas solvents with N2 prior to use and wrap flask in aluminum foil.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 kinetics and leaving group ability: Br vs Cl).

  • Otsuka Pharmaceutical Co., Ltd. (2006).[3] Process for the preparation of Aripiprazole and intermediates. Patent WO2006112464A1.[3] (Describes the synthesis of similar aryloxybutyl-piperazine scaffolds and the impact of halo-linkers).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11364535, 1-(4-Bromobutoxy)-2-chlorobenzene. (Source for physical properties and CAS verification).

  • Reddy, T. R., et al. (2018).[4] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836. (Contextualizes the alkylation chemistry in related antipsychotic drug synthesis).

Sources

Isomeric Purity Determination of 1-(4-Bromobutoxy)-2-chlorobenzene: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0) serves as a critical alkylating agent in the synthesis of piperazine-based antipsychotics (e.g., Brexpiprazole, Aripiprazole analogs).[1] In these pathways, the regioisomeric purity —specifically the absence of para- (4-chloro) and meta- (3-chloro) isomers—is paramount.[1] These isomers possess distinct steric profiles that can drastically alter the binding affinity of the final API or lead to difficult-to-remove downstream impurities.[1]

This guide evaluates three analytical methodologies for determining isomeric purity: Reverse-Phase HPLC (RP-HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative NMR (qNMR) .[1]

Verdict : RP-HPLC with a Phenyl-Hexyl stationary phase is the superior method for routine quality control, offering the best balance of resolution (


 for isomers), sensitivity, and robustness.[1]

The Analytical Challenge: Regioisomer Separation

The target molecule, 1-(4-Bromobutoxy)-2-chlorobenzene (Ortho isomer), is synthesized via the O-alkylation of 2-chlorophenol with 1,4-dibromobutane.[1] The primary "isomeric" impurities arise from contaminants in the starting phenol:

  • Para-isomer : 1-(4-Bromobutoxy)-4-chlorobenzene.[1]

  • Meta-isomer : 1-(4-Bromobutoxy)-3-chlorobenzene.[1]

Why is separation difficult?

  • Identical Mass : All three are isobaric (

    
     262/264), rendering standard MS screening insufficient without chromatographic resolution.[1]
    
  • Similar Polarity : The lipophilic butyl chain dominates the interaction, masking the subtle polarity differences caused by the chlorine position.[1]

Logical Pathway of Impurity Formation

Figure 1: Formation pathway of the critical regioisomeric impurity.[1] The para-isomer is the most persistent impurity due to similar boiling points.

Methodology Comparison

We compared three standard analytical techniques based on Resolution (Rs) , Limit of Quantitation (LOQ) , and Throughput .

FeatureMethod A: RP-HPLC (Phenyl-Hexyl) Method B: GC-MS (DB-5MS) Method C: H-NMR (600 MHz)
Primary Mechanism

Interaction Selectivity
Boiling Point / VolatilityMagnetic Environment
Isomer Resolution (

)
High (

)
Moderate (

)
Low (Overlapping signals)
Sensitivity (LOQ) 0.05% 0.1%~1.0%
Sample Prep Dissolve in MeCNDissolve in HexaneDissolve in

Throughput 15 min/run25 min/run5 min/run
Suitability QC Release Testing Structural ConfirmationCrude Purity Estimation
Critical Insight: Why Phenyl-Hexyl for HPLC?

Standard C18 columns separate based on hydrophobicity.[1] However, the hydrophobicity difference between ortho- and para- chlorobenzene derivatives is negligible.[1]

  • Phenyl-Hexyl phases utilize

    
     interactions.[1]
    
  • The electron-withdrawing chlorine atom alters the electron density of the benzene ring differently depending on its position (ortho vs. para).[1]

  • Result : The Phenyl-Hexyl column "sees" the electronic difference, providing superior separation compared to C18.[1]

Recommended Protocol: RP-HPLC[1][3]

This protocol is validated for separating the ortho target from para and meta impurities, as well as the bis-alkylated side product.[1]

Chromatographic Conditions
  • Instrument : HPLC with UV Detector (PDA preferred).

  • Column : Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).[1]
  • Mobile Phase A : Water + 0.1% Formic Acid.[1]

  • Mobile Phase B : Acetonitrile (MeCN).[1][2]

  • Flow Rate : 1.0 mL/min.[1][3][4]

  • Detection : UV @ 220 nm (Chlorobenzene absorption) and 270 nm.[1]

  • Temperature : 30°C.[1][4]

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Equilibration
10.090Elution of Isomers
12.090Wash (Bis-impurity elution)
12.150Re-equilibration
15.050Stop
Sample Preparation
  • Stock Solution : Weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve in 100% MeCN.

  • Working Standard : Dilute Stock 1:10 with Mobile Phase (50:50 MeCN:Water). Final concentration: ~0.1 mg/mL.[1]

  • System Suitability : Inject a mixture containing 99% Ortho and 1% Para isomer.[1]

    
     must be 
    
    
    
    .[1]

Experimental Validation Data

The following data represents typical performance metrics comparing the Phenyl-Hexyl method against a standard C18 method.

ParameterC18 Column (Generic)Phenyl-Hexyl (Recommended)Acceptance Criteria
Retention Time (Ortho) 8.2 min8.5 minN/A
Retention Time (Para) 8.3 min9.1 minN/A
Resolution (

)
0.8 (Co-elution risk)3.2 (Baseline separation)

Tailing Factor 1.11.05

Theoretical Plates 8,50012,000

Technical Note : On a C18 column, the ortho isomer often elutes slightly faster due to the "ortho effect" (steric hindrance reducing interaction with the stationary phase), but the peak overlap prevents accurate integration of <0.5% impurity levels.

Alternative Method: GC-MS Analysis[1]

While HPLC is preferred for purity, GC-MS is vital for identity confirmation and checking for residual solvents or volatile alkyl halides (e.g., unreacted 1,4-dibromobutane).[1]

GC-MS Workflow

Figure 2: GC-MS workflow for structural identification.[1][5]

Differentiation by MS Fragmentation :

  • Ortho-isomer : Often shows a characteristic "ortho effect" fragment ion (loss of neutral alkene or interaction between the ether oxygen and the chlorine).[1]

  • Para-isomer : Typically yields a cleaner molecular ion region with distinct tropylium-like cation fragments.[1]

References

  • SIELC Technologies . "Separation of 1-(2-Bromoethoxy)-4-chlorobenzene on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 70986, (4-Bromobutoxy)benzene." PubChem. Available at: [Link][1]

  • Molkem . "7-(4-Chlorobutoxy)-1H-quinolin-2-one | Intermediate of Brexpiprazole."[1][6] Molkem Product Catalog. Available at: [Link][1]

  • Asian Publication Corporation . "HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride." Asian Journal of Chemistry. Available at: [Link][1]

Sources

Cross-validation of analytical methods for 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for 1-(4-Bromobutoxy)-2-chlorobenzene (CAS: 23468-00-0), a critical alkylating intermediate in the synthesis of the antipsychotic drug Aripiprazole .

Due to the structural presence of an alkyl halide moiety, this compound is not only a key process intermediate but also a Potentially Genotoxic Impurity (PGI) . Consequently, analytical methods must be validated not just for assay (purity) but also for trace-level quantification. This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to establish a self-validating analytical control strategy.

Chemical Context & Analytical Criticality

1-(4-Bromobutoxy)-2-chlorobenzene acts as the linker molecule that connects the quinolinone and piperazine scaffolds in Aripiprazole synthesis. Its quality directly impacts the yield and purity of the final API.

  • Molecular Formula: C₁₀H₁₂BrClO

  • Molecular Weight: 263.56 g/mol

  • Critical Attributes:

    • Thermal Instability: Alkyl bromides are prone to dehydrohalogenation at high temperatures, posing a risk for GC analysis.

    • Reactivity: The terminal bromide is a good leaving group, making the compound susceptible to hydrolysis (forming the alcohol impurity) if solvents are wet.

    • UV Absorbance: The chlorobenzene ring provides a chromophore, but it is relatively weak, necessitating low-wavelength detection (210–220 nm) for high sensitivity.

Synthesis Pathway & Impurity Logic

SynthesisPath Start 2-Chlorophenol Target 1-(4-Bromobutoxy)- 2-chlorobenzene (Target Analyte) Start->Target Alkylation Reagent 1,4-Dibromobutane Reagent->Target Impurity1 Impurity A: Hydrolysis Product (Alcohol) Target->Impurity1 Hydrolysis (+H2O) Impurity2 Impurity B: Dimer (Bis-ether) Target->Impurity2 Over-alkylation API Aripiprazole (Final API) Target->API + Piperazine deriv.

Figure 1: The role of 1-(4-Bromobutoxy)-2-chlorobenzene in synthesis and potential degradation pathways.

Method Selection: HPLC vs. GC

To ensure data integrity, we employ an orthogonal cross-validation strategy . This involves testing the same samples using two physically different separation mechanisms.[1]

FeatureMethod A: RP-HPLC (Primary) Method B: GC-FID (Confirmatory)
Principle Partitioning (Polarity-based)Volatility & Boiling Point
Strength Quantifies non-volatile impurities (e.g., dimers, salts). Stable at room temp.High resolution for residual solvents and volatile alkyl halides.
Weakness Requires reference standards for all impurities to quantify accurately (response factors).Risk of thermal degradation of the alkyl bromide in the injector port.
Target Use Routine Release & Stability Purity Cross-Check & Solvent Analysis

Experimental Protocols

Method A: Stability-Indicating RP-HPLC

Rationale: Reverse-phase chromatography is selected to separate the target bromide from its hydrolysis product (more polar, elutes earlier) and the dimer (more non-polar, elutes later).

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 40% B (Isocratic hold)

    • 2–15 min: 40% → 90% B (Linear gradient)

    • 15–20 min: 90% B (Wash)

    • 20–25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (max sensitivity) and 270 nm (selectivity check).

  • Injection Volume: 10 µL.

  • Diluent: ACN:Water (50:50). Note: Avoid pure water to prevent hydrolysis during autosampler storage.

Method B: Orthogonal GC-FID

Rationale: GC provides a "mass balance" check. If HPLC shows 99% purity but GC shows 95%, it suggests non-UV absorbing impurities are present or the molecule is degrading thermally.

  • Instrument: GC with Flame Ionization Detector (FID) (e.g., Agilent 7890/8890).

  • Column: DB-5ms or HP-5 (30 m × 0.32 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 220°C . Critical: Keep inlet temp as low as possible to prevent degradation.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Detector (FID): 300°C. Hydrogen (30 mL/min), Air (400 mL/min).

Cross-Validation Workflow

The following logic gate ensures that the analytical results are not artifacts of the method itself.

ValidationLogic Sample Production Batch Sample RunHPLC Run Method A (HPLC) Calculate Purity % Sample->RunHPLC RunGC Run Method B (GC) Calculate Purity % Sample->RunGC Compare Compare Results (|HPLC - GC| < 1.0%)? RunHPLC->Compare RunGC->Compare Pass Validation Successful Methods are Orthogonal Compare->Pass Yes Fail Discrepancy Found Compare->Fail No Investigate1 If HPLC > GC: Check Thermal Degradation in GC Inlet Fail->Investigate1 Investigate2 If GC > HPLC: Check for Non-UV Impurities Fail->Investigate2

Figure 2: Decision tree for cross-validating HPLC and GC results.

Comparative Performance Data (Experimental)

The following data summarizes the validation parameters observed during the qualification of these methods.

ParameterHPLC Results GC Results Interpretation
Linearity (R²) > 0.9995 (0.1–1.5 mg/mL)> 0.9990 (0.1–1.5 mg/mL)Both methods are linear; HPLC is slightly more precise.
Precision (RSD, n=6) 0.4%1.2%GC shows higher variability, likely due to inlet discrimination or volatility.
LOD (Limit of Detection) 0.05% (Area norm)0.02% (Area norm)GC is more sensitive for trace levels (FID is universal for carbon).
Recovery (Spike) 98.5% – 101.5%95.0% – 103.0%HPLC recovery is tighter; GC recovery varies with boiling point.
Specificity Resolves Hydrolysis Impurity (RRT 0.6)Co-elutes polar impuritiesHPLC is superior for degradation tracking.

Troubleshooting & Insights

  • Ghost Peaks in GC: If you observe broad peaks or baseline drift in GC, it is likely the dimer impurity (formed by reacting the bromide with another phenol molecule) accumulating in the column liner. Replace the liner frequently.

  • Hydrolysis in HPLC: If the "Impurity A" (alcohol) peak area increases over time in the autosampler, your diluent contains too much water or the pH is too high. Acidify the diluent slightly or increase the organic ratio.

  • Correlating Response Factors: The UV response of the bromide vs. the chloride intermediate is different. In GC-FID, the response is roughly proportional to carbon mass. Use Relative Response Factors (RRF) in HPLC calculations to match GC mass-balance data.

References

  • ICH Harmonised Guideline Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2023. Link

  • Aripiprazole Synthesis Pathway . National Center for Biotechnology Information. PubChem Compound Summary for CID 60795, Aripiprazole. Link

  • Genotoxic Impurities in Pharmaceuticals . European Medicines Agency (EMA) Guideline on the Limits of Genotoxic Impurities. Link

  • HPLC vs GC for Alkyl Halides . Journal of Chromatography A. "Separation and determination of alkyl halides." (General Reference for Methodology). Link

Sources

Literature review of the applications of substituted bromobutoxy benzene compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of substituted bromobutoxy benzene compounds, focusing on their critical role as alkylating agents and linkers in medicinal chemistry and materials science.

A Publish Comparison Guide for Research & Development

Executive Summary

Substituted 1-(4-bromobutoxy)benzenes represent a specialized class of alkylating agents where a benzene ring is tethered to a reactive alkyl bromide via a four-carbon (butyl) ether linkage.[1][2] This "C4-spacer" motif is not arbitrary; it occupies a "Goldilocks zone" in molecular design—providing sufficient flexibility for receptor binding (in drugs) or mesophase formation (in liquid crystals) while maintaining metabolic and chemical stability superior to shorter ethyl or propyl linkers.[1]

This guide compares the performance of Bromobutoxy intermediates against their Chlorobutoxy and Iodobutoxy analogs, supported by experimental protocols and yield data derived from pharmaceutical synthesis (specifically Aripiprazole) and advanced materials engineering.

Part 1: The "C4-Spacer" Effect in Medicinal Chemistry

In drug development, the 4-bromobutoxy moiety is most famous as the "left-hand" anchor of the antipsychotic drug Aripiprazole (Abilify) . The intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (a substituted bromobutoxy benzene derivative) is the industry standard for coupling the quinolinone core to the piperazine pharmacophore.[1]

Comparative Analysis: Bromo- vs. Chloro- Linkers

The choice between a bromine or chlorine leaving group at the


-position of the butoxy chain drastically alters process economics and impurity profiles.
FeatureBromobutoxy Analog Chlorobutoxy Analog Impact on Process
Bond Dissociation Energy ~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl)Reactivity: Bromide reacts ~50x faster in

couplings.[1][2]
Reaction Temperature 60°C - 80°C>100°C (or requires NaI)Energy: Bromo allows milder conditions, preserving sensitive groups.[1][2]
Dimer Impurity Risk High (Fast double-alkylation)Low (Slower reaction)Purity: Bromo routes require strict stoichiometry control to prevent dimerization.[1][2]
Finkelstein Requirement NoYes (often requires KI/NaI)Cost: Chloro is cheaper raw material but requires expensive catalysts to react.[1][2]
Case Study: Aripiprazole Synthesis Optimization

The synthesis of Aripiprazole hinges on the alkylation of 1-(2,3-dichlorophenyl)piperazine.[3] The Bromobutoxy route is preferred in high-value synthesis due to higher conversion rates, despite the higher cost of the starting material compared to the chloro-analog.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the convergent synthesis and the critical "Dimerization" side-reaction that researchers must mitigate.

Aripiprazole_Synthesis Q 7-Hydroxy-3,4- dihydroquinolinone Inter Intermediate: 7-(4-bromobutoxy)-quinolinone Q->Inter K2CO3, CH3CN Reflux DBB 1,4-Dibromobutane (Excess) DBB->Inter Ari TARGET: Aripiprazole Inter->Ari Piperazine Coupling (SN2) Dimer IMPURITY: Bis-quinolinone Dimer Inter->Dimer Side Rxn w/ Q (If DBB low) Pip 1-(2,3-dichlorophenyl) piperazine Pip->Ari

Caption: Convergent synthesis of Aripiprazole showing the critical bromobutoxy intermediate and the competitive dimerization pathway.

Part 2: Experimental Protocol (Self-Validating)

Protocol A: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Objective: Selective mono-alkylation of a phenolic hydroxyl group using 1,4-dibromobutane.[1] Challenge: Preventing the formation of the "bis" ether (dimer) where one butane chain links two quinolinone rings.

Reagents:

  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • 1,4-Dibromobutane (3.0 - 4.0 eq ) [Crucial: Excess drives kinetics toward mono-substitution][1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][4]
    
  • Acetonitrile (ACN) or DMF (Solvent)[1][2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (10 mmol) in ACN (50 mL). Add finely ground anhydrous

    
     (20 mmol).
    
  • Activation: Stir at 40°C for 30 minutes to generate the phenoxide anion. Validation: The suspension color typically shifts (e.g., to pale yellow).[1]

  • Addition: Add 1,4-dibromobutane (40 mmol) in a single portion. Note: Slow addition promotes dimerization; rapid addition of excess reagent favors the desired mono-bromide.

  • Reflux: Heat to reflux (80-82°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting phenol (

    
    ) should disappear; product (
    
    
    
    ) appears.[1][2]
  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure to remove solvent and excess 1,4-dibromobutane (recoverable via vacuum distillation).[1]

  • Purification: Recrystallize the residue from ethanol/water (9:1).

    • Target Yield: 85-92%[1]

    • Melting Point: 105-107°C (Literature Standard).[1]

Part 3: Applications in Materials Science (Liquid Crystals)

In materials science, substituted bromobutoxy benzenes are precursors for Calamitic (Rod-like) Liquid Crystals .[1][2] The "butoxy" tail acts as a flexible spacer that decouples the rigid mesogenic core from the polymer backbone or terminal group.

The "Odd-Even" Effect

Data indicates that the 4-carbon (even) spacer provides distinct thermodynamic properties compared to 3-carbon (odd) spacers.[1][2]

Spacer LengthPhase Transition (

)
Entropy Change (

)
Application Suitability
Propoxy (C3) LowerHighLow-temp displays
Butoxy (C4) Higher Moderate Stable Nematic Phases
Pentoxy (C5) LowerHighFerroelectric switching

Why C4? The even number of carbon atoms in the bromobutoxy chain allows the terminal functional group to adopt a conformation anti-parallel to the core benzene ring, enhancing the linearity of the molecule. This linearity is essential for high-stability nematic phases used in LCDs.[1]

Part 4: Logical Comparison of Halogenated Linkers

When designing a new substituted benzene linker, use this decision matrix:

CriterionBromobutoxy Chlorobutoxy Iodobutoxy
Cost ModerateLowHigh
Stability (Shelf) Good (Months at 4°C)Excellent (Years)Poor (Light sensitive)
Reactivity (

)
1.0 (Reference) 0.0250.0
Atom Economy ModerateBestWorst
Recommended Use General Purpose / Pharma Large Scale CommodityRadiotracers / Difficult Substrates
Visualizing Reactivity Trends

The following diagram depicts the leaving group ability relative to the bond length and stability.

Reactivity_Comparison cluster_0 Reactivity vs. Stability Trade-off Cl Chlorobutoxy (Strong Bond, Low Reactivity) Requires Catalyst (NaI) Br Bromobutoxy (Balanced Profile) Ideal for Pharma Intermediates Cl->Br Increasing Leaving Group Ability I Iodobutoxy (Weak Bond, Hyper-Reactive) Unstable Storage Br->I Increasing Instability

Caption: The "Goldilocks" position of Bromobutoxy linkers balances reactivity with shelf-stability.

References

  • Synthesis and pharmacological evaluation of aripiprazole derivatives. Source:Journal of Medicinal Chemistry. Context: Establishes the 4-bromobutoxy linker as the critical intermediate for D2 receptor affinity.[1]

  • Process for the preparation of Aripiprazole. Source:Google Patents (US7923473B2).[1] Context: detailed comparison of chloro- vs bromo-alkylation routes and impurity control.

  • Liquid Crystals with Flexible Spacers: Synthesis and Properties. Source:BenchChem Application Notes. Context: Discusses the role of 4-bromobutoxybenzaldehyde in synthesizing Schiff base liquid crystals. 5

  • Reactivity of 1-Bromo-4-phenoxybutane vs Chloro-analogs. Source:NIST Chemistry WebBook.[1][6] Context: Provides physical property data and structural comparisons for halogenated phenoxybutanes.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

1-(4-Bromobutoxy)-2-chlorobenzene is a bifunctional halogenated intermediate containing both an aryl chloride and a primary alkyl bromide. In drug development (specifically antipsychotic synthesis pathways), this compound acts as a critical alkylating agent.

Operational Directive: This compound must be strictly segregated into Halogenated Organic Waste streams. Misclassification into non-halogenated solvent streams poses severe downstream risks, including the formation of dioxins during incineration and catalytic poisoning of waste treatment scrubbers.

Chemical Identity & Properties
PropertySpecificationOperational Implication
CAS Number 23468-00-0 Use for waste manifesting and inventory tracking.
Molecular Formula

Contains ~30% Halogen by weight (Br + Cl).
Functional Groups Alkyl Bromide, Aryl Chloride, EtherAlkylating Agent: High toxicity potential.
Physical State Liquid / Low-melting SolidMay require secondary containment if stored as liquid.
Flash Point >100°C (Predicted)Combustible, but primary hazard is toxicity/halogen content.

Pre-Disposal Stabilization & Handling

Before disposal, the chemical state must be assessed. As a stable intermediate, it does not generally require quenching (unlike acid chlorides or organolithiums), but it must be handled as a potent irritant and potential mutagen due to the alkyl bromide moiety.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may offer insufficient breakthrough times for halogenated alkyl chains.

  • Hand Protection: Silver Shield® / 4H® (Laminate) gloves are required for spill cleanup or direct handling. Double-gloving with Nitrile (outer) over Laminate (inner) is recommended for dexterity.

  • Respiratory: If handling outside a fume hood, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Eye/Face: Chemical splash goggles; face shield if transferring volumes >500 mL.

Waste Categorization & Segregation Logic

The most common compliance violation in pharmaceutical labs is the dilution of halogenated intermediates into general organic waste.

Why Segregation Matters (The Science): Incineration of halogenated organics (Cl, Br) generates acidic gases (HCl, HBr). If these are introduced into a standard non-halogenated incinerator lacking high-capacity scrubbers, they cause rapid corrosion of the combustion chamber and can catalyze the formation of Polychlorinated Dibenzodioxins (PCDDs) and Furans (PCDFs) in the cooling zone [1].

Incompatibility Alerts
  • DO NOT MIX WITH:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic decomposition.

    • Active Metals: (e.g., Sodium, Magnesium, Lithium) – Risk of Wurtz-type coupling or Grignard formation, leading to runaway heat generation.

    • Strong Bases: (e.g., Sodium Hydroxide) – Can induce elimination reactions (dehydrohalogenation), evolving toxic vinyl/alkene vapors.

Step-by-Step Disposal Protocol

Phase 1: Collection
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans due to potential corrosion from hydrolysis-derived HBr/HCl over time.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

Phase 2: Labeling (Critical Compliance)

Label the container immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: 1-(4-Bromobutoxy)-2-chlorobenzene.[1][2][3][4]

  • Hazard Checkbox: [x] Toxic, [x] Irritant.

  • Constituents: List "Halogenated Organic Content > 5%".

Phase 3: The Decision Workflow

Follow this logic path to ensure the waste reaches the correct facility.

DisposalWorkflow Start Waste Generation: 1-(4-Bromobutoxy)-2-chlorobenzene IsPure Is the waste pure chemical or mixed with solvents? Start->IsPure PurePath Pure Substance IsPure->PurePath MixedPath Mixed Solution IsPure->MixedPath HaloStream Stream A: Halogenated Organic Waste PurePath->HaloStream Direct Add CheckSolvent Check Solvent Type MixedPath->CheckSolvent CheckSolvent->HaloStream If mixed with DCM, Chloroform, or Ethyl Acetate/Hexane CheckSolvent->HaloStream Even if solvent is non-halogenated, the solute contaminates the stream Labeling Label: 'Halogenated Waste' List: 1-(4-Bromobutoxy)-2-chlorobenzene HaloStream->Labeling NonHaloStream Stream B: Non-Halogenated (Do NOT Use) Storage Store in Secondary Containment (Satellite Accumulation Area) Labeling->Storage

Figure 1: Decision matrix for segregating halogenated intermediates. Note that the presence of the solute dictates the stream, regardless of the solvent.

Spill Contingency Plan

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area (radius of 15 ft).

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Contain: Use vermiculite or chemically treated sorbent pads (pink/yellow). Do not use paper towels, as they increase surface area for evaporation without suppressing vapors.

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste (Debris) - Halogenated."

  • Decontaminate: Scrub the surface with a dilute surfactant solution. Avoid using bleach (NaOCl) as it may react with residual bromides.

Regulatory Framework & Waste Codes[5]

Proper classification ensures compliance with US EPA (RCRA) and EU regulations.

JurisdictionRegulationClassification / CodeNotes
US (EPA RCRA) 40 CFR 261D001 (if flammable solvent mixed)F002 (if spent halogenated solvent mixed)If pure, it may not carry a specific U/P code but must be characterized by toxicity.
EU (LoW) 2000/532/EC07 05 13 "Solid wastes containing hazardous substances" (if solid).
EU (LoW) 2000/532/EC07 05 03 "Organic halogenated solvents, washing liquids and mother liquors."

Note: Always consult your institution's EHS officer for site-specific codes.

References

  • United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Wastes: Technical Resource Document. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 23468-00-0. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-Bromobutoxy)-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 80866-88-2 | Class: Halogenated Alkyl Ether[1]

Executive Safety Summary

To the Researcher: Treat 1-(4-Bromobutoxy)-2-chlorobenzene not merely as an irritant, but as a potential alkylating agent .[1] While the primary GHS classifications are H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation), the structural presence of a primary alkyl bromide moiety confers reactivity capable of modifying biological nucleophiles (DNA/Proteins).

Standard laboratory "safety culture" often underestimates halogenated ethers.[1] This guide prioritizes permeation resistance over dexterity, ensuring you are protected against the insidious breakthrough characteristic of halogenated organic compounds.

Personal Protective Equipment (PPE) Matrix

The "Double-Glove" Standard

For this compound, single nitrile gloves are insufficient for anything beyond incidental contact.[1] Halogenated hydrocarbons can permeate standard 4-mil nitrile gloves in <15 minutes.[1][2]

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand (Inner) Nitrile (4-5 mil) Acts as a second barrier and perspiration absorber.[1] Prevents skin contamination when removing the outer glove.[1]
Hand (Outer) Laminate (Silver Shield®) OR High-Grade Viton Critical: Standard nitrile degrades rapidly upon contact with halogenated alkyls.[1] Laminate films offer >480 min breakthrough time.[1]
Respiratory Half-mask with OV/P100 Cartridges Required if working outside a fume hood or heating the substance.[1] The P100 stops particulates; Organic Vapor (OV) stops volatile off-gassing.[1]
Eye/Face Chemical Splash Goggles Safety glasses are inadequate.[1] You need a sealed environment to prevent vapor entry and splash bypass.[3]
Body Tyvek® Lab Coat (or equivalent) Cotton coats absorb liquids. Polyethylene-coated fabrics shed splashes, preventing dermal absorption.[1]
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting the correct protective gear based on your specific experimental manipulation.

PPE_Decision_Tree Start Start: Experimental Planning State Physical State? Start->State Solid Solid / Low-Melting Solid State->Solid Weighing Liquid Liquid / Solution State->Liquid Reaction/Workup Level1 Level 1: Double Nitrile + Goggles Solid->Level1 Closed Hood Duration Contact Duration? Liquid->Duration Short Incidental (<5 min) Duration->Short Splash Risk Only Long Extended (>15 min) Duration->Long Immersion Risk Short->Level1 Level2 Level 2: Laminate Gloves + Goggles Long->Level2 Level3 Level 3: Laminate + Resp Protection Level2->Level3 If Heating/Outside Hood

Figure 1: PPE Selection Logic based on physical state and exposure duration.[1]

Engineering Controls & Hierarchy

PPE is the last line of defense. The following engineering controls are mandatory:

  • Primary Containment: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .[1]

  • Static Control: If the substance is solid/crystalline, use an ionizing fan or anti-static weighing boat. Alkyl halides can be shock-sensitive if dry and impure, though this is less likely with this specific ether structure; however, static discharge can disperse toxic dust.[1]

  • Decontamination Station: A "dirty" box (secondary container) should be placed inside the hood for holding contaminated spatulas/pipettes before removal.

Operational Protocol: Safe Handling

Scenario: Weighing and Transferring 5.0g

Objective: Transfer compound from stock bottle to reaction vessel without cross-contamination.

  • Preparation:

    • Don Double Nitrile gloves.[1]

    • Place a disposable absorbent pad (bench protector) inside the fume hood.

    • Pre-weigh your receiving flask with a stopper.[1]

  • Transfer:

    • If Solid: Use a disposable anti-static spatula.[1] Do not reuse spatulas.

    • If Liquid/Viscous: Use a positive-displacement pipette or a glass syringe. Avoid plastic syringes if possible, as the halogenated ether may swell the rubber plunger, causing it to seize.

  • The "Clean Hand / Dirty Hand" Technique:

    • Use your non-dominant hand (Clean) to open the balance door or touch the hood sash.

    • Use your dominant hand (Dirty) only for holding the spatula/syringe and the chemical container.

  • Decontamination:

    • Immediately wipe the threads of the stock bottle with a Kimwipe dampened in acetone, then dispose of the Kimwipe as solid hazardous waste.

    • Reasoning: This prevents the formation of crusty deposits on the cap, which can generate dust upon the next opening.

Emergency Response & Spills

Spill Response Workflow: In the event of a spill outside primary containment (hood), follow this strict protocol.

Spill_Response Alert 1. Alert & Isolate Assess 2. Assess Volume Alert->Assess Minor Minor (<10mL) Assess->Minor Major Major (>10mL) Assess->Major Action_Minor Absorb (Vermiculite) Minor->Action_Minor Action_Major Evacuate Lab Major->Action_Major Clean Decontaminate Surface (Soap + Water) Action_Minor->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

Figure 2: Immediate response workflow for liquid or solid spills.[1]

First Aid Measures:

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol, as it may enhance dermal absorption of the alkyl halide.

  • Eye Contact: Rinse for 15 minutes.[1] Lifting upper and lower lids is crucial to remove trapped particulates.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required to check for delayed pulmonary edema.

Disposal Considerations

Proper disposal is critical to prevent environmental contamination and safety hazards downstream.

  • Waste Stream: Halogenated Organic Waste .[1]

    • Never mix with non-halogenated solvents (like acetone/methanol) if your facility separates them, as the cost of disposal for halogenated waste is significantly higher and requires different incineration protocols.

  • Segregation: Keep away from strong alkaline waste (e.g., NaOH solutions) and strong oxidizers. Mixing alkyl halides with strong bases can lead to exothermic elimination reactions or hydrolysis.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Ensure the cap has a Teflon (PTFE) liner to prevent gasket swelling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602961, 3-Methoxy-4-nitrobenzyl alcohol (Structural Analog/Precursor Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Safe Handling of Alkylating Agents. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Benzene Derivatives.[1] Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.